molecular formula C25H34ClN3O B15612401 Antimycobacterial agent-5

Antimycobacterial agent-5

Número de catálogo: B15612401
Peso molecular: 428.0 g/mol
Clave InChI: LYHUDSOKXLPBJT-NKFKFSAASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Antimycobacterial agent-5 is a useful research compound. Its molecular formula is C25H34ClN3O and its molecular weight is 428.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H34ClN3O

Peso molecular

428.0 g/mol

Nombre IUPAC

6-chloro-2-ethyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C25H34ClN3O/c1-6-22-24(29-17-21(26)13-14-23(29)28-22)25(30)27-16-15-20(5)12-8-11-19(4)10-7-9-18(2)3/h9,11,13-15,17H,6-8,10,12,16H2,1-5H3,(H,27,30)/b19-11+,20-15+

Clave InChI

LYHUDSOKXLPBJT-NKFKFSAASA-N

Origen del producto

United States

Foundational & Exploratory

Unable to Identify "Antimycobacterial Agent-5" in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of scientific databases and publications has revealed no specific compound or agent designated as "Antimycobacterial agent-5." This term does not appear to be a standardized or widely recognized nomenclature in the field of mycobacterial research.

The discovery of novel antimycobacterial agents is a significant area of research aimed at combating tuberculosis and other mycobacterial infections, particularly with the rise of drug-resistant strains.[1][2][3][4][5] Scientists employ various strategies, including screening natural products, synthetic compound libraries, and repurposing existing drugs to identify new therapeutic candidates.[5][6][7][8][9]

These research efforts have led to the identification of numerous promising compounds with antimycobacterial activity, which are often categorized based on their chemical class, such as alkaloids, peptides, terpenoids, and steroids.[2][3][4] For instance, natural products like rufomycin I and hapalindole A have demonstrated potent activity against Mycobacterium tuberculosis.[2][3] Additionally, high-throughput screening of large chemical libraries has uncovered novel scaffolds with antimycobacterial potential.[5][6][10][11]

The process of discovering and isolating these agents involves a series of established experimental protocols:

  • Screening Assays: Initial identification of potential antimycobacterial compounds is often achieved through high-throughput screening assays. These can be cell-based phenotypic screens that measure the inhibition of bacterial growth or target-based screens that assess the inhibition of a specific enzyme or pathway essential for mycobacterial survival.[8][10] Common methods include the microplate Alamar blue assay (MABA) and bioluminescence-based assays.[10][12]

  • Bioactivity-Guided Fractionation: For natural product discovery, this technique is crucial. An initial extract from a natural source (e.g., a plant, marine sponge, or microorganism) that shows activity is subjected to a series of separation and purification steps.[12][13] At each stage, the resulting fractions are tested for antimycobacterial activity to guide the isolation of the pure, active compound.

  • Structure Elucidation: Once a pure active compound is isolated, its chemical structure is determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[12][13]

Due to the lack of a specific chemical entity identified as "this compound," it is not possible to provide the detailed technical guide, quantitative data tables, experimental protocols, and signaling pathway diagrams as requested.

To proceed with this request, a more specific identifier for the agent of interest is required. This could include:

  • The chemical name or structure of the compound.

  • A reference to a specific scientific publication (e.g., a journal article or patent) that describes the discovery and isolation of this agent.

  • The name of the research group or institution that has reported on "this compound."

Without this essential information, the core requirements of the request cannot be fulfilled.

References

The Core Mechanism of Telacebec (Q203): A Technical Guide to a Novel Antimycobacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the development of novel therapeutic agents with unique mechanisms of action. Telacebec (Q203), a first-in-class imidazo[1,2-a]pyridine-3-carboxamide, has emerged as a promising clinical candidate, demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of Telacebec, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its characterization.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Telacebec exerts its antimycobacterial effect by targeting the QcrB subunit of the cytochrome bc1 complex (also known as complex III) in the electron transport chain of M. tuberculosis.[1][3] This complex is a critical component of cellular respiration, responsible for the transfer of electrons from menaquinol (B15198786) to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate a proton motive force. This force is subsequently utilized by ATP synthase to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

By binding to the QcrB subunit, Telacebec effectively blocks the electron transport chain, leading to a rapid depletion of intracellular ATP levels.[2][3] This disruption of energy metabolism is catastrophic for the bacterium, ultimately resulting in cell death. The high specificity of Telacebec for the mycobacterial cytochrome bc1 complex contributes to its potent and selective activity.

Signaling Pathway: Disruption of the Electron Transport Chain

The following diagram illustrates the inhibitory effect of Telacebec on the M. tuberculosis electron transport chain.

Mechanism of Action of Telacebec (Q203) cluster_etc Mycobacterium tuberculosis Electron Transport Chain cluster_atp ATP Synthesis NADH Dehydrogenase NADH Dehydrogenase Menaquinone Pool Menaquinone Pool NADH Dehydrogenase->Menaquinone Pool e- Cytochrome bc1 Complex Cytochrome bc1 Complex Menaquinone Pool->Cytochrome bc1 Complex e- Succinate Dehydrogenase Succinate Dehydrogenase Succinate Dehydrogenase->Menaquinone Pool e- Cytochrome c Cytochrome c Cytochrome bc1 Complex->Cytochrome c e- Proton Motive Force Proton Motive Force Cytochrome bc1 Complex->Proton Motive Force H+ pumping blocked Cytochrome aa3 Oxidase Cytochrome aa3 Oxidase Cytochrome c->Cytochrome aa3 Oxidase e- O2 O2 Cytochrome aa3 Oxidase->O2 e- ATP Synthase ATP Synthase Proton Motive Force->ATP Synthase ATP ATP ATP Synthase->ATP Telacebec (Q203) Telacebec (Q203) Telacebec (Q203)->Cytochrome bc1 Complex Inhibits

Inhibition of the M. tuberculosis Electron Transport Chain by Telacebec (Q203).

Quantitative Data: In Vitro Activity of Telacebec

The potent activity of Telacebec against M. tuberculosis has been quantified through various in vitro assays. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Telacebec against drug-susceptible, MDR, and XDR strains of M. tuberculosis.

Strain/IsolateResistance ProfileMIC (µg/mL)MIC (nM)Reference
H37RvDrug-Susceptible0.00152.7[3]
Intracellular H37RvDrug-Susceptible0.000150.28[3]
MDR IsolatesResistant to at least isoniazid (B1672263) and rifampicin0.00012 - 0.0010.22 - 1.8[1]
XDR IsolatesMDR plus resistance to a fluoroquinolone and a second-line injectable agent0.00012 - 0.0010.22 - 1.8[1]

Experimental Protocols

The characterization of Telacebec's mechanism of action relies on a suite of specialized experimental protocols. Detailed methodologies for key assays are provided below.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method to determine the MIC of a compound against M. tuberculosis.

Workflow Diagram:

Workflow for MIC Determination using MABA start Start prep_drug Prepare serial dilutions of Telacebec in a 96-well plate start->prep_drug prep_inoculum Prepare M. tuberculosis inoculum (0.5 McFarland standard, diluted 1:25) prep_drug->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate plate at 37°C for 7 days inoculate->incubate add_alamar Add Alamar Blue and Tween 80 solution to each well incubate->add_alamar incubate2 Incubate plate for an additional 24 hours add_alamar->incubate2 read_results Read results visually (Blue = No Growth, Pink = Growth) incubate2->read_results end Determine MIC read_results->end

Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Protocol:

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of Telacebec in dimethyl sulfoxide (B87167) (DMSO).

    • In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to all wells.

    • Add 100 µL of the Telacebec stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row. Discard the final 100 µL from the last well of the dilution series.

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute the adjusted inoculum 1:25 in Middlebrook 7H9-S broth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a drug-free well as a growth control and a well with media only as a sterility control.

    • Seal the plate and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After the initial incubation, add 30 µL of a freshly prepared 1:1 mixture of 0.02% resazurin (B115843) (Alamar Blue) and 10% Tween 80 to each well.

    • Re-incubate the plate at 37°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of Telacebec that prevents a color change of the resazurin from blue (no metabolic activity) to pink (metabolic activity).

Intracellular Activity Assay

This assay evaluates the efficacy of Telacebec against M. tuberculosis residing within host macrophages.

Detailed Protocol:

  • Macrophage Culture and Infection:

    • Seed a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in a 96-well plate and culture until a confluent monolayer is formed.

    • Prepare a single-cell suspension of M. tuberculosis H37Rv from a mid-log phase culture.

    • Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.

    • Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria and Drug Treatment:

    • After infection, wash the cells three times with warm phosphate-buffered saline (PBS) to remove extracellular bacteria.

    • Add fresh culture medium containing serial dilutions of Telacebec to the infected cells. Include a drug-free control.

  • Incubation and Cell Lysis:

    • Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.

    • At the end of the incubation period, aspirate the medium and lyse the macrophages with 0.05% Triton X-100 in sterile water for 10 minutes.

  • Colony Forming Unit (CFU) Enumeration:

    • Perform serial dilutions of the cell lysate in PBS with 0.05% Tween 80.

    • Plate the dilutions on Middlebrook 7H11 agar (B569324) plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the number of CFUs for each treatment condition and compare to the untreated control to determine the intracellular efficacy of Telacebec.

ATP Measurement Assay

This assay quantifies the intracellular ATP levels in M. tuberculosis following treatment with Telacebec to confirm its mechanism of action.

Detailed Protocol:

  • Bacterial Culture and Drug Treatment:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Expose the bacterial culture to different concentrations of Telacebec for a defined period (e.g., 24 hours). Include an untreated control.

  • ATP Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells to release intracellular ATP. This can be achieved through methods such as sonication or chemical lysis.

  • ATP Quantification:

    • Use a commercial ATP bioluminescence assay kit (e.g., BacTiter-Glo).

    • Add the luciferin-luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis:

    • Normalize the ATP levels to the number of viable bacteria (e.g., by CFU counting) or total protein concentration.

    • Compare the ATP levels in Telacebec-treated samples to the untreated control to determine the extent of ATP depletion.

Conclusion

Telacebec (Q203) represents a significant advancement in the development of new antimycobacterial agents. Its novel mechanism of action, the inhibition of the cytochrome bc1 complex, leads to a potent bactericidal effect against both drug-susceptible and highly resistant strains of M. tuberculosis. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this promising new compound and to discover the next generation of antimycobacterial drugs. The continued investigation into the structure-activity relationships and potential for combination therapy will be crucial in positioning Telacebec as a cornerstone of future tuberculosis treatment regimens.

References

An In-depth Technical Guide to the Antimycobacterial Agent: Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (B1672263), also known as isonicotinic acid hydrazide (INH), is a cornerstone in the treatment of tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis. Since its introduction in 1952, isoniazid has remained a primary first-line antitubercular agent due to its high potency and specificity.[1][2] It is used in combination therapy for active tuberculosis and as a monotherapy for latent TB infection.[3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for isoniazid, tailored for the scientific community.

Chemical Structure and Properties

Isoniazid is a synthetic derivative of isonicotinic acid. Its relatively simple structure consists of a pyridine (B92270) ring with a hydrazide group at the 4-position.[4]

Chemical Structure:

Chemical structure of Isoniazid

Image Source: Wikimedia Commons

The key physicochemical properties of isoniazid are summarized in the table below.

PropertyValueReferences
IUPAC Name pyridine-4-carbohydrazide[3]
Molecular Formula C₆H₇N₃O[5]
Molecular Weight 137.14 g/mol [5]
Melting Point 170–173 °C[6]
Solubility in Water 1 g in 8 ml (125 mg/mL) at 20°C[5][7]
Solubility in Ethanol (B145695) 1 g in 50 ml (20 mg/mL)[5]
pKa (Strongest Basic) 3.35[8]
LogP -0.7[3]

Antimycobacterial Properties

Mechanism of Action

Isoniazid is a prodrug that requires activation by a mycobacterial enzyme.[2][9] Its bactericidal effect is primarily exerted on actively dividing mycobacteria, while it is bacteriostatic against slowly replicating organisms.[2][3] The mechanism involves a multi-step process that ultimately disrupts the synthesis of the mycobacterial cell wall.

The key steps are:

  • Uptake: Isoniazid enters the mycobacterial cell via passive diffusion.[2]

  • Activation: Inside the bacterium, isoniazid is activated by the catalase-peroxidase enzyme, KatG.[1][9] This activation process converts the prodrug into a variety of reactive species, including an isonicotinic acyl radical.[2][5]

  • Target Inhibition: The activated form of isoniazid covalently binds with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to form an INH-NAD adduct.[1][3] This adduct is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, an enzyme encoded by the inhA gene.[3][9]

  • Disruption of Mycolic Acid Synthesis: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[1][10] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a waxy, impermeable barrier. Inhibition of InhA blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, cell death.[9][10]

dot

Isoniazid_Mechanism_of_Action INH_ext Isoniazid (extracellular) INH_int Isoniazid (intracellular) INH_ext->INH_int Passive Diffusion Activated_INH Activated Isoniazid (Isonicotinic acyl radical) INH_int->Activated_INH Activation KatG KatG (Catalase-Peroxidase) KatG->INH_int INH_NAD_adduct INH-NAD Adduct Activated_INH->INH_NAD_adduct NAD NAD+ NAD->INH_NAD_adduct InhA InhA (Enoyl-ACP reductase) INH_NAD_adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Cell Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Blockage

Caption: Mechanism of action of Isoniazid.

Spectrum of Activity and Resistance

Isoniazid exhibits a narrow spectrum of activity, primarily targeting members of the Mycobacterium tuberculosis complex, including M. tuberculosis, M. bovis, and M. kansasii.[3] It is largely ineffective against other microorganisms.

Resistance to isoniazid can emerge through mutations in the genes involved in its mechanism of action. The most common mutations are found in the katG gene, which can lead to a decrease or loss of the catalase-peroxidase activity required to activate the prodrug.[1] Mutations in the promoter region of the inhA gene can also confer resistance, typically at a lower level.[1]

The table below shows the typical Minimum Inhibitory Concentration (MIC) values for isoniazid against susceptible and resistant M. tuberculosis strains.

Strain TypeMIC Range (µg/mL)DescriptionReferences
Susceptible 0.01 - 0.25Strains are effectively inhibited by standard therapeutic doses.[11]
Low-Level Resistance 0.2 - 1.0Often associated with inhA promoter mutations.[4]
High-Level Resistance > 1.0Often associated with katG mutations.[4][12]

Experimental Protocols

Synthesis of Isoniazid

A common laboratory synthesis method for isoniazid involves the reaction of an isonicotinic acid ester with hydrazine (B178648).[13]

Materials:

  • Ethyl isonicotinate

  • Hydrazine hydrate (B1144303)

  • Ethanol

  • Reflux apparatus

  • Crystallization dish

Procedure:

  • A mixture of ethyl isonicotinate, ethanol, and hydrazine hydrate is prepared.[14]

  • The mixture is heated under reflux at 70-75°C for approximately two hours.[14]

  • After the reaction is complete, the solution is cooled to allow for the crystallization of isoniazid.

  • The crude product is then purified by recrystallization from ethanol to yield the final product.[14]

  • The purity of the synthesized isoniazid can be confirmed by measuring its melting point (170-171°C) and through spectroscopic analysis (e.g., FTIR).[14]

Isoniazid Susceptibility Testing (MIC Determination)

The determination of the Minimum Inhibitory Concentration (MIC) of isoniazid is crucial for guiding clinical treatment. The broth microdilution method is a standard technique.

dot

MIC_Determination_Workflow start Start prep_inoculum Prepare M. tuberculosis inoculum start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_plate Prepare 96-well plate with serial dilutions of Isoniazid in Middlebrook 7H9 broth prep_plate->inoculate qc Include growth and sterility controls prep_plate->qc incubate Incubate at 37°C inoculate->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end qc->inoculate

Caption: Workflow for MIC determination of Isoniazid.

Materials:

  • Mycobacterium tuberculosis isolate

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Isoniazid stock solution

  • 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared in Middlebrook 7H9 broth and adjusted to a McFarland standard of 0.5. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution: A serial two-fold dilution of isoniazid is prepared in the 96-well plate using Middlebrook 7H9 broth. The concentration range should typically span from 0.015 to 8.0 µg/mL.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 to 14 days.

  • Result Interpretation: The MIC is determined as the lowest concentration of isoniazid that completely inhibits the visible growth of M. tuberculosis.[4]

Quantification of Isoniazid and its Metabolites in Biological Samples

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a robust method for the quantification of isoniazid and its primary metabolite, acetylisoniazid, in plasma or urine.[15][16]

Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated isoniazid).

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 x 50 mm).[15]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to detect the specific parent and daughter ions for isoniazid and its metabolites.[17]

Quantification: A calibration curve is generated using standards of known concentrations. The concentration of isoniazid and its metabolites in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[16][17]

Conclusion

Isoniazid remains an indispensable tool in the global fight against tuberculosis. A thorough understanding of its chemical properties, intricate mechanism of action, and the experimental methods used for its study is essential for ongoing research and development in the field of antimycobacterial agents. This guide provides a foundational resource for scientists and researchers, aiming to facilitate further investigations into optimizing TB therapy and combating drug resistance.

References

Technical Guide: Synthesis of a Novel Benzothiazole-Based Antimycobacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Designation: Antimycobacterial Agent-5 (AMA-5)

Chemical Name: 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-N'-(4-bromobenzylidene)acetohydrazide

This technical guide provides a comprehensive overview of the synthesis pathway for a novel antimycobacterial agent, designated AMA-5. This compound belongs to the benzothiazole (B30560) class, which has garnered significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] The synthesis of AMA-5 is a multi-step process, commencing with the construction of the core benzothiazole scaffold, followed by functionalization to yield the final active pharmaceutical ingredient.

The development of new antimycobacterial agents is crucial in addressing the global health threat posed by Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] The emergence of multidrug-resistant strains necessitates the discovery of novel compounds with different mechanisms of action.[3] Benzothiazole derivatives have shown promise as potent antimycobacterial agents, with some acting through the inhibition of key enzymes involved in the synthesis of the mycobacterial cell wall, such as decaprenylphosphoryl-β-d-ribose 2'-oxidase (DprE1).[4]

Overall Synthesis Pathway

The synthesis of AMA-5 is accomplished through a three-step reaction sequence starting from 4-methoxyaniline. The pathway involves the formation of a 2-aminobenzothiazole (B30445) intermediate, followed by the addition of an ethyl acetate (B1210297) moiety and subsequent reaction with a hydrazine (B178648) derivative to form the final product.

Synthesis_Pathway A 4-Methoxyaniline D 6-Methoxy-1,3-benzothiazol-2-amine (Intermediate 1) A->D Step 1 B Potassium Thiocyanate (B1210189) B->D C Bromine Glacial Acetic Acid C->D F Ethyl ((6-methoxy-1,3-benzothiazol-2-yl)amino)acetate (Intermediate 2) D->F Step 2 E Ethyl Chloroacetate (B1199739) Potassium Carbonate E->F H 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)acetohydrazide (Intermediate 3) F->H Step 3 G Hydrazine Hydrate (B1144303) G->H J AMA-5 (Final Product) H->J Step 4 I 4-Bromobenzaldehyde (B125591) Ethanol (B145695), Acetic Acid (cat.) I->J

Figure 1: Overall synthesis pathway of AMA-5.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine (Intermediate 1)

This initial step involves the oxidative cyclization of a p-substituted aniline (B41778) with potassium thiocyanate.[5]

  • Materials: 4-methoxyaniline, potassium thiocyanate, glacial acetic acid, bromine.

  • Procedure:

    • Dissolve 4-methoxyaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (200 mL) in a three-necked flask equipped with a stirrer and a dropping funnel.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise over 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into crushed ice (500 g) and neutralize with a concentrated ammonium (B1175870) hydroxide (B78521) solution.

    • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 6-methoxy-1,3-benzothiazol-2-amine.

Step 2: Synthesis of Ethyl ((6-methoxy-1,3-benzothiazol-2-yl)amino)acetate (Intermediate 2)

  • Materials: 6-Methoxy-1,3-benzothiazol-2-amine, ethyl chloroacetate, potassium carbonate, dry acetone (B3395972).

  • Procedure:

    • To a solution of 6-methoxy-1,3-benzothiazol-2-amine (0.05 mol) in dry acetone (150 mL), add potassium carbonate (0.1 mol).

    • Add ethyl chloroacetate (0.06 mol) dropwise to the mixture.

    • Reflux the reaction mixture for 8 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove potassium carbonate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.[5]

Step 3: Synthesis of 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)acetohydrazide (Intermediate 3)

  • Materials: Ethyl ((6-methoxy-1,3-benzothiazol-2-yl)amino)acetate, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve ethyl ((6-methoxy-1,3-benzothiazol-2-yl)amino)acetate (0.04 mol) in ethanol (100 mL).

    • Add hydrazine hydrate (0.2 mol, 80% solution) to the solution.

    • Reflux the mixture for 6 hours.[5]

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield the acetohydrazide derivative.

Step 4: Synthesis of 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-N'-(4-bromobenzylidene)acetohydrazide (AMA-5)

  • Materials: 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)acetohydrazide, 4-bromobenzaldehyde, ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve 2-((6-methoxybenzo[d]thiazol-2-yl)amino)acetohydrazide (0.03 mol) in ethanol (80 mL).

    • Add 4-bromobenzaldehyde (0.03 mol) and a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Monitor the formation of the product by TLC.

    • Cool the reaction mixture in an ice bath to facilitate precipitation.

    • Filter the solid product, wash with cold ethanol, and dry to obtain AMA-5.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of AMA-5 and its intermediates.

Table 1: Synthesis Yields and Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Intermediate 1C₈H₈N₂OS180.2375195-197
Intermediate 2C₁₂H₁₄N₂O₃S266.3268142-144
Intermediate 3C₁₀H₁₂N₄O₂S252.2982210-212
AMA-5C₁₇H₁₅BrN₄O₂S435.3078235-237

Table 2: Spectroscopic Data for AMA-5

Spectroscopic DataValues
¹H NMR (DMSO-d₆, 400 MHz) δ ppm 3.85 (s, 3H, OCH₃), 4.21 (d, 2H, CH₂), 7.01-7.04 (dd, 1H, Ar-H), 7.45-7.48 (d, 1H, Ar-H), 7.60-7.63 (d, 2H, Ar-H), 7.71-7.74 (d, 2H, Ar-H), 8.15 (s, 1H, N=CH), 8.30 (t, 1H, NH), 11.75 (s, 1H, NH)
IR (KBr, cm⁻¹) 3280 (N-H str.), 3050 (Ar C-H str.), 1685 (C=O str.), 1610 (C=N str.), 1240 (C-O str.)
Mass Spectrum (m/z) 434.0 (M⁺), 436.0 (M+2)

Antimycobacterial Activity

The antimycobacterial activity of AMA-5 was evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).[3]

Table 3: Minimum Inhibitory Concentration (MIC) of AMA-5

CompoundMIC (µg/mL) against M. tuberculosis H37Rv
AMA-51.56
Isoniazid (Standard)0.05
Rifampicin (Standard)0.1

Experimental Workflow and Logic

The synthesis and evaluation of AMA-5 follow a logical progression from chemical synthesis to biological testing.

Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation A Starting Materials (4-Methoxyaniline, etc.) B Step 1: Benzothiazole Formation A->B C Step 2: N-Alkylation B->C D Step 3: Hydrazinolysis C->D E Step 4: Schiff Base Formation D->E F AMA-5 (Crude Product) E->F G Purification (Recrystallization, Chromatography) F->G H Structural Analysis (NMR, IR, Mass Spec) G->H I Pure AMA-5 H->I J Antimycobacterial Assay (MABA) I->J K MIC Determination J->K L Data Analysis K->L

Figure 2: Experimental workflow for the synthesis and evaluation of AMA-5.

Conclusion

The synthesis of the novel antimycobacterial agent AMA-5 has been successfully achieved through a four-step process with good overall yield. The structure of the final compound was confirmed by spectroscopic methods. Preliminary in vitro studies indicate that AMA-5 exhibits promising activity against Mycobacterium tuberculosis. Further investigation into the mechanism of action and structure-activity relationships is warranted to optimize the therapeutic potential of this class of compounds.

References

Unveiling the Biological Activity of Antimycobacterial Agent-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity screening of Antimycobacterial agent-5, also identified as compound 27, a promising imidazopyridine amide derivative. Designed for researchers, scientists, and drug development professionals, this document details the agent's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the core assays utilized in its evaluation.

Executive Summary

This compound (compound 27) is an imidazopyridine amide that has been identified as a potent inhibitor of the mycobacterial electron transport chain. Specifically, it targets the CIII₂CIV₂ supercomplex, a critical component for cellular respiration and energy production in mycobacteria. This guide consolidates the available biological data on this compound, offering a foundational resource for further research and development in the pursuit of novel treatments for mycobacterial infections.

Mechanism of Action: Targeting Mycobacterial Respiration

This compound exerts its antimycobacterial effect by inhibiting the function of the respiratory supercomplex CIII₂CIV₂. This complex plays a pivotal role in the electron transport chain, which is the primary mechanism for ATP synthesis in aerobic organisms like Mycobacterium tuberculosis. By disrupting this pathway, the agent effectively depletes the bacterium's energy supply, leading to a bacteriostatic or bactericidal effect. The specific interaction with this complex suggests a selective mode of action against mycobacteria.

Below is a diagram illustrating the targeted signaling pathway.

cluster_ETC Mycobacterial Electron Transport Chain cluster_CIII_CIV CIII₂CIV₂ Supercomplex NADH NADH Complex_I Complex I (NDH-1) NADH->Complex_I Succinate Succinate Complex_II Complex II (Sdh) Succinate->Complex_II Menaquinone Menaquinone Pool Complex_I->Menaquinone Complex_II->Menaquinone Complex_III Complex III (QcrB) Menaquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Oxygen O₂ Complex_IV->Oxygen Cytochrome_c->Complex_IV Water H₂O Oxygen->Water Reduction ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Inhibitor Antimycobacterial agent-5 (compound 27) Inhibitor->Complex_III Proton_gradient->ATP_Synthase Drives

Caption: Inhibition of the CIII₂CIV₂ supercomplex by this compound.

Quantitative Biological Activity

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Target Test Organism Assay Type Value Reference
CIII₂CIV₂ SupercomplexMycobacterium smegmatisOxygen ConsumptionIC₅₀: 441 ± 138 nM[1][2]
Whole CellMycobacterium smegmatisBroth MicrodilutionMIC₉₀: >10 µM[1]
Whole CellMycobacterium tuberculosis H37RvNot SpecifiedMIC: Not available
CytotoxicityVERO cellsNot SpecifiedNon-cytotoxic (for a series including compound 27)[3]
Selectivity IndexVERO cells vs. M. tuberculosisCalculation≥1024 (for a series including compound 27)[3]

Note: While a specific Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis and detailed cytotoxicity data for this compound (compound 27) are not publicly available in the reviewed literature, related compounds in the same chemical series have shown high selectivity. Further studies are required to establish these specific values for compound 27.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

Oxygen Consumption Assay for CIII₂CIV₂ Inhibition

This protocol is adapted from studies on imidazopyridine amides targeting the mycobacterial respiratory chain.[1][2]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the purified mycobacterial CIII₂CIV₂ respiratory supercomplex.

Materials:

  • Purified M. smegmatis CIII₂CIV₂ supercomplex

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 0.05% (w/v) dodecyl maltoside)

  • Menaquinol (B15198786) analogue substrate (e.g., 2,3-dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-1,4-benzoquinol)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

  • Preparation:

    • Equilibrate the oxygen electrode chamber to the desired temperature (e.g., 30°C).

    • Add the assay buffer to the chamber.

    • Add the purified CIII₂CIV₂ supercomplex to the buffer and allow it to equilibrate.

  • Baseline Measurement:

    • Record the baseline rate of oxygen consumption.

  • Initiation of Reaction:

    • Add the menaquinol analogue substrate to initiate the enzymatic reaction.

    • Monitor and record the rate of oxygen consumption.

  • Inhibition Assay:

    • For IC₅₀ determination, perform the assay with a range of concentrations of the test compound.

    • Pre-incubate the enzyme with the test compound for a defined period before adding the substrate.

    • Record the rate of oxygen consumption for each concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

cluster_Inhibition Inhibition Assay Start Start Prep_Electrode Equilibrate Oxygen Electrode Start->Prep_Electrode Add_Buffer_Enzyme Add Assay Buffer and Purified CIII₂CIV₂ Prep_Electrode->Add_Buffer_Enzyme Baseline Measure Baseline O₂ Consumption Add_Buffer_Enzyme->Baseline Add_Substrate Add Menaquinol Analogue Substrate Baseline->Add_Substrate Measure_Activity Measure Uninhibited O₂ Consumption Rate Add_Substrate->Measure_Activity Add_Inhibitor Pre-incubate Enzyme with this compound Add_Substrate_Inh Add Substrate Add_Inhibitor->Add_Substrate_Inh Measure_Inhibited_Activity Measure Inhibited O₂ Consumption Rate Add_Substrate_Inh->Measure_Inhibited_Activity Data_Analysis Calculate % Inhibition and Determine IC₅₀ Measure_Inhibited_Activity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the oxygen consumption assay.

Broth Microdilution MIC Assay for Mycobacteria

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against mycobacteria.[4][5][6]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of mycobacteria.

Materials:

  • Mycobacterium species (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates (U-bottom)

  • Test compound (this compound)

  • Positive control antibiotic (e.g., isoniazid)

  • Sterile water or saline with Tween 80 (0.05%)

  • McFarland turbidity standards

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of the mycobacterial strain in sterile water or saline with Tween 80 from a fresh culture.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension to the final inoculum density (e.g., 5 x 10⁵ CFU/mL) in Middlebrook 7H9 broth.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the test compound in Middlebrook 7H9 broth in the 96-well plate.

    • Include a drug-free well as a growth control and a well with a known antibiotic as a positive control.

  • Inoculation:

    • Inoculate each well with the prepared mycobacterial suspension.

  • Incubation:

    • Seal the plates and incubate at 37°C in a humidified incubator.

    • Incubation time varies depending on the species (e.g., 14-21 days for M. tuberculosis).

  • Reading Results:

    • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (no turbidity or pellet formation) compared to the drug-free control well.

Start Start Prep_Inoculum Prepare Mycobacterial Inoculum Start->Prep_Inoculum Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Drug_Dilution Prepare Serial Dilutions of This compound Drug_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

MTT Cytotoxicity Assay

This is a standard colorimetric assay to assess the cytotoxicity of a compound on mammalian cell lines.

Objective: To determine the concentration of a test compound that reduces the viability of a mammalian cell line by 50% (CC₅₀).

Materials:

  • Mammalian cell line (e.g., VERO, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound.

    • Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the CC₅₀ value from the dose-response curve.

Host Cell Signaling Interactions

Currently, there is no publicly available data on the specific effects of this compound (compound 27) on host cell signaling pathways during mycobacterial infection. Imidazopyridine amides as a class are being investigated for their potential to modulate host immune responses, but specific data for this compound is lacking. Future research should explore the impact of this compound on key pathways in macrophages, such as those involving Toll-like receptors (TLRs), MAP kinases, and NF-κB, to understand its full therapeutic potential.

Conclusion and Future Directions

This compound (compound 27) demonstrates promising in vitro activity against a key target in the mycobacterial respiratory chain. The available data, particularly its potent inhibition of the CIII₂CIV₂ supercomplex, warrants further investigation. To advance this compound as a potential therapeutic agent, future research should prioritize:

  • Determination of the MIC against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.

  • Comprehensive cytotoxicity profiling against various mammalian cell lines to establish a robust selectivity index.

  • In vivo efficacy studies in animal models of tuberculosis.

  • Investigation of its effects on host cell signaling pathways to identify any immunomodulatory properties.

This technical guide serves as a foundational document to support and guide these future research endeavors.

References

Whitepaper: Initial In Vitro Evaluation of Antimycobacterial Agent-5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with unique mechanisms of action.[1][2][3] This document details the initial in vitro characterization of a novel investigational compound, "Antimycobacterial agent-5" (hereafter referred to as AMA-5). A series of standardized assays were conducted to determine its antimycobacterial potency, specificity, cytotoxicity, and intracellular efficacy. The findings presented herein provide a foundational dataset for the further development of AMA-5 as a potential candidate for anti-tuberculosis therapy.

In Vitro Antimycobacterial Activity

The primary potency of AMA-5 was determined by measuring its Minimum Inhibitory Concentration (MIC) against various mycobacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] A broth microdilution method was employed for this assessment.[4][5]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimycobacterial activity of AMA-5 and the first-line drug Isoniazid (INH) are summarized below.

Mycobacterial Strain Description AMA-5 MIC (μg/mL) Isoniazid MIC (μg/mL)
M. tuberculosis H37RvDrug-susceptible reference strain0.250.06
M. tuberculosis (INH-R)Clinical isolate, Isoniazid-resistant0.50> 16
M. smegmatis mc²155Non-pathogenic, fast-growing species168
M. avium ATCC 25291Non-tuberculous mycobacterium32> 64
Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the widely used colorimetric method employing a resazurin-based indicator for assessing cell viability.[6]

  • Materials:

    • Mycobacterium cultures (e.g., M. tuberculosis H37Rv).

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC or OADC.

    • AMA-5 stock solution (in DMSO).

    • Sterile 96-well flat-bottom microplates.

    • Resazurin (B115843) sodium salt solution (0.02% in sterile water).

    • Tween 80 (10% solution).

  • Procedure:

    • Inoculum Preparation: Mycobacterium cultures are grown to a mid-log phase (OD₆₀₀ of 0.5-0.8). The culture is diluted in 7H9 broth to match the turbidity of a 0.5 McFarland standard, followed by a further 1:50 dilution to achieve the final inoculum density.[6]

    • Plate Setup: 100 µL of sterile 7H9 broth is added to all experimental wells of a 96-well plate.

    • Compound Dilution: 100 µL of AMA-5 solution (at twice the highest desired concentration) is added to the first column of wells. A two-fold serial dilution is then performed by transferring 100 µL from one column to the next.[4] The final 100 µL from the last dilution column is discarded.

    • Controls: Wells for a drug-free control (bacteria and broth) and a sterile control (broth only) are included.

    • Inoculation: 100 µL of the prepared bacterial inoculum is added to each experimental and drug-free control well, bringing the final volume to 200 µL.

    • Incubation: The plate is sealed and incubated at 37°C for 7 days for M. tuberculosis.

    • Reading Results: After incubation, 30 µL of resazurin solution is added to each well, and the plate is incubated for an additional 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity (bacterial growth). The MIC is recorded as the lowest drug concentration in a well that remained blue.

Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Grow Mtb Culture (Mid-log phase) prep_inoculum Prepare Inoculum (0.5 McFarland -> 1:50 Dilution) prep_culture->prep_inoculum prep_plate Prepare 96-Well Plate (Add 7H9 Broth) inoculate Inoculate Plate with Mtb prep_compound Prepare AMA-5 Serial Dilutions incubate Incubate Plate (7 days at 37°C) inoculate->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin incubate2 Re-incubate (24-48 hours) add_resazurin->incubate2 read_plate Read Plate (Blue vs. Pink Wells) incubate2->read_plate determine_mic Determine MIC read_plate->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cytotoxicity and Selectivity Index

To assess the potential for host cell toxicity, the in vitro cytotoxicity of AMA-5 was evaluated against the Vero cell line (African green monkey kidney).[7][8] The 50% cytotoxic concentration (CC₅₀) was determined, and this value was used to calculate the Selectivity Index (SI), a critical measure of a compound's therapeutic window.

Quantitative Data: Cytotoxicity and Selectivity
Parameter Definition Value
CC₅₀ (Vero Cells) Concentration that inhibits 50% of cell growth50 μg/mL
MIC (Mtb H37Rv) Minimum inhibitory concentration0.25 μg/mL
Selectivity Index (SI) Ratio of CC₅₀ to MIC (CC₅₀/MIC)200

A higher SI value is desirable, indicating that the compound is significantly more toxic to the mycobacteria than to host cells.

Experimental Protocol: MTT Cytotoxicity Assay
  • Materials:

    • Vero cell line (ATCC CCL-81).

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

    • AMA-5 stock solution (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Sterile 96-well flat-bottom microplates.

  • Procedure:

    • Cell Seeding: A monolayer of Vero cells is trypsinized, and the cell count is adjusted. Approximately 1x10⁴ cells in 100 µL of medium are seeded into each well of a 96-well plate.[9]

    • Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

    • Compound Treatment: The medium is removed, and 100 µL of fresh medium containing serial dilutions of AMA-5 is added to the wells. Control wells receive medium with DMSO only.

    • Incubation: The plate is incubated for another 48 hours under the same conditions.[9]

    • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

    • Solubilization: The medium is carefully removed, and 150 µL of a solubilization buffer is added to each well to dissolve the formazan (B1609692) crystals.

    • Reading Results: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells, and the CC₅₀ value is determined from the dose-response curve.

Intracellular Antimycobacterial Activity

M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages.[10] Therefore, evaluating a compound's ability to inhibit mycobacterial growth within this environment is a crucial step.[11] An in vitro macrophage infection model using the THP-1 human monocytic cell line was employed.

Quantitative Data: Intracellular Efficacy
Assay Condition AMA-5 (μg/mL) % Reduction in Intracellular CFU
Untreated Control00%
AMA-51.0 (4x MIC)92%
AMA-55.0 (20x MIC)99.5%
Isoniazid0.24 (4x MIC)95%
Experimental Protocol: Macrophage Infection Assay
  • Materials:

    • THP-1 human monocytic cell line.

    • RPMI-1640 medium with 10% FBS.

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation.

    • M. tuberculosis H37Rv culture.

    • Gentamicin (B1671437).

    • Sterile 24-well plates.

    • Lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Middlebrook 7H10 agar (B569324) plates.

  • Procedure:

    • Macrophage Differentiation: THP-1 monocytes are seeded in 24-well plates and differentiated into adherent macrophage-like cells by treatment with PMA (e.g., 25 ng/mL) for 48-72 hours.

    • Infection: The differentiated macrophages are infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.[12]

    • Removal of Extracellular Bacteria: After the infection period, the cell monolayers are washed with fresh medium to remove non-phagocytosed bacteria. Medium containing gentamicin (e.g., 50 µg/mL) is added for 1 hour to kill any remaining extracellular mycobacteria.

    • Compound Treatment: The cells are washed again and incubated in fresh medium containing serial dilutions of AMA-5.

    • Incubation: The infected, treated cells are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Cell Lysis and Plating: At the end of the incubation, the medium is removed, and the macrophages are lysed with a sterile lysis buffer.

    • CFU Enumeration: The cell lysates are serially diluted and plated on 7H10 agar. The plates are incubated for 3-4 weeks, after which colony-forming units (CFU) are counted to determine the intracellular bacterial load.

Visualization: Intracellular Activity Assay Workflow

Intracellular_Workflow cluster_prep Cell Preparation & Infection cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_thp1 Seed THP-1 Monocytes differentiate Differentiate with PMA (48-72h) seed_thp1->differentiate infect Infect with Mtb (MOI 10, 4h) differentiate->infect wash Wash & Treat with Gentamicin (Kill Extracellular Mtb) infect->wash add_compound Add Medium with AMA-5 wash->add_compound incubate Incubate (72h at 37°C) add_compound->incubate lyse_cells Lyse Macrophages incubate->lyse_cells plate_lysate Plate Lysate on 7H10 Agar lyse_cells->plate_lysate count_cfu Incubate & Count CFUs plate_lysate->count_cfu

Workflow for the intracellular antimycobacterial activity assay.

Hypothetical Mechanism of Action

Initial mechanistic studies suggest that AMA-5 may target the mycobacterial cell wall biosynthesis pathway. Specifically, it is hypothesized to inhibit the enoyl-acyl carrier protein reductase, known as InhA. This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is responsible for the elongation of mycolic acids, the hallmark lipid component of the mycobacterial cell wall.[13] This mechanism is similar to that of the frontline drug isoniazid, although AMA-5 appears to be a direct inhibitor that does not require activation by KatG, explaining its activity against isoniazid-resistant strains.

Visualization: Proposed Target Pathway

MoA_Pathway Simplified Mycolic Acid Biosynthesis (FAS-II) cluster_fas FAS-II Elongation Cycle cluster_product Final Product cluster_inhibitor Inhibition AcpM Acyl-AcpM (C_n) MabA MabA (Ketoacyl-ACP reductase) AcpM->MabA HadBC HadBC (Hydroxyacyl-ACP dehydratase) MabA->HadBC InhA InhA (Enoyl-ACP reductase) HadBC->InhA InhA->AcpM  Acyl-AcpM (C_n+2) Mycolic_Acid Mycolic Acids InhA->Mycolic_Acid AMA5 AMA-5 AMA5->InhA

AMA-5 is hypothesized to directly inhibit InhA, blocking cell wall synthesis.

References

Target Identification of Antimycobacterial Agent-5 (Telacebec) in Mycobacterium tuberculosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery and development of novel antimycobacterial agents with new mechanisms of action. This technical guide focuses on the target identification of a promising clinical candidate, Telacebec (Q203), referred to herein as "Antimycobacterial agent-5." Telacebec is a first-in-class imidazopyridine amide that exhibits potent activity against both drug-susceptible and drug-resistant M. tuberculosis.[1][2] This document provides a comprehensive overview of the target identification process, including detailed experimental protocols, quantitative data, and visualizations of the key pathways and workflows involved. The primary molecular target of Telacebec has been identified as the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain essential for cellular respiration and energy production in M. tuberculosis.[3][4]

Introduction to this compound (Telacebec)

Telacebec is an orally bioavailable small molecule that has demonstrated significant bactericidal activity against M. tuberculosis.[2] Its unique mechanism of action, targeting cellular respiration, makes it a valuable candidate for new TB treatment regimens.[4] Understanding the precise molecular target and mechanism of action is crucial for optimizing its clinical application and for the future development of next-generation inhibitors.

Target Identification and Mechanism of Action

The primary target of Telacebec in M. tuberculosis was identified as the cytochrome bc1 complex (Complex III) of the electron transport chain.[4] Specifically, Telacebec binds to the QcrB subunit of this complex.[3] This binding event blocks the transfer of electrons from menaquinol, thereby inhibiting the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[2][3] This disruption of energy metabolism ultimately leads to bacterial cell death.

The identification of QcrB as the target was achieved through a combination of genetic and biochemical approaches. A key strategy involved the in vitro generation of Telacebec-resistant mutants of M. tuberculosis followed by whole-genome sequencing to identify the mutations responsible for the resistance phenotype.[4] These studies consistently revealed single nucleotide polymorphisms in the qcrB gene.[4]

Signaling Pathway: M. tuberculosis Electron Transport Chain

The electron transport chain of M. tuberculosis is essential for generating the proton motive force required for ATP synthesis. It consists of a series of enzyme complexes that transfer electrons from donors to a final acceptor, molecular oxygen. The cytochrome bc1-aa3 supercomplex is a major pathway in this chain. Telacebec's inhibition of the QcrB subunit of the cytochrome bc1 complex disrupts this flow of electrons, leading to a collapse in cellular energy production.

Mycobacterium tuberculosis Electron Transport Chain Mechanism of Action of Telacebec cluster_membrane Inner Membrane NADH NADH NDH2 Type II NADH Dehydrogenase NADH->NDH2 e⁻ Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH e⁻ Menaquinone Menaquinone Pool (MK) NDH2->Menaquinone e⁻ SDH->Menaquinone e⁻ Cyt_bc1 Cytochrome bc1 Complex (QcrB) Menaquinone->Cyt_bc1 e⁻ Cyt_aa3 Cytochrome aa3 Oxidase Cyt_bc1->Cyt_aa3 e⁻ Protons_out Cyt_bc1->Protons_out H⁺ pumping Oxygen O₂ Cyt_aa3->Oxygen e⁻ Cyt_aa3->Protons_out H⁺ pumping Water H₂O Oxygen->Water ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons_in Protons_in->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase Telacebec Telacebec (this compound) Telacebec->Cyt_bc1

Mechanism of Action of Telacebec

Quantitative Data

The potency of Telacebec has been quantified through various in vitro assays. The following tables summarize key data points for its activity against M. tuberculosis and its specific target.

Table 1: In Vitro Activity of Telacebec against M. tuberculosis H37Rv

Assay ConditionParameterTelacebec (Q203) ConcentrationReference
Broth CultureMIC₅₀2.7 nM[4]
Intracellular (Macrophages)MIC₅₀0.28 nM[4]
Drug-Resistant StrainsMIC1.5 - 2.8 nM[4]

Table 2: Inhibitory Activity of Telacebec against the Cytochrome bc1 Complex

ParameterValueReference
IC₅₀ (Oxygen Respiration in H37RvΔcydAB)3.1 nM[3]
IC₅₀ (Purified Cytochrome bc1-aa3 Complex)99 ± 32 nM[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the target identification and characterization of Telacebec.

Experimental Workflow for Target Identification

The overall workflow for identifying the target of Telacebec involves a multi-step process that begins with a whole-cell phenotypic screen and culminates in the validation of the identified target.

Experimental Workflow for Target Identification Workflow for Telacebec Target ID cluster_workflow Target Identification Workflow phenotypic_screen Whole-Cell Phenotypic Screen (Inhibition of M. tuberculosis growth) resistant_mutants Generation of Resistant Mutants (In vitro selection with Telacebec) phenotypic_screen->resistant_mutants wgs Whole-Genome Sequencing (WGS) of Resistant Mutants resistant_mutants->wgs snp_analysis SNP Analysis (Identification of mutations in qcrB) wgs->snp_analysis target_validation Target Validation snp_analysis->target_validation biochemical_assays Biochemical Assays (Enzymatic activity of Cytochrome bc1 complex) target_validation->biochemical_assays structural_biology Structural Biology (Co-crystallization of Telacebec with target) target_validation->structural_biology

Workflow for Telacebec Target ID
Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Telacebec against M. tuberculosis.

Materials:

  • Telacebec (Q203)

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

  • 96-well microtiter plates

  • Resazurin (B115843) solution (0.02% w/v)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of Telacebec Stock Solution: Dissolve Telacebec in DMSO to a concentration of 1 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of Telacebec in 7H9 broth to achieve the desired concentration range. The final DMSO concentration should not exceed 1%.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control and a media-only sterility control.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin: After the incubation period, add resazurin solution to each well and incubate for an additional 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of Telacebec that prevents the color change of resazurin from blue to pink, indicating the inhibition of bacterial growth.[3]

Generation of Resistant Mutants

This protocol describes the in vitro selection of M. tuberculosis mutants resistant to Telacebec.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H10 agar (B569324) supplemented with 10% OADC

  • Telacebec (Q203)

  • Liquid culture medium (7H9 broth)

Procedure:

  • Inoculum Preparation: Grow a culture of M. tuberculosis H37Rv in 7H9 broth to a high density (late-log phase).

  • Plating on Selective Media: Spread a large number of bacterial cells (e.g., 10⁸ to 10⁹ CFU) onto 7H10 agar plates containing Telacebec at a concentration 4-8 times the MIC.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Isolation of Resistant Colonies: Pick individual colonies that grow on the selective plates.

  • Confirmation of Resistance: Subculture the isolated colonies in liquid medium and re-determine the MIC of Telacebec to confirm the resistant phenotype.

Whole-Genome Sequencing and Analysis

This protocol outlines the steps for whole-genome sequencing of Telacebec-resistant mutants to identify resistance-conferring mutations.

Materials:

  • Telacebec-resistant M. tuberculosis isolates

  • DNA extraction kit for mycobacteria

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for sequence analysis

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant isolates and the wild-type parent strain using a validated protocol for mycobacteria.

  • Library Preparation: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform.

  • Sequencing: Perform whole-genome sequencing of the libraries.

  • Data Analysis:

    • Align the sequencing reads from the resistant mutants to the reference genome of the wild-type strain.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are present in the resistant isolates but not in the parent strain.

    • Focus on non-synonymous mutations in coding regions as these are most likely to be responsible for the resistance phenotype.

Target Pull-Down Assay (Affinity Purification)

This protocol describes a conceptual approach for an affinity pull-down assay to identify the binding partners of Telacebec in M. tuberculosis lysates. This would typically involve synthesizing a derivative of Telacebec with a linker and an affinity tag (e.g., biotin).

Materials:

  • Biotinylated Telacebec derivative

  • Mycobacterium tuberculosis cell lysate

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with low concentrations of non-ionic detergent)

  • Elution buffer (e.g., high concentration of biotin (B1667282) or a denaturing buffer)

Procedure:

  • Preparation of Cell Lysate: Grow M. tuberculosis to mid-log phase and prepare a cell lysate using mechanical disruption (e.g., bead beating or sonication) in a suitable lysis buffer containing protease inhibitors.

  • Incubation with Biotinylated Probe: Incubate the cell lysate with the biotinylated Telacebec derivative to allow for the formation of drug-target complexes.

  • Capture of Complexes: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated drug-target complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

Mass Spectrometry for Protein Identification

This protocol outlines the general steps for identifying the proteins eluted from the pull-down assay using mass spectrometry.

Materials:

  • Eluted protein sample from the pull-down assay

  • SDS-PAGE equipment

  • In-gel digestion reagents (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Protein Separation: Separate the eluted proteins by SDS-PAGE.

  • In-Gel Digestion: Excise the protein bands of interest from the gel and perform in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and generate fragmentation spectra.

  • Protein Identification: Search the obtained fragmentation spectra against a Mycobacterium tuberculosis protein database to identify the proteins present in the sample.

Conclusion

The identification of the QcrB subunit of the cytochrome bc1 complex as the molecular target of Telacebec (this compound) represents a significant advancement in the field of tuberculosis drug development. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers working on the characterization of this and other novel antimycobacterial agents. The targeted disruption of cellular respiration is a validated and promising strategy for combating multidrug-resistant tuberculosis, and further investigation into the interactions between Telacebec and its target will pave the way for the development of more effective and safer therapeutic regimens.

References

A Technical Guide to Select Antimycobacterial Agents: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth review of three distinct classes of antimycobacterial agents, offering insights for researchers, scientists, and drug development professionals. In the absence of a specific agent termed "Antimycobacterial agent-5" in scientific literature, this whitepaper details the core characteristics of a natural product (Hapalindole A), a synthetic compound class (5-formylaminopyrimidines), and a repurposed drug class (Phenothiazines). The guide focuses on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways.

Hapalindole A: A Potent Natural Product

Hapalindole A is a member of the hapalindole family of indole (B1671886) alkaloids, which are isolated from cyanobacteria of the order Stigonematales. These natural products have demonstrated a wide range of biological activities, including potent antimycobacterial effects.

Quantitative Data

The antimycobacterial activity of Hapalindole A and its analogs has been evaluated against various mycobacterial strains. The following table summarizes the key quantitative data.

CompoundTarget OrganismAssay TypeActivity MetricValueSelectivity Index (SI)Reference
Hapalindole A M. tuberculosis H37RvMABAMIC< 0.6 µM> 53[1][2]
Hapalindole IM. tuberculosis H37RvMABAMIC2 µM> 100[3]
Hapalindole XM. tuberculosis H37RvMABAMIC2.5 µM> 35.2[3]

MABA: Microplate Alamar Blue Assay MIC: Minimum Inhibitory Concentration

Experimental Protocols

1.2.1. Isolation and Purification of Hapalindole A

Hapalindole A is typically isolated from cultured cyanobacteria, such as Hapalosiphon sp. or Fischerella ambigua, through a bioassay-guided fractionation process.[4][5][6]

  • Cultivation and Extraction: The cyanobacterial biomass is cultivated in a suitable medium (e.g., BG11 medium) and harvested. The lyophilized biomass is then extracted with a solvent mixture, commonly methanol/dichloromethane.[4][5]

  • Fractionation: The crude extract is subjected to chromatographic separation. This often involves a combination of techniques, such as silica (B1680970) gel chromatography, Sephadex LH-20, and reversed-phase chromatography.[4]

  • Bioassay-Guided Isolation: Fractions are tested for antimycobacterial activity at each stage of separation to guide the isolation of the active compounds.

  • Structure Elucidation: The chemical structure of the purified Hapalindole A is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4]

1.2.2. Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)

The Minimum Inhibitory Concentration (MIC) of Hapalindole A against Mycobacterium tuberculosis is commonly determined using the Microplate Alamar Blue Assay (MABA).[7][8][9]

  • Preparation of Microplates: A 96-well microplate is prepared with serial dilutions of Hapalindole A in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9 broth).

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).

  • Incubation: The plate is incubated at 37°C for a period of 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

  • Reading Results: After a further incubation period (12-24 hours), the color change is observed. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[7][8]

Mechanism of Action

The precise mechanism of action for Hapalindole A is not fully elucidated, but studies suggest it may involve the inhibition of crucial biosynthetic pathways in mycobacteria. One proposed mechanism is the inhibition of RNA synthesis.[10] Another potential target is the enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the fatty acid biosynthesis II (FAS-II) pathway, which is essential for the synthesis of mycolic acids in the mycobacterial cell wall.[11][12][13][14]

Hapalindole_A_Mechanism Hapalindole A Hapalindole A RNA Polymerase RNA Polymerase Hapalindole A->RNA Polymerase Inhibition Enoyl-ACP Reductase (InhA) Enoyl-ACP Reductase (InhA) Hapalindole A->Enoyl-ACP Reductase (InhA) Inhibition RNA Synthesis RNA Synthesis RNA Polymerase->RNA Synthesis Required for Mycolic Acid Synthesis Mycolic Acid Synthesis Enoyl-ACP Reductase (InhA)->Mycolic Acid Synthesis Required for Bacterial Growth Inhibition Bacterial Growth Inhibition RNA Synthesis->Bacterial Growth Inhibition Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Essential for Cell Wall Integrity->Bacterial Growth Inhibition

Proposed mechanism of Hapalindole A.

5-Formylaminopyrimidines: Synthetic Purine (B94841) Analogs

5-Formylaminopyrimidines are a class of synthetic compounds designed as pyrimidine (B1678525) analogs of antimycobacterial purines. They have shown significant and selective activity against Mycobacterium tuberculosis.

Quantitative Data

Several synthesized 5-formamidopyrimidines have demonstrated potent in vitro activity against M. tuberculosis.

Compound ClassTarget OrganismAssay TypeActivity MetricValueReference
5-Formamidopyrimidines M. tuberculosisIn vitro growth inhibitionIC90≤ 1.5 µg/mL[15][16]

IC90: Inhibitory concentration required to inhibit 90% of bacterial growth.

Experimental Protocols

2.2.1. General Synthesis of 5-Formylaminopyrimidines

The synthesis of 5-formylaminopyrimidines typically involves the chemical modification of a pyrimidine scaffold. While the exact protocol varies depending on the specific analog, a general approach involves the introduction of a formylamino group at the 5-position of the pyrimidine ring.[2]

  • Starting Material: The synthesis often starts with a suitably substituted pyrimidine derivative.

  • Nitration/Reduction: A common route involves the nitration of the 5-position, followed by reduction to the 5-amino derivative.

  • Formylation: The 5-aminopyrimidine (B1217817) is then formylated using a suitable formylating agent to yield the final 5-formylaminopyrimidine product.

  • Purification: The synthesized compounds are purified using standard techniques like column chromatography and recrystallization.

2.2.2. Determination of IC90

The IC90 value for 5-formylaminopyrimidines is determined using a method similar to the MABA, where bacterial growth is measured in the presence of varying concentrations of the compound. The IC90 is the concentration that results in a 90% reduction in bacterial growth compared to a drug-free control.[17]

Mechanism of Action

As analogs of purines, 5-formylaminopyrimidines are thought to exert their antimycobacterial effect by interfering with the de novo purine biosynthesis pathway, which is essential for the production of DNA and RNA precursors.[18][19][20][21] By mimicking natural purine substrates, they may inhibit key enzymes in this pathway.

Purine_Synthesis_Inhibition 5-Formylaminopyrimidines 5-Formylaminopyrimidines Purine Biosynthesis Enzymes Purine Biosynthesis Enzymes 5-Formylaminopyrimidines->Purine Biosynthesis Enzymes Inhibition De Novo Purine Synthesis De Novo Purine Synthesis Purine Biosynthesis Enzymes->De Novo Purine Synthesis Catalyze DNA/RNA Precursors DNA/RNA Precursors De Novo Purine Synthesis->DNA/RNA Precursors Produces Nucleic Acid Synthesis Nucleic Acid Synthesis DNA/RNA Precursors->Nucleic Acid Synthesis Required for Bacterial Growth Inhibition Bacterial Growth Inhibition Nucleic Acid Synthesis->Bacterial Growth Inhibition

Mechanism of 5-formylaminopyrimidines.

Phenothiazines: Repurposed Antipsychotics

Phenothiazines are a class of drugs primarily used as antipsychotics. However, they have been found to possess significant antimycobacterial activity, particularly against drug-resistant strains of M. tuberculosis. Thioridazine (B1682328) is one of the most studied phenothiazines for this repurposed application.

Quantitative Data

Phenothiazines exhibit activity against both drug-sensitive and drug-resistant mycobacteria, with notable efficacy against intracellular bacteria due to their accumulation in macrophages.

CompoundTarget OrganismAssay TypeActivity MetricValueReference
Thioridazine M. tuberculosisIn vitroMIC8-16 µg/mL[22]
M. aviumIn vitroMIC10-32 µg/mL[22]
Intracellular M. tuberculosisMacrophage assayEffective Conc.0.1 µg/mL[22][23]
Chlorpromazine M. tuberculosisIn vitroMIC8-16 µg/mL[22]
Intracellular M. tuberculosisMacrophage assayEffective Conc.0.1-3.6 µg/mL[22]
Trifluoperazine M. tuberculosisIn vitroMIC8-16 µg/mL[22]

Conc.: Concentration

Experimental Protocols

3.2.1. Intracellular Activity in Macrophages

The efficacy of phenothiazines against intracellular mycobacteria is assessed using a macrophage infection model.[1][24][25]

  • Macrophage Culture: A suitable macrophage cell line (e.g., human monocyte-derived macrophages) is cultured in 96-well plates.

  • Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection.

  • Drug Treatment: After phagocytosis, the infected macrophages are treated with various concentrations of the phenothiazine.

  • Lysis and Plating: At different time points, the macrophages are lysed to release the intracellular bacteria, which are then plated on a suitable agar (B569324) medium to determine the number of colony-forming units (CFUs).

  • Data Analysis: The reduction in CFU counts in treated versus untreated macrophages indicates the intracellular bactericidal activity of the compound.

3.2.2. In Vivo Mouse Model of Tuberculosis

The in vivo efficacy of phenothiazines like thioridazine is evaluated in a mouse model of tuberculosis.[3][26][27][28]

  • Infection: BALB/c mice are infected with M. tuberculosis (including multidrug-resistant strains) via aerosol or intraperitoneal injection.

  • Treatment: After establishing a chronic infection (typically 30 days), mice are treated daily with the phenothiazine, often administered orally. Dosages are determined based on pharmacokinetic studies to be equivalent to human doses (e.g., 25-70 mg/kg for thioridazine in mice).[3][28]

  • Assessment of Bacterial Load: At various time points during and after treatment, mice are euthanized, and their lungs are homogenized. The bacterial load is quantified by plating serial dilutions of the lung homogenates and counting CFUs.

  • Histopathology: Lung tissues may also be examined histologically to assess the extent of inflammation and tissue damage.

Mechanism of Action

The primary antimycobacterial mechanism of phenothiazines is the inhibition of the type II NADH:quinone oxidoreductase (Ndh), a key enzyme in the mycobacterial respiratory chain.[15] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress, ultimately causing bacterial death.

Phenothiazine_Mechanism cluster_bacterium Mycobacterium Phenothiazines Phenothiazines NADH Dehydrogenase (Ndh) NADH Dehydrogenase (Ndh) Phenothiazines->NADH Dehydrogenase (Ndh) Inhibition Electron Transport Chain Electron Transport Chain NADH Dehydrogenase (Ndh)->Electron Transport Chain Component of ATP Production ATP Production Electron Transport Chain->ATP Production Drives Bacterial Death Bacterial Death ATP Production->Bacterial Death Depletion leads to

Mechanism of action for Phenothiazines.

References

An In-depth Technical Guide to Bedaquiline: Historical Context, Development, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the antimycobacterial agent Bedaquiline (B32110), formerly known as TMC207. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its historical context, mechanism of action, key experimental data, and the evolution of resistance.

Historical Context and Development

Bedaquiline represents a landmark in the fight against tuberculosis (TB), being the first new drug approved for TB treatment in over four decades.[1][2] Its development marked a significant advancement in addressing the growing threat of multidrug-resistant tuberculosis (MDR-TB).

The journey of Bedaquiline began with a high-throughput phenotypic screen of a compound library against Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis (M. tuberculosis).[2] This screening, conducted by a team led by Koen Andries at Janssen Pharmaceutica, identified the diarylquinoline class of compounds as having potent antimycobacterial activity.[1][3] Subsequent optimization and structure-activity relationship (SAR) studies led to the identification of TMC207, later named Bedaquiline, as the most promising candidate.[2][3]

After more than seven years of development, Bedaquiline was first described in 2004 at the Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC).[1] A pivotal moment in its development was the discovery of its novel mechanism of action: the inhibition of the mycobacterial F1F0 ATP synthase, the primary energy source for the bacterium.[3][4]

In December 2012, the U.S. Food and Drug Administration (FDA) granted accelerated approval for Bedaquiline for the treatment of MDR-TB, a decision that underscored the urgent need for new therapeutic options.[1][5] This was followed by conditional approval from the European Medicines Agency in 2014.[5] The World Health Organization (WHO) has since included Bedaquiline in its List of Essential Medicines and recommends its use in combination regimens for the treatment of MDR-TB.[1]

Mechanism of Action

Bedaquiline's bactericidal activity stems from its specific inhibition of the F1F0 ATP synthase in mycobacteria.[1][4][6] This enzyme is crucial for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. By disrupting ATP synthesis, Bedaquiline effectively shuts down the energy supply of M. tuberculosis, leading to cell death.[1] The onset of this bactericidal effect is observed within hours of exposure, although cell death occurs over several days.[1]

The primary target of Bedaquiline is the c-subunit of the F0 rotor ring of the ATP synthase.[7][8] Bedaquiline binds to this subunit, blocking its rotation and thereby inhibiting the entire process of ATP synthesis.[7][8] A secondary, direct mechanism of action has been proposed involving the ε-subunit, where Bedaquiline binding may disrupt the link between the c-ring rotation and the catalytic activity of the F1 headpiece.[7][8] However, this mechanism remains a subject of ongoing research.[7][8]

Initially, an indirect "uncoupler" mechanism was also suggested, where Bedaquiline would uncouple the electron transport chain from ATP synthesis.[7][8] However, more recent studies with Bedaquiline analogues suggest that this uncoupling effect may not be a primary contributor to its antimycobacterial activity.[7][8]

G cluster_membrane Mycobacterial Inner Membrane cluster_F0 F0 Subunit cluster_F1 F1 Subunit ATP_Synthase F1F0 ATP Synthase c_ring c-ring epsilon_subunit ε-subunit c_ring->epsilon_subunit rotation coupled via Proton_channel Proton Channel c_ring->Proton_channel rotates within ATP_synthesis ATP Synthesis c_ring->ATP_synthesis Rotation drives a_subunit a-subunit a_subunit->Proton_channel forms alpha_beta_headpiece α3β3-headpiece alpha_beta_headpiece->ATP_synthesis Catalyzes epsilon_subunit->alpha_beta_headpiece transmits rotation to Bedaquiline Bedaquiline Bedaquiline->c_ring Binds to and inhibits rotation Bedaquiline->epsilon_subunit Potential secondary binding site Bacterial_death Bacterial Cell Death ATP_synthesis->Bacterial_death Inhibition leads to

Bedaquiline's Mechanism of Action on ATP Synthase.

Quantitative Data

In Vitro Activity

Bedaquiline demonstrates potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, as well as against several non-tuberculous mycobacteria (NTM).

Organism Strain Type MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
M. tuberculosisDrug-Susceptible0.002 - 0.060.03-
M. tuberculosisMultidrug-Resistant0.03 - 0.12--
Non-tuberculous mycobacteriaVarious0.06 - 0.5--

Data compiled from DrugBank Online and other sources.[6]

Pharmacokinetic Properties

Bedaquiline is administered orally and its bioavailability is significantly enhanced when taken with food.[6] It is characterized by a long terminal half-life.

Parameter Value Notes
Time to Cmax (Tmax) ~5 hours-
Plasma Protein Binding >99.9%-
Volume of Distribution (Vd) ~164 L-
Metabolism Primarily by CYP3A4 to N-monodesmethyl metabolite (M2)M2 is 4- to 6-fold less active than the parent compound.[6]
Elimination Half-life ~5.5 months (terminal)Reflects slow release from peripheral tissues.
Excretion Primarily in fecesRenal clearance is negligible.[6]

Data compiled from DrugBank Online and other sources.[6]

Clinical Efficacy (Phase IIb C208 Study)

The pivotal Phase IIb clinical trial (C208) demonstrated the efficacy of Bedaquiline in combination with a background regimen for the treatment of MDR-TB.

Endpoint Bedaquiline + Background Regimen Placebo + Background Regimen p-value
Sputum Culture Conversion at Week 24 78.8%57.6%0.008
Sputum Culture Conversion at Week 120 62.1%43.9%0.035
Mortality at Week 120 12.7% (10/79)2.5% (2/81)0.017

Data from the C208 clinical trial.[9][10]

Mechanisms of Resistance

The emergence of Bedaquiline resistance is a significant concern, and several mechanisms have been identified.

Target-Based Resistance

Mutations in the atpE gene, which encodes the c-subunit of the ATP synthase, can lead to high-level resistance to Bedaquiline.[11][12][13] These mutations prevent the binding of Bedaquiline to its target.

Non-Target-Based Resistance

Low-level resistance is often associated with mutations in the Rv0678 gene.[11][12][14] This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[11] Mutations in Rv0678 lead to the overexpression of this efflux pump, which actively removes Bedaquiline from the bacterial cell.[14] This mechanism can also confer cross-resistance to clofazimine (B1669197).[11]

G cluster_resistance Mechanisms of Bedaquiline Resistance cluster_target Target-Based Resistance cluster_nontarget Non-Target-Based Resistance atpE_mutation Mutation in atpE gene atpE_protein Altered c-subunit protein atpE_mutation->atpE_protein Bedaquiline_binding Bedaquiline Binding to ATP Synthase atpE_protein->Bedaquiline_binding Prevents Resistance Bedaquiline Resistance Bedaquiline_binding->Resistance Failure of binding leads to Rv0678_mutation Mutation in Rv0678 gene Rv0678_protein Inactive Rv0678 repressor Rv0678_mutation->Rv0678_protein MmpS5_MmpL5 MmpS5-MmpL5 Efflux Pump Rv0678_protein->MmpS5_MmpL5 Leads to overexpression of Bedaquiline_efflux Efflux of Bedaquiline MmpS5_MmpL5->Bedaquiline_efflux Causes Bedaquiline_efflux->Resistance Increased efflux leads to Bedaquiline Bedaquiline Bedaquiline->Bedaquiline_binding Bedaquiline->Bedaquiline_efflux

Bedaquiline Resistance Mechanisms.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of Bedaquiline that inhibits the visible growth of M. tuberculosis.

Methodology (Broth Microdilution):

  • Preparation of Bedaquiline Stock Solution: Bedaquiline is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: The stock solution is serially diluted in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) in a 96-well microplate.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a McFarland standard of 0.5, then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microplate is inoculated with the bacterial suspension.

  • Incubation: The microplate is sealed and incubated at 37°C for 7-14 days.

  • Reading: The MIC is determined as the lowest concentration of Bedaquiline at which there is no visible growth of M. tuberculosis.

ATP Synthase Inhibition Assay

Objective: To measure the inhibitory effect of Bedaquiline on the ATP synthesis activity of mycobacterial membranes.

Methodology:

  • Preparation of Inverted Membrane Vesicles (IMVs): M. smegmatis or another suitable mycobacterial species is cultured, harvested, and lysed. The cell lysate is then subjected to ultracentrifugation to isolate IMVs containing the F1F0 ATP synthase.

  • Assay Reaction Mixture: The reaction buffer typically contains a respiratory substrate (e.g., NADH or succinate), ADP, inorganic phosphate (B84403) (Pi), and a detection system.

  • ATP Detection: The rate of ATP synthesis is measured using a luciferin-luciferase bioluminescence assay. The light produced is proportional to the amount of ATP synthesized.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of Bedaquiline. The percentage of inhibition is calculated relative to a control without the drug.

  • IC50 Determination: The concentration of Bedaquiline that causes 50% inhibition of ATP synthesis (IC50) is determined by plotting the percentage of inhibition against the drug concentration.

G cluster_workflow Preclinical to Clinical Development Workflow for Bedaquiline cluster_preclinical_details Preclinical Activities Discovery High-Throughput Screening & Lead Identification Optimization Lead Optimization (SAR Studies) Discovery->Optimization Preclinical Preclinical Development Optimization->Preclinical Phase1 Phase I Clinical Trials Preclinical->Phase1 Phase2 Phase II Clinical Trials Phase1->Phase2 Phase3 Phase III Clinical Trials Phase2->Phase3 Approval Regulatory Approval (FDA, EMA) Phase3->Approval Post_market Post-Market Surveillance (Phase IV) Approval->Post_market In_vitro In Vitro Studies (MIC, MOA) In_vivo In Vivo Animal Models (Efficacy, Toxicity) In_vitro->In_vivo ADME ADME/Tox Studies In_vivo->ADME

Bedaquiline Development Workflow.

Conclusion

Bedaquiline has been a transformative addition to the therapeutic arsenal (B13267) against multidrug-resistant tuberculosis. Its novel mechanism of action, potent bactericidal activity, and efficacy in clinical trials have provided a much-needed option for patients with limited treatment alternatives. However, the emergence of resistance and concerns regarding its long-term safety, particularly cardiotoxicity, necessitate its judicious use within well-structured treatment regimens and continued research into next-generation diarylquinolines. The historical development of Bedaquiline serves as a powerful example of how targeted drug discovery can address critical unmet needs in infectious diseases.

References

Methodological & Application

Application Notes and Protocols: Evaluation of Antimycobacterial Agent-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed experimental protocols for the in vitro evaluation of "Antimycobacterial Agent-5," a novel compound with potential therapeutic activity against Mycobacterium tuberculosis. The following protocols outline the necessary steps to determine the agent's potency, bactericidal activity, intracellular efficacy, and cytotoxicity, which are critical for its preclinical assessment.

Data Presentation

Table 1: In Vitro Activity of this compound Against M. tuberculosis H37Rv
ParameterValue
Minimum Inhibitory Concentration (MIC)1.5 µg/mL
Minimum Bactericidal Concentration (MBC)6.0 µg/mL
MBC/MIC Ratio4
Table 2: Intracellular Activity and Cytotoxicity of this compound
Concentration (µg/mL)Intracellular M. tuberculosis Growth Inhibition (%)Macrophage Viability (%)
0.15.298.5
0.525.897.1
1.052.395.4
2.585.192.3
5.095.688.7
10.098.275.2
EC50 0.9 µg/mL -
CC50 >10 µg/mL -
Selectivity Index (CC50/EC50) >11.1 -

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that prevents visible in vitro growth of M. tuberculosis. The broth microdilution method is a widely used technique for this purpose.[1][2]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • This compound

  • Sterile 96-well microtiter plates

  • Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)

  • Positive control drug (e.g., Isoniazid)

  • Negative control (no drug)

  • Sterile DMSO (for dissolving the agent)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the agent in Middlebrook 7H9 broth in a 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 0.5, and then dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the diluted agent. Include wells with a positive control drug, a negative control (bacteria with no agent), and a sterility control (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is determined as the lowest concentration of the agent at which no color change from blue (resazurin) to pink (resorufin) is observed, indicating inhibition of bacterial growth.[3]

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[3]

Materials:

  • Results from the MIC assay

  • Middlebrook 7H10 agar (B569324) plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Sterile saline solution

Procedure:

  • Following the MIC determination, take 100 µL aliquots from the wells of the 96-well plate corresponding to the MIC, 2x MIC, 4x MIC, and the positive growth control.

  • Perform serial dilutions of these aliquots in sterile saline.

  • Plate 100 µL of each dilution onto Middlebrook 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies (CFU/mL) on each plate.

  • The MBC is defined as the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[3]

Assessment of Intracellular Antimycobacterial Activity

This protocol evaluates the ability of this compound to inhibit the growth of M. tuberculosis within macrophages, which is crucial as this is the primary site of infection.[3][4]

Materials:

  • Murine macrophage cell line (e.g., J774A.1 or RAW 264.7)

  • Mycobacterium tuberculosis H37Rv strain

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • This compound

  • Sterile 24-well plates

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • Middlebrook 7H10 agar plates

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

  • Wash the cells with warm PBS to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of this compound to the infected cells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • After incubation, wash the cells and lyse them with lysis buffer to release intracellular bacteria.

  • Perform serial dilutions of the lysate and plate on Middlebrook 7H10 agar to determine the number of viable intracellular bacteria (CFU/mL).

  • Calculate the percentage of growth inhibition compared to the untreated control.

Cytotoxicity Assay

This assay determines the toxicity of this compound to mammalian cells to assess its therapeutic window.[5][6]

Materials:

  • Human lung fibroblast cell line (e.g., MRC-5) or the macrophage cell line used in the intracellular assay.[5]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) or resazurin solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of this compound to the cells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

  • Add the MTT or resazurin solution to each well and incubate for a further 2-4 hours.

  • If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells. The CC50 (50% cytotoxic concentration) can then be determined.

Visualizations

G cluster_invitro In Vitro Evaluation cluster_intracellular Intracellular & Cytotoxicity Assays MIC MIC Determination (Broth Microdilution) MBC MBC Determination (Colony Forming Units) MIC->MBC End Data Analysis (MIC, MBC, EC50, CC50, SI) MBC->End Infection Macrophage Infection with M. tuberculosis Treatment Treatment with This compound Infection->Treatment Intracellular_Activity Intracellular Activity (CFU Enumeration) Treatment->Intracellular_Activity Cytotoxicity Cytotoxicity Assay (MTT/Resazurin) Treatment->Cytotoxicity Intracellular_Activity->End Cytotoxicity->End Start This compound Start->MIC Start->Infection

Caption: Experimental workflow for the evaluation of this compound.

G cluster_synthesis Mycolic Acid Synthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) Malonyl_CoA Malonyl-CoA FAS_I->Malonyl_CoA ACC Acetyl-CoA Carboxylase (Acc) ACC->Malonyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Malonyl_CoA->FAS_II Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Agent Antimycobacterial Agent-5 Agent->FAS_II Inhibition

Caption: Hypothetical mechanism of action targeting mycolic acid synthesis.

References

Application Notes and Protocols for Antimycobacterial Agent-5 (Pretomanid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycobacterial agent-5, chemically known as Pretomanid (B1679085), is a novel compound belonging to the nitroimidazooxazine class of antibiotics. It has demonstrated significant bactericidal activity against both actively replicating and dormant Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Developed by the TB Alliance, Pretomanid was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of a three-drug regimen with bedaquiline (B32110) and linezolid (B1675486) (BPaL) for the treatment of extensively drug-resistant (XDR-TB) and treatment-intolerant or non-responsive multidrug-resistant TB (MDR-TB)[1]. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy and cytotoxicity, along with a summary of its mechanism of action.

Mechanism of Action

This compound is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effects. Its dual mechanism of action makes it effective against both metabolically active and dormant bacilli.

Under aerobic conditions , characteristic of replicating mycobacteria, this compound inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death[1][2].

Under anaerobic conditions , which mimic the environment of non-replicating, persistent mycobacteria found in granulomas, this compound acts as a respiratory poison. The activation of the agent by a deazaflavin-dependent nitroreductase (Ddn) results in the release of nitric oxide and other reactive nitrogen species[1][2]. These toxic species disrupt cellular respiration and other critical cellular processes, leading to cell death[1].

Signaling Pathway for Activation and Action of this compound

Antimycobacterial_Agent_5_Pathway cluster_cell Mycobacterium tuberculosis Cell cluster_activation Prodrug Activation cluster_effects Bactericidal Effects Agent5_ext This compound (Pretomanid) Agent5_int This compound Agent5_ext->Agent5_int Diffusion Reactive_Metabolite Reactive Metabolite Agent5_int->Reactive_Metabolite Ddn Ddn (Nitroreductase) Ddn->Reactive_Metabolite Activation F420 Coenzyme F420 (reduced) F420->Ddn NO Nitric Oxide (NO) Reactive_Metabolite->NO Mycolic_Acid_Inhibition Mycolic Acid Synthesis Inhibition Reactive_Metabolite->Mycolic_Acid_Inhibition Respiratory_Poisoning Respiratory Poisoning NO->Respiratory_Poisoning Cell_Death Bacterial Cell Death Mycolic_Acid_Inhibition->Cell_Death Respiratory_Poisoning->Cell_Death

Activation and mechanism of action of this compound.

Quantitative Data

In Vitro Antimycobacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against Mycobacterium tuberculosis.

StrainMethodMIC Range (mg/L)Reference
M. tuberculosis H37RvMGIT0.06 - 0.25[3][4]
M. tuberculosis (clinical isolates)MGIT0.03 - 1.0[4]
M. tuberculosis (resistant isolates)MGIT≥ 16[5]
In Vitro Cytotoxicity

This compound has been evaluated for its potential cytotoxicity against mammalian cell lines to assess its safety profile.

Cell LineAssayIncubation TimeResultReference
Human Hepatoma (HepG2)MTT Assay48 hoursLow cytotoxicity observed at therapeutic concentrations.[1]
Human Embryonic Kidney (HEK293)Not specifiedNot specifiedLow cytotoxicity reported in preclinical studies.
Chinese Hamster Ovary (CHO)Not specifiedNot specifiedNo significant cytotoxicity detected.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the BACTEC™ MGIT™ 960 System

This protocol outlines the procedure for determining the MIC of this compound against M. tuberculosis using a liquid culture system.

Materials:

  • BACTEC™ MGIT™ 960 instrument and associated reagents (MGIT tubes, Growth Supplement)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile Middlebrook 7H9 broth

  • M. tuberculosis isolate (e.g., H37Rv) cultured to mid-log phase

  • Sterile saline

  • Sterile pipettes and tubes

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a series of two-fold dilutions of this compound in sterile Middlebrook 7H9 broth. The suggested concentration range for initial screening is 0.03 mg/L to 2.0 mg/L[5].

  • Inoculum Preparation:

    • Adjust the turbidity of a mid-log phase M. tuberculosis culture to a 0.5 McFarland standard.

    • Dilute the adjusted suspension 1:5 in sterile saline.

  • Inoculation of MGIT Tubes:

    • Label MGIT tubes for each drug concentration and a growth control (drug-free).

    • Add 0.8 mL of MGIT Growth Supplement to each tube.

    • Add 0.1 mL of the appropriate this compound dilution to each corresponding labeled tube. Add 0.1 mL of sterile broth to the growth control tube.

    • Inoculate each tube with 0.5 mL of the prepared bacterial inoculum.

  • Incubation and Analysis:

    • Place the tubes in the BACTEC™ MGIT™ 960 instrument.

    • The instrument will automatically incubate and monitor the tubes for fluorescence, which indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents a significant increase in fluorescence compared to the growth control.

MIC_Workflow Start Start Prepare_Drug Prepare serial dilutions of This compound Start->Prepare_Drug Prepare_Inoculum Prepare M. tuberculosis inoculum (0.5 McFarland, 1:5 dilution) Start->Prepare_Inoculum Inoculate_Tubes Inoculate MGIT tubes with drug and bacteria Prepare_Drug->Inoculate_Tubes Prepare_Inoculum->Inoculate_Tubes Incubate Incubate in BACTEC MGIT 960 Inoculate_Tubes->Incubate Analyze Monitor fluorescence for growth Incubate->Analyze Determine_MIC Determine MIC as lowest inhibitory concentration Analyze->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination of this compound.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes the determination of the cytotoxic potential of this compound on a mammalian cell line, such as HepG2 (human hepatoma cells), which is particularly relevant given that hepatotoxicity can be a concern with antitubercular drugs[1].

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the agent. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

    • The IC₅₀ value (the concentration of the agent that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the agent's concentration.

Cytotoxicity_Workflow Start Start Seed_Cells Seed HepG2 cells in a 96-well plate and incubate for 24h Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of This compound for 48h Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate for 4h Treat_Cells->Add_MTT Solubilize Remove medium and add DMSO to dissolve formazan Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate cell viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

Application Notes and Protocols for In Vivo Research of Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of novel antimycobacterial agents, using the nitrofuran-based compound HC2210 as a primary example. The protocols and data presented are synthesized from preclinical studies and are intended to guide the design and execution of in vivo experiments for the evaluation of new anti-tuberculosis compounds.

Introduction to Novel Antimycobacterial Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of new therapeutic agents. Nitro-containing compounds have emerged as a promising class of antimycobacterials, with several candidates demonstrating potent activity in preclinical studies.[1] These agents often act as prodrugs, requiring activation by mycobacterial-specific enzymes, which can provide a targeted therapeutic effect.[1] In vivo evaluation in relevant animal models is a critical step in the preclinical development of these compounds to assess their efficacy, pharmacokinetics, and safety.[2][3]

In Vivo Efficacy of HC2210

HC2210 is a nitrofuran-based prodrug that has demonstrated significant antimycobacterial activity.[1] In vivo studies are crucial to determine its therapeutic potential in a complex biological system.

Summary of In Vivo Efficacy Data

A pilot study in a chronic murine model of tuberculosis demonstrated the in vivo efficacy of HC2210.[1] The compound was orally bioavailable and led to a significant reduction in the bacterial load in the lungs of infected mice.[1]

Compound Animal Model Infection Stage Dosage Treatment Duration Outcome Reference
HC2210Murine (mouse)ChronicNot specifiedNot specified~1 log reduction in bacterial load[1]

Experimental Protocols for In Vivo Studies

The following are generalized protocols for conducting in vivo efficacy studies of antimycobacterial agents, based on common practices in the field.[4][5]

Murine Model of Chronic Tuberculosis Infection

The mouse model is a well-established and economical choice for the initial preclinical evaluation of anti-tuberculosis drug candidates.[2]

Objective: To assess the in vivo efficacy of a novel antimycobacterial agent in reducing bacterial load in a chronic tuberculosis infection model.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)[3]

  • Mycobacterium tuberculosis H37Rv (or other virulent strain)[6]

  • Aerosol infection chamber (e.g., Glas-Col)

  • Antimycobacterial agent (e.g., HC2210)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Standard anti-tuberculosis drugs for positive control (e.g., isoniazid (B1672263), rifampicin)[7][8]

  • Middlebrook 7H11 agar (B569324) plates supplemented with OADC

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

Procedure:

  • Infection:

    • Culture M. tuberculosis H37Rv to mid-log phase.

    • Infect mice via the aerosol route using a calibrated aerosol infection chamber to deliver a low dose of approximately 100-200 bacilli to the lungs.

    • Confirm the initial bacterial deposition in the lungs of a subset of mice 24 hours post-infection.

  • Treatment:

    • Allow the infection to establish for 4-6 weeks to develop a chronic state.

    • Randomly assign mice to treatment groups:

      • Vehicle control

      • Test compound (e.g., HC2210) at various doses

      • Positive control (e.g., isoniazid at 25 mg/kg)[4]

    • Administer the compounds orally by gavage once daily for the duration of the treatment period (e.g., 4 weeks).

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS.

    • Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar.

    • Incubate plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • Data Analysis:

    • Log-transform the CFU data.

    • Compare the mean log10 CFU between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests). A significant reduction in CFU in the treated groups indicates efficacy.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment (4-6 weeks post-infection) cluster_analysis Analysis culture Culture M. tuberculosis aerosol Aerosol Infection culture->aerosol mice Acquire Mice mice->aerosol confirm Confirm Initial Load aerosol->confirm randomize Randomize Groups confirm->randomize administer Daily Oral Administration randomize->administer euthanize Euthanize administer->euthanize harvest Harvest Organs euthanize->harvest homogenize Homogenize harvest->homogenize plate Plate Dilutions homogenize->plate count Count CFU plate->count analyze Statistical Analysis count->analyze Mechanism_of_Action HC2210 HC2210 (Prodrug) Activated_HC2210 Activated HC2210 (Reactive Nitrogen Species) HC2210->Activated_HC2210 Activation F420_ox F420 (oxidized) F420H2 F420H2 (reduced) F420_ox->F420H2 Reduction Ddn Ddn (Nitroreductase) F420H2->Ddn Cofactor Ddn->Activated_HC2210 Cellular_Targets Bacterial Cellular Targets Activated_HC2210->Cellular_Targets Damage Bactericidal_Effect Bactericidal Effect Cellular_Targets->Bactericidal_Effect

References

Application Notes: Dosage and Protocols for Antimycobacterial Agent-5 (AMA-5) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antimycobacterial agent-5" (AMA-5) is a placeholder name for a hypothetical novel compound. The following application notes provide generalized protocols and representative data based on established methodologies for the in vitro evaluation of new antimycobacterial agents.

Introduction

The development of new antimycobacterial agents is critical for combating tuberculosis and other mycobacterial infections. A crucial step in preclinical drug discovery involves evaluating the compound's efficacy against intracellular mycobacteria and its safety profile against host cells.[1][2] These notes provide detailed protocols for determining the appropriate dosage of a novel hypothetical compound, AMA-5, in cell culture models. The primary objectives are to assess its cytotoxicity towards a mammalian host cell line and to quantify its efficacy in inhibiting the growth of mycobacteria within infected macrophages.[3] The human monocytic leukemia cell line, THP-1, is used here as a model, as it can be differentiated into macrophage-like cells, which are the primary host cells for Mycobacterium tuberculosis.[4][5]

Preparation of AMA-5 Stock Solution

Proper preparation of the compound stock solution is fundamental for accurate and reproducible results.[6] The choice of solvent and storage conditions is critical to maintain the compound's stability and activity.[7]

Protocol:

  • Determine Solubility: Before preparing a high-concentration stock, test the solubility of AMA-5 in common biocompatible solvents (e.g., DMSO, ethanol, sterile water).[6] For many novel organic compounds, DMSO is the solvent of choice.

  • Weighing the Compound: Accurately weigh a precise amount of AMA-5 powder (e.g., 5 mg) using an analytical balance.[8]

  • Dissolution: Dissolve the weighed AMA-5 in the appropriate volume of solvent to achieve a high-concentration primary stock solution (e.g., 10 mM). Use the following formula:

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

  • Sterilization: If using an aqueous solvent, filter-sterilize the stock solution through a 0.22 µm syringe filter. DMSO at high concentrations is inherently sterile.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store aliquots at -20°C or -80°C in amber vials to protect from light.[6] A typical storage guideline for compounds in DMSO is up to 6 months at -80°C.[7]

Protocol 1: Cytotoxicity Assessment (CC50 Determination) using MTT Assay

This protocol determines the 50% cytotoxic concentration (CC50) of AMA-5, which is the concentration that reduces the viability of host cells by 50%.[9][10] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12]

Materials:

  • Differentiated THP-1 macrophages

  • 96-well flat-bottom tissue culture plates

  • AMA-5 stock solution

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[13]

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding: Seed differentiated THP-1 cells into a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial two-fold dilutions of AMA-5 in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound to each well.

    • Include "cells only" (untreated) wells as a negative control.

    • Include "vehicle control" wells containing the highest concentration of the solvent (e.g., DMSO) used in the dilutions.[7]

    • Include "medium only" wells as a blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot cell viability (%) versus the log of AMA-5 concentration.

    • Determine the CC50 value using a sigmoidal dose-response curve fit.[10][15]

Protocol 2: Intracellular Efficacy (IC50 Determination)

This protocol measures the efficacy of AMA-5 at inhibiting the growth of mycobacteria inside host macrophages.[16] The 50% inhibitory concentration (IC50) is the concentration of the agent that reduces intracellular bacterial growth by 50%.[17]

Materials:

  • Differentiated THP-1 macrophages in 96-well plates

  • Mycobacterium spp. (e.g., M. bovis BCG or an appropriate strain of M. tuberculosis)

  • Complete culture medium

  • AMA-5 stock solution

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)[14]

  • 7H10 agar (B569324) plates with OADC supplement[18]

Methodology:

  • Cell Seeding and Differentiation: Seed THP-1 monocytes at 1 x 10⁵ cells/well in a 96-well plate. Differentiate them into macrophage-like cells by treating with 50 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[5][14] After differentiation, wash the cells with warm medium to remove PMA.[5]

  • Bacterial Inoculum Preparation: Prepare a single-cell suspension of mycobacteria from a mid-log phase culture. To prevent clumping, pass the culture through a 25G needle multiple times.[14] Adjust the bacterial density to achieve the desired multiplicity of infection (MOI).

  • Macrophage Infection: Infect the differentiated THP-1 cells with the mycobacterial suspension at an MOI of 1 to 10 (bacteria-to-cell ratio).[4][16] Incubate for 4 hours to allow phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove extracellular bacteria.[14] Some protocols may include a short treatment with a low concentration of amikacin (B45834) to kill any remaining extracellular bacteria.[14]

  • Compound Treatment: Add 100 µL of fresh medium containing serial dilutions of AMA-5 to the infected cells. Include an "infected untreated" control.

  • Incubation: Incubate the plates for 3 to 4 days at 37°C with 5% CO₂.

  • Quantification of Intracellular Bacteria (CFU Counting):

    • At the end of the incubation, aspirate the medium.

    • Lyse the macrophages by adding 100 µL of 0.1% Triton X-100 for 5-10 minutes.[14][18]

    • Prepare 10-fold serial dilutions of the cell lysate in PBS or 7H9 broth.

    • Plate 100 µL of each dilution onto 7H10 agar plates in triplicate.[18]

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Data Analysis:

    • Count the colonies to determine the Colony Forming Units (CFU) per mL for each treatment.

    • Calculate the percentage of growth inhibition for each concentration relative to the untreated infected cells.

    • Determine the IC50 value by plotting the percent inhibition against the log of AMA-5 concentration.[15]

Data Presentation

Quantitative data for AMA-5 and standard control drugs should be summarized for clear comparison.

Table 1: Cytotoxicity of AMA-5 on Differentiated THP-1 Macrophages

Compound CC50 (µM) Assay Exposure Time (h)
AMA-5 75.4 MTT 48
Rifampicin >200 MTT 48

| Isoniazid | >200 | MTT | 48 |

Table 2: Intracellular Antimycobacterial Activity of AMA-5

Compound Intracellular IC50 (µM) Test Organism Host Cell
AMA-5 1.2 M. tuberculosis H37Rv THP-1
Rifampicin 0.15 M. tuberculosis H37Rv THP-1

| Isoniazid | 0.5 | M. tuberculosis H37Rv | THP-1 |

Calculation of Selectivity Index (SI)

The Selectivity Index is a critical parameter that represents the therapeutic window of a compound. It is calculated as the ratio of its cytotoxicity to its bioactivity.[19] A higher SI value is desirable, indicating that the compound is more toxic to the pathogen than to the host cells.[9] An SI value ≥10 is generally considered promising for a potential therapeutic agent.[9][19]

Formula: SI = CC50 / IC50

For AMA-5: SI = 75.4 µM / 1.2 µM = 62.8

Visualizations: Workflows and Diagrams

Cytotoxicity_Workflow A Seed THP-1 Macrophages in 96-well Plate B Incubate 24h A->B D Treat Cells with AMA-5 B->D C Prepare Serial Dilutions of AMA-5 C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 4h F->G H Add Solubilization Solution G->H I Read Absorbance (570 nm) H->I J Calculate % Viability & Determine CC50 I->J

Caption: Workflow for determining the CC50 of AMA-5 using the MTT cytotoxicity assay.

Infection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Differentiate THP-1 Cells with PMA (48-72h) C Infect Macrophages (MOI 1-10, 4h) A->C B Prepare Mycobacterial Inoculum B->C D Wash to Remove Extracellular Bacteria C->D E Treat with AMA-5 Serial Dilutions D->E F Incubate 3-4 Days E->F G Lyse Macrophages F->G H Plate Lysate on 7H10 Agar G->H I Incubate Plates (3-4 Weeks) H->I J Count CFUs I->J K Calculate % Inhibition & Determine IC50 J->K Selectivity_Index CC50 CC50 (Host Cell Cytotoxicity) SI Selectivity Index (SI) SI = CC50 / IC50 CC50->SI IC50 IC50 (Intracellular Efficacy) IC50->SI Result High SI Value: Favorable Therapeutic Window SI->Result

References

Application Notes: Antimycobacterial Agent-5 (AMA-5)

Author: BenchChem Technical Support Team. Date: December 2025

Product: Antimycobacterial Agent-5 (AMA-5) Application: In Vitro Inhibition of Mycobacterium tuberculosis Growth and Target Enzyme Activity For Research Use Only

Introduction

This compound (AMA-5) is a novel synthetic compound designed for the targeted inhibition of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. AMA-5 functions as a direct inhibitor of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycobacterial type-II fatty acid synthase (FAS-II) pathway.[1][2][3] This pathway is essential for the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that form the core of the mycobacterial cell wall.[1][2] By inhibiting InhA, AMA-5 disrupts mycolic acid synthesis, leading to compromised cell wall integrity and subsequent inhibition of bacterial growth. Unlike the pro-drug isoniazid (B1672263), which requires activation by the catalase-peroxidase enzyme KatG, AMA-5 is a direct inhibitor and is therefore expected to be effective against Mtb strains with KatG mutations, a common source of isoniazid resistance.[4][5][6]

Principle of Assays

The efficacy of AMA-5 can be evaluated using two primary in vitro methods:

  • InhA Enzymatic Inhibition Assay: This biochemical assay directly measures the ability of AMA-5 to inhibit the enzymatic activity of purified recombinant InhA. The assay monitors the NADH-dependent reduction of a substrate analog, and the decrease in NADH concentration is measured spectrophotometrically. The half-maximal inhibitory concentration (IC50) is determined by testing a range of AMA-5 concentrations.

  • Whole-Cell Activity Assay (MIC Determination): This cell-based assay determines the minimum inhibitory concentration (MIC) of AMA-5 required to inhibit the visible growth of M. tuberculosis. The broth microdilution method is a standardized technique used to assess the potency of antimicrobial agents against bacterial cultures.[7][8][9]

Mycolic Acid Biosynthesis and the Role of InhA

The FAS-II system in Mycobacterium tuberculosis is responsible for elongating fatty acids produced by the FAS-I system to generate the very long-chain precursors of mycolic acids.[2][10][11] This multi-enzyme pathway involves a series of cyclical condensation, reduction, and dehydration reactions. InhA catalyzes the final reduction step in each elongation cycle.[1][3] The inhibition of this crucial enzyme halts the entire pathway, preventing the formation of the mycolic acid layer and rendering the bacterium vulnerable.

FAS_II_Pathway cluster_FAS_I FAS-I System cluster_FAS_II FAS-II Elongation Cycle FAS_I De Novo Synthesis Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA FabH FabH (Condensation) Acyl_CoA->FabH Initiation MabA MabA (Reduction) FabH->MabA HadABC HadABC (Dehydration) MabA->HadABC InhA InhA (Reduction) HadABC->InhA InhA->FabH To next cycle Meromycolates Meromycolic Acids InhA->Meromycolates Mycolic_Acids Mycolic Acids Meromycolates->Mycolic_Acids Cell_Wall Cell Wall Integration Mycolic_Acids->Cell_Wall AMA5 AMA-5 AMA5->InhA Inhibition InhA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow arrow p1 Prepare AMA-5 serial dilutions a1 Add buffer, InhA, NADH, and AMA-5 (or control) to 96-well plate p1->a1 p2 Prepare assay buffer, InhA, NADH, and substrate solutions p2->a1 a2 Incubate for 15 minutes at 25°C a1->a2 a3 Initiate reaction by adding substrate a2->a3 a4 Monitor NADH oxidation at 340 nm for 10 minutes (kinetic read) a3->a4 d1 Calculate reaction rates (V) a4->d1 d2 Determine percent inhibition for each AMA-5 concentration d1->d2 d3 Plot % Inhibition vs. [AMA-5] and fit to determine IC50 d2->d3 MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare AMA-5 serial dilutions in 7H9 broth a1 Dispense 100 µL of AMA-5 dilutions into a 96-well plate p1->a1 p2 Culture M. tuberculosis H37Rv and adjust to 0.5 McFarland p3 Prepare final inoculum (e.g., 1:100 dilution) p2->p3 a2 Add 100 µL of Mtb inoculum to each well p3->a2 a1->a2 a3 Seal plate and incubate at 37°C a2->a3 d1 Read plates visually after 7-14 days (or when growth control is turbid) a3->d1 d2 Determine MIC: lowest concentration with no visible growth d1->d2

References

Application Notes & Protocols: "Antimycobacterial Agent-5" (AMA-5) for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] This necessitates the discovery of new antimycobacterial agents with novel mechanisms of action.[2][3] "Antimycobacterial Agent-5" (AMA-5) is a novel small molecule inhibitor identified through phenotypic screening against Mtb. These application notes provide a comprehensive guide for the use of AMA-5 in high-throughput screening (HTS) campaigns aimed at identifying new chemical entities with potent antimycobacterial activity.

1.1 Principle of Action

AMA-5 is a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA).[4][5] InhA is a crucial enzyme in the type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[6][7][8] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust impermeable barrier and contributing to virulence.[7] By inhibiting InhA, AMA-5 disrupts mycolic acid synthesis, leading to compromised cell wall integrity and subsequent cell death.[9][10] This mechanism is analogous to that of the frontline drug isoniazid (B1672263) (INH), but AMA-5 does not require activation by the catalase-peroxidase enzyme (KatG), making it a promising candidate for activity against INH-resistant strains where KatG mutations are common.[5][11]

1.2 Signaling Pathway

The FAS-II pathway is a validated target for several antitubercular drugs.[7] AMA-5 directly targets the InhA-catalyzed reduction step within this pathway.

Mycolic_Acid_Biosynthesis_Inhibition cluster_FAS_II FAS-II Elongation Cycle cluster_Final_Steps Final Mycolic Acid Synthesis FAS_I FAS-I (produces C16-C26 acyl-CoA) FabH FabH (Condensation) FAS_I->FabH Meromycolate Mature Meromycolate Chain Ketoacyl_ACP β-Ketoacyl-ACP FabH->Ketoacyl_ACP MabA MabA (Reduction) Ketoacyl_ACP->MabA Hydroxyacyl_ACP (3R)-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadAB_BC HadAB/BC (Dehydration) Hydroxyacyl_ACP->HadAB_BC Enoyl_ACP trans-2-Enoyl-ACP HadAB_BC->Enoyl_ACP InhA InhA (Reduction) Enoyl_ACP->InhA Acyl_ACP Acyl-ACP (Elongated Chain) InhA->Acyl_ACP KasA_B KasA/KasB (Condensation) Acyl_ACP->KasA_B To next cycle KasA_B->Ketoacyl_ACP Pks13 Pks13 (Condensation) Meromycolate->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall Integration Mycolic_Acids->Cell_Wall AMA5 AMA-5 AMA5->InhA Inhibition

Caption: AMA-5 inhibits the InhA enzyme in the Mtb FAS-II pathway, blocking mycolic acid synthesis.

Application: High-Throughput Screening (HTS)

AMA-5 serves as an excellent positive control compound in HTS campaigns designed to discover novel inhibitors of M. tuberculosis. The primary screening assay recommended is the Microplate Alamar Blue Assay (MABA), a simple, cost-effective, and robust method for determining mycobacterial viability.[12][13][14] A secondary counterscreen is essential to assess cytotoxicity against a mammalian cell line to determine the compound's selectivity index.

2.1 HTS Workflow

The workflow is designed for efficiency and scalability in 96- or 384-well formats.

HTS_Workflow plate_prep 1. Compound Plating (Test Compounds, AMA-5, DMSO) add_mtb 2. Add Mtb Culture (H37Rv strain) plate_prep->add_mtb incubate_mtb 3. Incubate (7 days, 37°C) add_mtb->incubate_mtb add_alamar 4. Add Alamar Blue & Tween 80 incubate_mtb->add_alamar incubate_color 5. Incubate (24 hours, 37°C) add_alamar->incubate_color read_maba 6. Read Plates (Fluorescence/Absorbance) incubate_color->read_maba primary_analysis 7. Primary Hit Identification (Calculate % Inhibition) read_maba->primary_analysis dose_response 8. Dose-Response (MABA) (Confirm Hits, Determine MIC) primary_analysis->dose_response Hits cytotox 9. Cytotoxicity Assay (e.g., HepG2) (Determine CC50) primary_analysis->cytotox Hits final_analysis 10. Final Analysis (Calculate Selectivity Index) dose_response->final_analysis cytotox->final_analysis hit_progression 11. Hit Progression final_analysis->hit_progression

Caption: High-throughput screening workflow from primary screening to hit progression.

Quantitative Data

The following tables summarize the expected performance of AMA-5 and standard control drugs in the described assays. Data is presented as mean ± standard deviation.

Table 1: Antimycobacterial Activity (MABA)

Compound Target Organism MIC (µg/mL)[14] MIC (µM)
AMA-5 Mtb H37Rv 0.1 ± 0.05 0.25 ± 0.12
Isoniazid Mtb H37Rv 0.05 ± 0.02 0.36 ± 0.15
Rifampicin Mtb H37Rv 0.1 ± 0.04 0.12 ± 0.05

| DMSO | Mtb H37Rv | >128 | >1000 |

MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[15]

Table 2: Cytotoxicity and Selectivity Index

Compound Cell Line CC50 (µM) Selectivity Index (SI = CC50/MIC)
AMA-5 HepG2 75 ± 15 300
Isoniazid HepG2 >200 >555
Rifampicin HepG2 150 ± 25 1250

| Doxorubicin | HepG2 | 0.5 ± 0.1 | N/A |

CC50 (Half-maximal cytotoxic concentration) is the concentration that reduces cell viability by 50%. Cytotoxicity assays are crucial for evaluating the safety of potential drug candidates.[16][17][18][19][20]

Experimental Protocols

WARNING: All work with Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel using appropriate personal protective equipment (PPE).

4.1 Protocol: Microplate Alamar Blue Assay (MABA) [12][13][14]

This protocol is adapted for a 96-well plate format to determine the Minimum Inhibitory Concentration (MIC).

4.1.1 Materials

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Sterile 96-well flat-bottom plates

  • AMA-5, control drugs, and test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Tween 80 (20% solution)

  • Plate reader (fluorescence or absorbance)

4.1.2 Procedure

  • Compound Plating:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the highest concentration of the test compound (in duplicate) to the first column of wells. This creates a 2X concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

    • Prepare control wells: AMA-5 (positive control), Rifampicin (positive control), and DMSO (negative/vehicle control).

  • Bacterial Inoculum Preparation:

    • Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL in 7H9 broth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted Mtb inoculum to each well containing the compounds. The final volume in each well will be 200 µL.

    • Seal the plates with a breathable membrane or in a secondary container and incubate at 37°C for 7 days.

  • Assay Development:

    • After 7 days, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Continue to incubate at 37°C for another 24 hours.

  • Data Acquisition:

    • Read the plates using a plate reader. Measure either fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm.

    • A blue color indicates inhibition, while a pink color indicates bacterial growth.[15] The MIC is the lowest drug concentration that prevents the blue-to-pink color change.

4.2 Protocol: Mammalian Cell Cytotoxicity Assay (HepG2)

This protocol uses a resazurin-based assay (similar to Alamar Blue) to assess the toxicity of compounds against the human liver cell line HepG2.

4.2.1 Materials

  • HepG2 cells (human hepatocellular carcinoma)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Sterile 96-well flat-bottom tissue culture plates

  • AMA-5, control drugs, and test compounds dissolved in DMSO

  • Resazurin (B115843) sodium salt solution (e.g., PrestoBlue™ or similar)

  • Plate reader (fluorescence)

4.2.2 Procedure

  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate at 37°C, 5% CO2 for 24 hours to allow cells to attach.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds, AMA-5, and a positive control (e.g., Doxorubicin) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a vehicle control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Assay Development:

    • Add 10 µL of resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C until a color change is observed in the control wells.

  • Data Acquisition:

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the CC50 value by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Disclaimer: This document is intended for research use only. All protocols should be validated and optimized in the user's laboratory. Follow all institutional safety guidelines when handling chemical and biological materials.

References

Application Notes and Protocols for Antimycobacterial Agent-5 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Imidazopyridine Amide Targeting the Mycobacterial Electron Transport Chain

For Research Use Only.

Introduction

Antimycobacterial agent-5, also identified in scientific literature as compound 27, is a member of the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) class of compounds. It has been investigated for its potential as a novel therapeutic against mycobacterial infections. This document provides an overview of its mechanism of action, and protocols for its in vitro characterization.

Important Note: As of the latest literature review, detailed in vivo animal model studies including efficacy, pharmacokinetics, and toxicology for this compound (compound 27) have not been published. The strong in vitro activity of this specific compound did not directly translate to high potency in Mycobacterium tuberculosis growth inhibition assays in the studies that have been made public[1]. Therefore, the following sections on in vivo protocols are presented as generalized templates for researchers to adapt based on best practices for this class of compounds, rather than being derived from established studies on this specific agent.

Mechanism of Action

This compound targets the mycobacterial electron transport chain (ETC), a critical pathway for cellular respiration and energy production in Mycobacterium tuberculosis. Specifically, it inhibits the CIII2CIV2 supercomplex of the ETC. This inhibition disrupts the bacterium's ability to generate ATP, leading to a bactericidal effect. The IC50 of this compound against the Mycobacterium smegmatis CIII2CIV2 supercomplex has been determined to be 441 nM[1][2][3].

Signaling Pathway Diagram

Antimycobacterial_Agent_5_Mechanism cluster_membrane Mycobacterial Inner Membrane cluster_agent cluster_downstream ETC Electron Transport Chain (ETC) CIII2CIV2 CIII2CIV2 Supercomplex ATP_Synthase ATP Synthase CIII2CIV2->ATP_Synthase Electron Flow ATP ATP Production CIII2CIV2->ATP Proton Motive Force Agent Antimycobacterial agent-5 Agent->CIII2CIV2 Inhibition ATP_Synthase->ATP Bacterial_Growth Bacterial Growth & Survival ATP->Bacterial_Growth

Caption: Mechanism of action of this compound.

In Vitro Activity

The following table summarizes the known in vitro activity of this compound.

TargetOrganismAssayIC50 (nM)Reference
CIII2CIV2 SupercomplexMycobacterium smegmatisOxygen Consumption Assay441[1][2][3]

Experimental Protocols

In Vitro CIII2CIV2 Supercomplex Inhibition Assay

This protocol is based on methodologies described for the imidazo[1,2-a]pyridine-3-carboxamide class of compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the mycobacterial CIII2CIV2 supercomplex.

Materials:

  • Purified M. smegmatis CIII2CIV2 supercomplex

  • This compound (compound 27)

  • Decylubiquinol (substrate)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Oxygen-sensitive electrode or plate-based oxygen consumption measurement system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution to create a range of test concentrations.

  • Add the assay buffer to the reaction chamber of the oxygen measurement system and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Add the purified CIII2CIV2 supercomplex to the reaction chamber.

  • Add the desired concentration of this compound or vehicle control (DMSO) to the chamber and incubate for a specified period.

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Monitor the rate of oxygen consumption over time.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical In Vivo Efficacy Study in a Mouse Model of Tuberculosis

Disclaimer: The following protocol is a generalized template and has not been specifically validated for this compound.

Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial load in the lungs and spleen of mice infected with Mycobacterium tuberculosis.

Animal Model:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

Infection:

  • Infect mice via aerosol route with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs).

Experimental Groups:

  • Vehicle control (e.g., 0.5% methylcellulose)

  • This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg)

  • Positive control (e.g., Isoniazid at 25 mg/kg)

Procedure:

  • Four weeks post-infection, confirm the establishment of a chronic infection by determining the bacterial load in the lungs of a subset of mice.

  • Initiate treatment of the experimental groups. Administer the compounds orally once daily for 4-8 weeks.

  • Monitor the body weight and clinical signs of the mice throughout the treatment period.

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in sterile saline with a suitable detergent (e.g., Tween 80).

  • Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar (B569324) supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the bacterial load (CFU) per organ.

  • Analyze the data by comparing the log10 CFU values between the treated and vehicle control groups.

Hypothetical Pharmacokinetic Study in Mice

Disclaimer: The following protocol is a generalized template and has not been specifically validated for this compound.

Objective: To determine the pharmacokinetic profile of this compound in mice after intravenous and oral administration.

Animal Model:

  • CD-1 or BALB/c mice (male, 6-8 weeks old)

Procedure:

  • Administer this compound intravenously (e.g., 1-5 mg/kg) and orally (e.g., 10-50 mg/kg) to separate groups of mice.

  • At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.

Data Presentation (Hypothetical)

The following tables are templates for how quantitative data from animal studies could be presented.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Murine TB Model

Treatment GroupDose (mg/kg)Mean Log10 CFU/Lungs (± SD)Mean Log10 CFU/Spleen (± SD)
Vehicle Control-
This compound10
This compound30
This compound100
Isoniazid25

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)Bioavailability (%)
IV1-
PO10

Conclusion

This compound (compound 27) is an inhibitor of the mycobacterial electron transport chain with demonstrated in vitro activity against the CIII2CIV2 supercomplex. While this provides a strong rationale for its further investigation, the lack of published in vivo data necessitates that researchers conduct comprehensive animal model studies to evaluate its efficacy, pharmacokinetic properties, and safety profile before it can be considered a viable drug candidate. The protocols and templates provided here serve as a guide for such future investigations.

References

Application Notes & Protocols for the Sterilization of Antimycobacterial Agent-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antimycobacterial Agent-5 and Sterilization

This document outlines protocols for evaluating various sterilization methods and validating the chosen procedure to ensure it achieves the desired Sterility Assurance Level (SAL) without compromising the agent's chemical integrity and biological activity.[1][2]

Recommended Sterilization Methods for Evaluation

Several standard sterilization methods can be evaluated for their suitability with this compound. The ideal method will effectively eliminate microbial contaminants while preserving the agent's physicochemical properties and biological activity.

Common sterilization methods include:

  • Filtration: Suitable for solutions, especially for heat-sensitive compounds.[3]

  • Dry Heat: Involves sterilization in a hot air oven; however, high temperatures may degrade the agent.[3]

  • Moist Heat (Autoclaving): Utilizes pressurized steam and is highly effective, but the combination of heat and moisture can be detrimental to some compounds.[3][4]

  • Radiation (Gamma or E-beam): Effective for sterilizing powders and heat-sensitive materials, but can cause chemical modifications.[4][5]

  • Gas Sterilization (Ethylene Oxide): A low-temperature method suitable for sensitive materials, but requires a lengthy aeration process to remove residual gas.[3]

  • Chemical Sterilization: Using agents like methanol (B129727) has been shown to be effective for sterilizing samples containing anti-tuberculosis drugs without affecting their integrity.[6]

Data Presentation: Stability and Efficacy Post-Sterilization

The following tables present a hypothetical summary of quantitative data from stability and efficacy studies of this compound after exposure to different sterilization methods. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: Physicochemical Stability of this compound Post-Sterilization

Sterilization MethodConcentrationPurity by HPLC (%)Appearance of SolutionpH of a 1 mg/mL Solution
Unsterilized Control 10 mg/mL99.8 ± 0.1Clear, colorless7.2 ± 0.1
Filtration (0.22 µm) 10 mg/mL99.7 ± 0.2Clear, colorless7.2 ± 0.1
Dry Heat (160°C, 2h) Powder85.2 ± 1.5Slight yellowing6.8 ± 0.2
Autoclave (121°C, 15min) 10 mg/mL90.5 ± 1.1Clear, slight opalescence7.0 ± 0.1
Gamma Irradiation (25 kGy) Powder98.9 ± 0.4No change7.1 ± 0.1
Ethylene (B1197577) Oxide Powder99.5 ± 0.3No change7.2 ± 0.1

Table 2: Antimycobacterial Efficacy (MIC) of Agent-5 Post-Sterilization against M. smegmatis

Sterilization MethodMinimum Inhibitory Concentration (MIC) (µg/mL)Fold Change from Control
Unsterilized Control 0.5-
Filtration (0.22 µm) 0.51.0
Dry Heat (160°C, 2h) 4.08.0
Autoclave (121°C, 15min) 2.04.0
Gamma Irradiation (25 kGy) 0.61.2
Ethylene Oxide 0.51.0

Experimental Protocols

Protocol 1: Sterilization Validation Workflow

This protocol describes the overall workflow for validating a chosen sterilization method for this compound.

G cluster_0 Phase 1: Method Selection & Development cluster_1 Phase 2: Process Qualification cluster_2 Phase 3: Routine Monitoring A Characterize Agent-5 Stability (Heat, pH, Light) B Select Potential Sterilization Methods A->B C Perform Feasibility Studies (Small Scale) B->C D Define Process Parameters (e.g., Temp, Time, Dose) C->D E Challenge with Biological Indicators (e.g., Geobacillus stearothermophilus) D->E F Analyze Agent-5 Post-Sterilization (Purity, Potency, Integrity) E->F G Implement Routine Sterilization with Established Parameters F->G H Periodic Re-validation and Monitoring of Critical Parameters G->H I Documentation and Change Control H->I

Sterilization Validation Workflow for this compound.

Methodology:

  • Phase 1: Method Selection & Development

    • Characterize the inherent stability of this compound to heat, pH, and light to inform the selection of appropriate sterilization methods.

    • Based on stability data, select a minimum of two to three potential sterilization methods for evaluation (e.g., filtration, gamma irradiation, ethylene oxide).

    • Conduct small-scale feasibility studies to assess the immediate impact of these methods on the agent's purity and appearance.

  • Phase 2: Process Qualification

    • For the most promising method(s), define and optimize the critical process parameters (e.g., temperature, exposure time, radiation dose).

    • Perform sterilization runs using biological indicators (BIs) placed in the most challenging locations to demonstrate the lethality of the process. A sterility assurance level (SAL) of 10-6 is typically targeted.[1]

    • Thoroughly analyze the sterilized this compound for purity (using HPLC), potency (via MIC testing), and chemical integrity (using mass spectrometry).

  • Phase 3: Routine Monitoring

    • Once a method is validated, implement it for routine sterilization using the established parameters.

    • Establish a schedule for periodic re-validation to ensure the process remains consistent and effective.

    • Maintain comprehensive documentation of all validation and routine sterilization cycles.

Protocol 2: Determination of this compound Purity by HPLC

Methodology:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of unsterilized this compound (control) at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).

    • Prepare solutions of the sterilized agent at the same concentration.

    • Create a series of calibration standards from the control stock solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a predetermined wavelength (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the standards and samples through the HPLC system.

    • Calculate the purity of the sterilized samples by comparing the peak area of the parent compound to the total peak area of all components in the chromatogram.

    • Compare the purity of the sterilized samples to the unsterilized control.

Protocol 3: Assessment of Antimycobacterial Activity (MIC Assay)

Methodology:

  • Bacterial Strain: Mycobacterium smegmatis mc2155 is a commonly used surrogate for M. tuberculosis in initial screening.[7]

  • Assay Procedure:

    • In a 96-well microplate, prepare two-fold serial dilutions of the sterilized and unsterilized this compound in Middlebrook 7H9 broth supplemented with OADC.

    • Inoculate each well with a standardized suspension of M. smegmatis to a final density of approximately 5 x 105 CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 48-72 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the bacteria.

    • Compare the MIC values of the sterilized samples to that of the unsterilized control to determine if the sterilization process affected the agent's biological activity.

Signaling Pathway and Mechanism of Action

This compound targets the electron transport chain (ETC) in mycobacteria, a critical pathway for energy production. Understanding this mechanism is crucial as any degradation during sterilization could impact its ability to interact with its target.

G cluster_0 Mycobacterial Cell cluster_1 Complex III-IV Supercomplex ETC Electron Transport Chain (ETC) (Inner Membrane) Proton_Gradient Proton Motive Force ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase ATP_Production ATP ATP_Synthase->ATP_Production Synthesizes Proton_Gradient->ATP_Synthase Drives Complex_III Complex III (QcrB) Complex_IV Complex IV (CtaC-F) Complex_III->Complex_IV Electron Flow Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion Leads to Agent5 Antimycobacterial Agent-5 Agent5->Inhibition Inhibition->Complex_III Inhibits Electron Flow

References

Application Notes and Protocols for Antimycobacterial Agent-5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Antimycobacterial agent-5 is a hypothetical compound. The data, protocols, and mechanisms described herein are provided for illustrative purposes and are based on established methodologies for the research and development of novel antimycobacterial agents.

Safety and Handling Guidelines

Handling of this compound, a potent experimental compound, requires strict adherence to safety protocols to minimize exposure risk. When working with pathogenic mycobacteria, such as Mycobacterium tuberculosis, appropriate biosafety level (BSL) containment is mandatory.

1.1. Compound Handling:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Engineering Controls: All weighing and initial dilutions of the powdered compound should be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of aerosols.

  • Storage: Store the compound in a tightly sealed container at the recommended temperature, protected from light and moisture.

1.2. Handling of Mycobacterium tuberculosis:

  • Biosafety Level: Activities involving the propagation and manipulation of cultures of Mycobacterium tuberculosis complex require Biosafety Level 3 (BSL-3) practices and facilities.[1][2] Non-aerosol-producing manipulations of clinical specimens may be conducted at BSL-2 with BSL-3 practices.[3][4]

  • Aerosol Containment: All procedures with the potential to generate infectious aerosols must be conducted within a certified Class II Biological Safety Cabinet (BSC).[4]

  • Decontamination and Waste Disposal: All surfaces and equipment must be decontaminated with an appropriate tuberculocidal disinfectant. All contaminated materials must be decontaminated, preferably by autoclaving, before disposal.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is fundamental for drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).[5][6]

PropertyValue
Molecular Formula C₂₀H₂₂N₄O₂
Molecular Weight 366.42 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (>20 mg/mL), sparingly soluble in ethanol, insoluble in water.
Melting Point 185-188 °C
Calculated logP 3.5
pKa 8.2 (basic)

Biological Activity and Application Notes

This compound is a novel synthetic compound demonstrating potent activity against Mycobacterium tuberculosis.

3.1. Proposed Mechanism of Action this compound is hypothesized to be an inhibitor of InhA, the enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the mycobacterial cell wall.[7][8][9] Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial death.[8][10]

3.2. In Vitro Efficacy The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various mycobacterial strains. The MIC is defined as the lowest concentration of the agent that prevents visible in-vitro growth of the microorganism.[11]

Mycobacterial StrainMIC (µg/mL)MIC (µM)
M. tuberculosis H37Rv (ATCC 27294)0.250.68
M. tuberculosis (MDR Strain)0.501.36
M. smegmatis mc²155 (ATCC 700084)2.05.46
M. avium (ATCC 25291)8.021.83

3.3. In Vitro Cytotoxicity The cytotoxicity of this compound was evaluated against the human embryonic kidney cell line HEK293 to determine its selectivity index (SI).

Cell LineAssay TypeCC₅₀ (µM)Selectivity Index (SI)¹
HEK293 (ATCC CRL-1573)LDH Release> 50> 73.5

¹Selectivity Index (SI) = CC₅₀ (HEK293) / MIC (M. tuberculosis H37Rv)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using the broth microdilution method.[11][12]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • M. tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Sterile 96-well flat-bottom microplates

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Create a working solution by diluting the stock solution in 7H9 broth to twice the highest desired final concentration.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. Dilute this suspension in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[11]

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the working compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.[11]

    • Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 7-14 days.

  • Result Interpretation: The MIC is the lowest concentration of this compound that shows no visible turbidity. Results can be confirmed by adding a viability indicator like Resazurin.[12]

Protocol 2: Mammalian Cell Cytotoxicity using LDH Release Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[13][14]

Materials:

  • HEK293 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • Sterile 96-well flat-bottom tissue culture plates

  • Lysis buffer (provided in the kit)

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls: Include the following controls:

    • Untreated Control: Cells with medium only (spontaneous LDH release).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.[13]

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • Assay Procedure:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[15]

    • Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.[16]

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, normalizing to the spontaneous and maximum release controls. The CC₅₀ (50% cytotoxic concentration) can be determined by plotting a dose-response curve.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation & Safety cluster_mic Efficacy Testing (BSL-3) cluster_cyto Toxicity Testing (BSL-2) cluster_analysis Data Analysis Compound Receive Agent-5 Powder Handling Safe Handling in Fume Hood/BSC Compound->Handling Stock Prepare DMSO Stock Solution Handling->Stock MIC_Setup Prepare Serial Dilutions in 96-Well Plate Stock->MIC_Setup Treatment Treat Cells with Agent-5 Dilutions Stock->Treatment Inoculation Inoculate with M. tuberculosis MIC_Setup->Inoculation MIC_Read Incubate & Read MIC Inoculation->MIC_Read Analysis Calculate MIC & CC50 MIC_Read->Analysis Cyto_Setup Seed Mammalian Cells in 96-Well Plate Cyto_Setup->Treatment LDH_Assay Perform LDH Assay & Read CC50 Treatment->LDH_Assay LDH_Assay->Analysis SI Determine Selectivity Index (SI = CC50 / MIC) Analysis->SI

Caption: Workflow for evaluating the efficacy and toxicity of this compound.

Hypothetical Signaling Pathway Diagram

G cluster_fasII Mycolic Acid Elongation FAS_I Fatty Acid Synthase I (FAS-I) AcetylCoA Acetyl-CoA FAS_I->AcetylCoA Produces ACC ACC AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS_II Fatty Acid Synthase II (FAS-II System) MalonylCoA->FAS_II KasA KasA FAS_II->KasA InhA InhA (Enoyl-ACP reductase) MycolicAcid Mycolic Acids InhA->MycolicAcid Essential for synthesis of MabA MabA KasA->MabA MabA->InhA Agent5 Antimycobacterial agent-5 Agent5->InhA Inhibits CellWall Mycobacterial Cell Wall Disruption MycolicAcid->CellWall Integral component of

Caption: Proposed mechanism of action: Inhibition of InhA in the mycolic acid pathway.

References

Troubleshooting & Optimization

Technical Support Center: Antimycobacterial Agent-5 (AMA-5)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antimycobacterial Agent-5 (AMA-5). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a particular focus on the compound's solubility. For the purposes of this guide, AMA-5 is modeled on the well-characterized benzothiazinone, PBTZ169 (Macozinone), a potent antimycobacterial agent with known solubility limitations.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMA-5) and what is its mechanism of action?

A1: AMA-5 is a potent, bactericidal antimycobacterial agent belonging to the benzothiazinone class of compounds.[6] It acts by irreversibly inhibiting the essential flavoenzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase).[1][7] This enzyme is crucial for the biosynthesis of key components of the mycobacterial cell wall, specifically arabinans.[1][2] Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial death.[4]

Q2: I am observing low activity of AMA-5 in my in-vitro assays. Could this be related to its solubility?

A2: Yes, this is a very common issue. AMA-5 has very low aqueous solubility, which can significantly impact its apparent potency in in-vitro assays.[8] If the compound precipitates in your assay medium, the effective concentration will be much lower than the nominal concentration, leading to seemingly reduced activity. It is crucial to ensure that AMA-5 remains fully dissolved at the tested concentrations. Consider using a small percentage of an organic co-solvent like DMSO, but be sure to include appropriate vehicle controls in your experiment. The solubility of AMA-5 in DMSO is approximately 5-6.4 mg/mL.[7][9]

Q3: My AMA-5 powder will not dissolve in my aqueous buffer. What are my options?

A3: Direct dissolution of AMA-5 in aqueous buffers, especially at neutral or alkaline pH, is extremely difficult due to its physicochemical properties. The compound's solubility is pH-dependent; it is more soluble in acidic conditions (pH 1-4) and practically insoluble at pH 7 and above.[6] For experimental purposes, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as 100% DMSO, and then dilute this stock into your aqueous medium.[9] When diluting, ensure rapid mixing to avoid precipitation.

Q4: Are there advanced formulation strategies to improve the solubility and bioavailability of AMA-5?

A4: Absolutely. Due to the low solubility of AMA-5, several formulation strategies have been explored to enhance its dissolution and bioavailability.[10] The main approaches fall into two categories: solid dispersions and nanosuspensions.[11][12] A spray-dried dispersion (SDD) formulation has been shown to nearly double the relative bioavailability compared to the native crystalline powder.[10] Extended-release (ER) tablet formulations have also been developed to improve the pharmacokinetic profile.[6]

Troubleshooting Guide

Issue 1: Precipitation of AMA-5 during dilution of DMSO stock solution into aqueous media.
  • Cause: The addition of a concentrated DMSO stock of a hydrophobic compound into an aqueous buffer can cause it to "crash out" or precipitate due to the rapid change in solvent polarity.

  • Solution 1: Serial Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in DMSO, and then dilute this intermediate stock into your final aqueous buffer.

  • Solution 2: Increase Co-solvent Concentration: If your experimental system allows, slightly increase the final concentration of DMSO in your aqueous medium (e.g., from 0.5% to 1%). Always verify the tolerance of your cells or assay to the final DMSO concentration.

  • Solution 3: Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your aqueous medium to help maintain the solubility of AMA-5.

Issue 2: Inconsistent results in animal pharmacokinetics (PK) studies.
  • Cause: The low and pH-dependent solubility of AMA-5 can lead to highly variable absorption in the gastrointestinal tract.[6] Food effects can also be significant.[13] This can result in inconsistent plasma concentrations between subjects.

  • Solution 1: Formulation Development: For in-vivo studies, it is highly recommended to use a formulation designed to enhance solubility. A simple suspension in a vehicle like 0.5% carboxymethylcellulose can be highly variable. Consider formulating AMA-5 as a solid dispersion or a nanosuspension.[6][10]

  • Solution 2: Control of Fed/Fasted State: The solubility of AMA-5 is significantly higher in fed-state simulated intestinal fluid (FeSSIF) compared to fasted-state (FaSSIF).[13] Therefore, controlling the feeding status of the animals is critical for reducing variability in oral absorption studies.

  • Solution 3: pH-modified Vehicles: For oral dosing, using an acidic vehicle may improve initial dissolution in the stomach, potentially leading to more consistent absorption.

Data Presentation

Table 1: Solubility of AMA-5 (PBTZ169) in Various Media
MediumpHSolubilityReference
DMSON/A~5-6.4 mg/mL[7][9]
Acetate Buffer5.06-9 mg/L[13]
FaSSIF (Fasted State)~6.52.5-4 mg/L[13]
FeSSIF (Fed State)~5.016.8-29 mg/L[13]
Aqueous Solution1-4Highly Soluble[6]
Aqueous Solution5-6Modestly Soluble[6]
Aqueous Solution≥7Insoluble[6]
Table 2: Relative Bioavailability of Different AMA-5 (PBTZ169) Oral Formulations
Formulation TypeRelative Bioavailability (Compared to NCP)Reference
Native Crystal Powder (NCP)1.0x (Baseline)[10]
Spray-Dried Dispersion (SDD)~2.0x[10]
Syrup Formulation~0.3x[10]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method is suitable for laboratory-scale preparation to improve the dissolution rate of AMA-5 for in-vitro and non-clinical in-vivo studies.

  • Selection of Carrier: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).

  • Solubilization: Accurately weigh AMA-5 and the chosen carrier (e.g., in a 1:3 drug-to-carrier ratio).[14] Dissolve both components in a suitable common volatile solvent, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol.[15][16] Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Place the solution in a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[14] Continue evaporation until a dry, thin film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder.

  • Characterization: The resulting powder should be characterized for its amorphous nature (using techniques like PXRD and DSC) and dissolution enhancement compared to the crystalline drug.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization (HPH)

This "top-down" approach reduces the particle size of AMA-5 to the sub-micron range, increasing the surface area and dissolution velocity.[17][18]

  • Preparation of Pre-suspension: Disperse the AMA-5 powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).[17] A high-speed stirrer (e.g., Ultra-Turrax) can be used to create a homogenous pre-suspension.

  • Pre-milling (Optional but Recommended): Homogenize the pre-suspension at a lower pressure (e.g., 500 bar) for several passes to reduce the particle size and prevent clogging of the homogenizer.[19]

  • High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer at pressures ranging from 1500 to 2000 bar.[20]

  • Homogenization Cycles: Repeat the homogenization process for 10-25 cycles.[19] The optimal number of cycles will depend on the desired particle size and distribution.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Post-processing (Optional): The nanosuspension can be lyophilized (freeze-dried) to produce a solid powder for long-term storage or incorporation into solid dosage forms. A cryoprotectant (e.g., mannitol) is typically added before lyophilization.[21]

Visualizations

experimental_workflow cluster_start Problem Identification cluster_strategy Solubility Enhancement Strategy cluster_formulation Formulation Development cluster_characterization Characterization & Evaluation cluster_end Outcome start Poor Aqueous Solubility of AMA-5 strategy Select Enhancement Approach start->strategy Need for improved dissolution/bioavailability solid_disp Solid Dispersion (e.g., Solvent Evaporation, Spray Drying) strategy->solid_disp Amorphous system desired nanosusp Nanosuspension (e.g., High-Pressure Homogenization) strategy->nanosusp Particle size reduction desired charact Physicochemical Characterization (PXRD, DSC, Particle Size) solid_disp->charact nanosusp->charact dissolution In-Vitro Dissolution Testing charact->dissolution invivo In-Vivo Bioavailability Study dissolution->invivo Promising in-vitro results end Optimized AMA-5 Formulation with Improved Bioavailability invivo->end

Caption: Workflow for improving AMA-5 solubility and bioavailability.

signaling_pathway cluster_pathway Biosynthetic Pathway ama5 Antimycobacterial Agent-5 (AMA-5) dpre1 DprE1 Enzyme (Active State) ama5->dpre1 Covalent Binding dpre1_inactive DprE1-AMA-5 Adduct (Inactive State) dpre1->dpre1_inactive pathway_end Product (DPA) dpre1->pathway_end pathway_start Substrate (DPR) pathway_start->dpre1 Catalysis arabinan Arabinan Synthesis pathway_end->arabinan cell_wall Mycobacterial Cell Wall (Disrupted) arabinan->cell_wall Inhibition leads to disruption

References

Technical Support Center: Antimycobacterial Agent-5 (AMA-5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antimycobacterial Agent-5 (AMA-5) in cell-based assays. Unexpected cytoprotective effects have been observed, and this resource aims to help users distinguish between genuine biological effects and experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMA-5)?

A1: this compound (AMA-5) is an experimental synthetic compound currently under investigation for its potent activity against Mycobacterium tuberculosis. Structurally, it is a novel heterocyclic molecule designed to inhibit mycobacterial cell wall synthesis. During preclinical toxicity screening, it has exhibited an unusual property of reducing cell death in various mammalian cell lines, particularly under conditions of chemical- or stress-induced apoptosis.

Q2: Why do my cytotoxicity assays (e.g., MTT, MTS, XTT) show an increase in cell viability or a decrease in cell death after treatment with AMA-5?

A2: This is a key observation that requires careful investigation. There are two primary hypotheses:

  • Assay Interference: AMA-5 may possess intrinsic chemical properties that interfere with the assay reagents. For example, it might have reducing capabilities that convert the tetrazolium salts (MTT, MTS, XTT) to formazan, mimicking the metabolic activity of viable cells and leading to a false positive signal.[1][2]

  • Genuine Cytoprotective Effect: AMA-5 may be inadvertently activating a pro-survival signaling pathway in mammalian cells. Preliminary evidence suggests that AMA-5 induces the expression of Heat Shock Protein 70 (Hsp70).[3][4][5] Hsp70 is a molecular chaperone known to protect cells from various stressors and can inhibit key steps in the apoptotic cascade.[3][4][6][7]

Q3: Is the observed effect of AMA-5 a true cytoprotective phenomenon or an experimental artifact?

A3: It is crucial to determine this for accurate assessment of AMA-5's toxicological profile. An artifact would be a direct chemical interaction with the assay components, while a true cytoprotective effect would involve the modulation of cellular pathways. The troubleshooting guides below provide protocols to differentiate between these two possibilities.

Q4: How can I accurately measure the cytotoxicity of AMA-5 if it interferes with standard assays?

A4: The best approach is to use multiple assays that measure different hallmarks of cell death. If AMA-5 interferes with metabolic assays, consider switching to methods that measure:

  • Loss of membrane integrity: Lactate dehydrogenase (LDH) release assay or trypan blue exclusion.[8]

  • Apoptosis-specific events: Caspase-3/7 activity assays or Annexin V/Propidium Iodide (PI) staining.[9][10][11]

  • Cellular ATP levels: Luminescence-based ATP assays are a sensitive alternative.[12][13]

Troubleshooting Guides

Problem 1: Increased Signal in Tetrazolium-Based Assays (MTT, MTS, XTT)

Initial Observation: Treatment with AMA-5 results in an unexpectedly high absorbance reading, suggesting increased cell viability, even at concentrations where toxicity is expected.

Possible Cause: Direct chemical reduction of the assay reagent by AMA-5.[1][2]

Troubleshooting Steps:

  • Perform a Cell-Free Control Experiment: To isolate the chemical interaction, run the assay in the absence of cells.

  • Validate with an Orthogonal Assay: Use a non-metabolic assay, such as the LDH cytotoxicity assay, to confirm the viability results.

Data Presentation: Comparison of Assay Results

Table 1: Hypothetical data from a human hepatocyte cell line (HepG2) treated for 24 hours. Data shows AMA-5 interference in the MTT assay, which is not observed in the LDH assay.

AMA-5 Conc. (µM)MTT Assay (% Viability vs. Vehicle)LDH Assay (% Cytotoxicity vs. Positive Control)
0 (Vehicle)100%5%
1115%6%
10130%8%
50145%15%
100160%25%

Experimental Protocol: Cell-Free MTT Interference Assay

  • Prepare a 96-well plate with cell culture medium (phenol red-free is recommended).

  • Add AMA-5 to the wells to achieve the final desired concentrations. Include a vehicle control.

  • Add the MTT reagent to each well as per the manufacturer's protocol.

  • Incubate the plate for 2-4 hours at 37°C.

  • Add solubilization buffer (e.g., DMSO).

  • Read the absorbance at 570 nm.

  • Interpretation: An increase in absorbance in the absence of cells confirms direct interference.

Problem 2: AMA-5 Reduces Cytotoxicity Induced by a Known Toxin

Initial Observation: When co-incubating cells with AMA-5 and a known apoptosis-inducer (e.g., staurosporine), the expected level of cell death is significantly reduced.

Possible Cause: AMA-5 is activating an anti-apoptotic pathway, likely through the induction of Hsp70, which can inhibit caspase activation.[3][4][5][7]

Troubleshooting Steps:

  • Measure Apoptosis-Specific Markers: Use an assay that directly measures a key event in apoptosis, such as the activity of executioner caspases (caspase-3 and -7).

  • Confirm Target Engagement: Use Western blotting to check for the upregulation of Hsp70 in AMA-5 treated cells.

Data Presentation: Effect of AMA-5 on Caspase Activity

Table 2: Hypothetical data from a macrophage cell line (RAW 264.7) treated for 6 hours. Data shows AMA-5 inhibits staurosporine-induced caspase activity.

TreatmentCaspase-3/7 Activity (Relative Fluorescence Units)
Vehicle Control1,500
Staurosporine (1 µM)15,000
AMA-5 (50 µM)1,650
Staurosporine (1 µM) + AMA-5 (50 µM)4,500

Experimental Protocol: Caspase-3/7 Activity Assay (Fluorometric)

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with AMA-5, a positive control for apoptosis (e.g., staurosporine), and a combination of both. Include a vehicle control.

  • Following incubation, lyse the cells using a lysis buffer provided with a commercial caspase-3/7 assay kit.[10][14]

  • Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.[10][14]

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a plate reader with excitation ~380 nm and emission ~460 nm.[10][15]

  • Interpretation: A reduction in the fluorescence signal in the co-treated sample compared to the toxin alone indicates that AMA-5 is inhibiting the apoptotic pathway upstream of or at the level of caspase-3/7 activation.

Visualizations: Pathways and Workflows

Hypothesized Mechanism of Action

The following diagram illustrates the proposed anti-apoptotic mechanism of AMA-5. By inducing Hsp70, AMA-5 interferes with the intrinsic apoptosis pathway, preventing the activation of executioner caspases.

G cluster_stress Cellular Stress (e.g., Toxin) cluster_compound Compound Action cluster_pathway Apoptotic Pathway cluster_survival Pro-Survival Pathway Staurosporine Staurosporine Mitochondrion Mitochondrion Staurosporine->Mitochondrion AMA5 AMA-5 Hsp70 Hsp70 Induction AMA5->Hsp70 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Hsp70->Apoptosome Inhibits G Start Start: Unexpectedly high viability with AMA-5 in metabolic assay (e.g., MTT) CellFree Perform Cell-Free Interference Assay Start->CellFree Interference Interference Confirmed CellFree->Interference Positive Result NoInterference No Interference CellFree->NoInterference Negative Result SwitchAssay Switch to non-metabolic assay (LDH, ATP-based, or Annexin V/PI) Interference->SwitchAssay CaspaseAssay Perform Caspase-3/7 Activity Assay NoInterference->CaspaseAssay Conclusion Conclusion: AMA-5 has a biological cytoprotective effect, likely via Hsp70 pathway SwitchAssay->Conclusion WesternBlot Perform Western Blot for Hsp70 CaspaseAssay->WesternBlot WesternBlot->Conclusion G Start Is the compound known to interfere with redox-based assays? YesInterference YES Start->YesInterference NoInterference NO Start->NoInterference AvoidRedox Avoid MTT, MTS, XTT, Resazurin assays YesInterference->AvoidRedox IsCytoprotective Is a cytoprotective effect suspected? NoInterference->IsCytoprotective UseAlternative Use assays measuring membrane integrity (LDH), ATP levels, or apoptosis (Caspase, Annexin V) AvoidRedox->UseAlternative YesProtective YES IsCytoprotective->YesProtective NoProtective NO IsCytoprotective->NoProtective UseMechanistic Use mechanistic assays (Caspase, Annexin V) to confirm apoptosis inhibition YesProtective->UseMechanistic StandardAssay Standard metabolic assays (MTT, etc.) may be used, but always confirm with an orthogonal method NoProtective->StandardAssay

References

Technical Support Center: Optimizing Incubation Time for Antimycobacterial Agent-5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antimycobacterial agent-5" is not a recognized standard nomenclature in scientific literature. This guide utilizes Isoniazid (INH) , a primary first-line antitubercular agent, as a representative example to address the technical queries posed. The principles and protocols discussed are widely applicable to the in vitro study of antimycobacterial agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Isoniazid?

A1: Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell.[1][2][3] The mycobacterial enzyme catalase-peroxidase (KatG) activates INH, which then forms a covalent adduct with NAD+.[1][2][3][4] This adduct primarily inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) system.[1][2][3] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] Disruption of the cell wall leads to bacterial cell death.[3]

Q2: Why is optimizing incubation time crucial when testing Isoniazid's effectiveness?

A2: Optimizing incubation time is critical for several reasons. Firstly, Mycobacterium tuberculosis is a slow-growing organism, with a doubling time of approximately 15-20 hours. Visible colonies may take 15 to 40 days to form on solid media.[5] Insufficient incubation can lead to false-negative results, where the agent appears ineffective simply because the bacteria have not had enough time to grow in the control wells. Conversely, excessively long incubation periods can lead to the degradation of the drug, evaporation of the medium, or the emergence of resistant mutants, confounding the results.[6][7] For some slowly growing nontuberculous mycobacteria, incubation times may need to be extended beyond the standard for M. tuberculosis.

Q3: What is a typical Minimum Inhibitory Concentration (MIC) range for Isoniazid against susceptible M. tuberculosis?

A3: For susceptible strains of M. tuberculosis, the MIC of Isoniazid is typically low, often in the range of 0.03 to 0.06 mg/L.[8] However, mutations in genes such as katG or the promoter region of inhA can confer resistance, leading to significantly higher MIC values.[8][9]

Q4: What are "persister" cells and how do they affect Isoniazid treatment in vitro?

A4: Persister cells are a subpopulation of bacteria that are phenotypically tolerant to antibiotics, despite being genetically susceptible.[10] These are often slow-replicating or non-replicating cells.[10] When M. tuberculosis is treated with Isoniazid in vitro, a rapid killing of the majority of the bacterial population is typically observed, followed by a plateau in the killing curve.[10] This biphasic killing pattern is attributed to the presence of persister cells that are not effectively killed by the drug.[10] These persisters can resume growth once the antibiotic pressure is removed, which is a significant challenge in tuberculosis treatment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent MIC Results 1. Inoculum density is not standardized.2. Incubation time is too short or too long.3. Isoniazid stock solution has degraded.4. Contamination of the culture.1. Ensure the bacterial suspension is adjusted to a 0.5 McFarland standard.2. For M. tuberculosis, incubate for a standard period (e.g., 7-14 days for broth microdilution) and read at a consistent time point. For other mycobacteria, consult literature for appropriate incubation times.3. Prepare fresh Isoniazid stock solutions and store them appropriately.4. Check for contamination by plating a sample of the inoculum on a non-selective agar (B569324) plate.
No Inhibition of Growth at Expected Concentrations 1. The bacterial strain is resistant to Isoniazid.2. The Isoniazid was not properly activated (less common in vitro but can be related to the specific media components).3. The incubation temperature is incorrect.1. Confirm the susceptibility profile of the strain using a reference method or molecular testing for resistance-conferring mutations.2. Ensure the use of appropriate, validated testing media.3. Incubate plates at 37°C in a humidified incubator.
High Background in Control Wells 1. Contamination of the growth medium.2. Over-inoculation of the wells.1. Use fresh, sterile media and practice aseptic techniques.2. Re-standardize the inoculum to the correct density.
Bacteriostatic Instead of Bactericidal Effect Observed 1. The concentration of Isoniazid is too low.2. The bacterial population has a high proportion of non-replicating or slow-growing cells.[1]3. The duration of the experiment is too short.1. Perform a time-kill assay with a range of Isoniazid concentrations above the MIC.2. Ensure the bacterial culture is in the exponential growth phase at the start of the experiment.3. Extend the duration of the time-kill assay (e.g., up to 7 days or longer), with periodic sampling to monitor bacterial viability.

Data Presentation

Table 1: Isoniazid Concentrations for Susceptibility Testing of M. tuberculosis

Test MethodMediumCritical Concentration (µg/mL)
Broth MicrodilutionMiddlebrook 7H90.1 and 0.4[11]
Agar ProportionMiddlebrook 7H10/7H110.2
BACTEC MGIT 960MGIT Broth0.1 and 0.4

Table 2: Representative Time-Kill Kinetics of Isoniazid against M. tuberculosis

Time (Days)Log10 CFU/mL Reduction (at 10x MIC)
00
1~2-3
3~3-4[10]
7~4 (may plateau due to persisters)[12]

Note: These are representative values and can vary depending on the specific strain and experimental conditions.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination of Isoniazid
  • Preparation of Isoniazid Dilutions:

    • Prepare a stock solution of Isoniazid in sterile distilled water or an appropriate solvent.

    • In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to all wells.

    • Add 100 µL of the Isoniazid stock solution to the first well and perform serial 2-fold dilutions across the plate.

  • Inoculum Preparation:

    • From a fresh culture of M. tuberculosis, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well containing the Isoniazid dilutions and the growth control wells.

    • Include a sterility control well with broth only.

    • Seal the plate and incubate at 37°C.

  • Result Interpretation:

    • After a predefined incubation period (e.g., 7-14 days), the MIC is determined as the lowest concentration of Isoniazid that completely inhibits visible growth of the mycobacteria. A growth indicator like resazurin (B115843) can be used for a colorimetric readout.

Mandatory Visualizations

Isoniazid_Mechanism_of_Action cluster_cell Mycobacterium Cell Wall INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall_Disruption Cell Wall Disruption & Cell Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Incubation_Time_Optimization Start Start MIC Experiment Setup Prepare Serial Dilutions & Standardized Inoculum Start->Setup Incubate Incubate at 37°C Setup->Incubate Check_Growth Check Growth Control Well (e.g., Daily after Day 5) Incubate->Check_Growth Sufficient_Growth Sufficient Growth? Check_Growth->Sufficient_Growth Growth Visible Continue_Incubation Continue Incubation Check_Growth->Continue_Incubation No Growth Read_MIC Read & Record MIC Sufficient_Growth->Read_MIC Yes Sufficient_Growth->Continue_Incubation No End End Experiment Read_MIC->End Max_Incubation Max Incubation Time Reached? Continue_Incubation->Max_Incubation Troubleshoot Troubleshoot: - Check inoculum viability - Check incubation conditions Troubleshoot->End Max_Incubation->Incubate No Max_Incubation->Troubleshoot Yes

References

Technical Support Center: Antimycobacterial Agent-5 (AMA-5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with Antimycobacterial Agent-5 (AMA-5). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cell-based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant well-to-well and experiment-to-experiment variability in the Minimum Inhibitory Concentration (MIC) values for AMA-5. What are the potential causes?

Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing and can often be traced to several key factors:

  • Inoculum Preparation: The density of the mycobacterial culture is critical. An inoculum that is too dense can lead to artificially high MICs, while a diluted inoculum may result in falsely low values.[1][2]

  • Media Composition: Variations in the composition of the growth medium, such as cation concentration in Mueller-Hinton Broth, can impact the activity of the antibacterial agent.[1]

  • Agent Preparation and Stability: Improper dissolution, storage, or degradation of AMA-5 during the lengthy incubation periods required for mycobacteria can lead to inaccurate results.[3][4][5] Many antimycobacterial drugs are unstable in media over time. For example, rifampicin (B610482) concentrations in Middlebrook 7H9 medium have been shown to decrease by as much as 92% after 7 days.[3][4]

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of variability.[2]

Troubleshooting Steps:

  • Standardize Inoculum: Prepare the inoculum using a spectrophotometer to a McFarland standard (typically 0.5) and confirm the colony-forming units (CFU)/mL by plating a serial dilution.[1]

  • Quality Control Media: Use a consistent, high-quality growth medium and consider testing new batches with a quality control (QC) strain.

  • Fresh Stock Solutions: Prepare fresh stock solutions of AMA-5 for each experiment and store them in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]

  • Include a QC Strain: Always include a reference strain, such as Mycobacterium tuberculosis H37Rv, with a known MIC range for a standard control drug in every assay to differentiate between systemic errors and issues specific to AMA-5.[2]

Q2: AMA-5 is precipitating in our aqueous buffer or cell culture medium. How can we improve its solubility?

Poor aqueous solubility is a common issue for many complex organic molecules, including some antimycobacterial agents.[6][7]

Recommended Solutions:

  • Organic Solvents: For stock solutions, use an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[8] Ensure the final concentration of the solvent in the assay is low (typically ≤0.5%) to avoid solvent-induced toxicity.[9]

  • pH Adjustment: If AMA-5 is a weakly acidic or basic compound, adjusting the pH of the buffer can significantly improve its solubility.[8]

  • Use of Solubilizing Agents: Consider using solubilizing excipients like cyclodextrins to enhance aqueous solubility.[9]

  • Formulation Strategies: For more advanced applications, lipid-based nanocarrier systems can improve the solubility and stability of lipophilic compounds.[6][10]

Q3: Our experiments show that AMA-5 has high cytotoxicity to mammalian cells even at low concentrations. What are the next steps?

High cytotoxicity is a critical hurdle in drug development.

Initial Troubleshooting Steps:

  • Verify Compound Purity: Impurities from the synthesis process can sometimes be the source of toxicity.

  • Confirm with a Secondary Assay: Use an alternative cytotoxicity assay to confirm the initial findings. For instance, if you initially used an MTT assay (which measures metabolic activity), you could follow up with a Lactate Dehydrogenase (LDH) assay that measures membrane integrity.[11][12]

  • Time- and Dose-Response Studies: Conduct detailed experiments to understand the relationship between the concentration of AMA-5, the duration of exposure, and the cytotoxic effect.

  • Mechanism of Cytotoxicity: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays such as Caspase-Glo® to better understand the off-target effects.[11]

Q4: We are observing the emergence of AMA-5 resistant mycobacterial colonies. What are the likely mechanisms of resistance?

Drug resistance in mycobacteria primarily arises from spontaneous mutations in chromosomal genes that alter the drug's target or reduce the effective concentration of the drug.[13][14][15]

Potential Mechanisms of Resistance:

  • Target Modification: Mutations in the gene encoding the cellular target of AMA-5 can prevent the drug from binding effectively.[14] For example, resistance to rifampicin is most commonly caused by mutations in the rpoB gene.[16]

  • Efflux Pumps: Overexpression of efflux pumps can actively transport AMA-5 out of the mycobacterial cell, reducing its intracellular concentration.[15]

  • Drug Inactivation: The mycobacteria may acquire mutations that lead to the production of enzymes that modify or degrade AMA-5.

  • Prodrug Activation: If AMA-5 is a prodrug, mutations in the enzyme required to activate it can lead to resistance. A classic example is isoniazid (B1672263) resistance, which is often associated with mutations in the katG gene.[13][16]

Data Presentation

Table 1: Hypothetical MIC Profile of AMA-5

Mycobacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
M. tuberculosis H37Rv0.250.5
M. avium complex1.04.0
M. abscessus8.0>16.0
Isoniazid-resistant M. tb0.250.5
Rifampicin-resistant M. tb0.51.0

Table 2: Stability of AMA-5 in Different Media

MediumStorage ConditionHalf-life (t₁/₂)Concentration Decrease after 14 days
Middlebrook 7H937°C~10 days~60%
RPMI 164037°C>21 days<10%
DMSO Stock-80°C>1 year<5%

Note: This data is hypothetical and for illustrative purposes.

Table 3: Cytotoxicity Profile of AMA-5

Cell LineAssayIC₅₀ (µM)Therapeutic Index (IC₅₀ / MIC₉₀ for M. tb)
A549 (Lung)MTT50100
HepG2 (Liver)MTT2550
THP-1 (Macrophage)LDH>100>200

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed Methodology: Broth Microdilution MIC Assay

This protocol is based on established standards for antimicrobial susceptibility testing of mycobacteria.[17][18]

  • Preparation of AMA-5 Stock Solution: a. Dissolve AMA-5 in DMSO to a concentration of 10 mg/mL. b. Further dilute the stock solution in Middlebrook 7H9 broth to create a working solution at twice the highest desired final concentration.

  • Preparation of Mycobacterial Inoculum: a. From a fresh culture, select isolated colonies of the test organism. b. Inoculate into Middlebrook 7H9 broth and incubate until the culture reaches logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard.

  • Plate Preparation (96-Well Format): a. Dispense 100 µL of Middlebrook 7H9 broth into wells 2 through 12 of a sterile U-bottom 96-well plate. b. Add 100 µL of the AMA-5 working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 5 µL of the prepared mycobacterial inoculum to wells 1 through 11. b. Seal the plate and incubate at 37°C for 7-14 days, or until growth is visible in the growth control well.

  • Reading the MIC: a. The MIC is defined as the lowest concentration of AMA-5 that prevents visible growth of the mycobacteria.[17][19]

Detailed Methodology: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[11][12][20]

  • Cell Seeding: a. Seed mammalian cells (e.g., A549, HepG2) into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. b. Incubate the plate overnight at 37°C with 5% CO₂.

  • Compound Treatment: a. Prepare serial dilutions of AMA-5 in culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of AMA-5. Include untreated and vehicle controls.

  • Incubation: a. Incubate the plate for 24 to 72 hours, depending on the experimental design.

  • MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Reading: a. Carefully remove the medium from the wells. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated cells to that of untreated cells. b. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Visualizations

AMA5_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall Mycolic_Acid_Precursors Mycolic_Acid_Precursors Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis Mycolic_Acid_Precursors->Mycolic_Acid_Synthesis Mature_Mycolic_Acids Mature_Mycolic_Acids Mycolic_Acid_Synthesis->Mature_Mycolic_Acids Cell_Lysis Cell_Lysis Mature_Mycolic_Acids->Cell_Lysis Disruption leads to AMA-5 AMA-5 AMA-5->Mycolic_Acid_Synthesis Inhibits Inhibition Inhibition

Caption: Hypothetical mechanism of action for AMA-5 targeting mycolic acid synthesis.

Experimental_Workflow Start Start: AMA-5 Compound Primary_Screening Primary Screening (MIC against M. tb H37Rv) Start->Primary_Screening Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screening->Hit_Confirmation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on A549 cells) Hit_Confirmation->Cytotoxicity_Assay Spectrum_Analysis Spectrum Analysis (MIC against NTM panel) Hit_Confirmation->Spectrum_Analysis Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Spectrum_Analysis->Mechanism_of_Action End Lead Candidate Mechanism_of_Action->End

Caption: Standard experimental workflow for the evaluation of a novel antimycobacterial agent.

Troubleshooting_MIC Inconsistent_MIC Inconsistent MIC Results? Check_QC Is QC Strain MIC in Range? Inconsistent_MIC->Check_QC Systemic_Issue Systemic Issue: Check Media, Reagents, Incubation, Drug Dilutions Check_QC->Systemic_Issue No Isolate_Specific_Issue Isolate-Specific Issue: Check for Contamination, Mixed Culture, or Emerging Resistance Check_QC->Isolate_Specific_Issue Yes Review_Inoculum Review Inoculum Prep: Standardize to 0.5 McFarland Systemic_Issue->Review_Inoculum Review_Drug_Prep Review Drug Prep: Use Fresh Aliquots, Check Solubility Systemic_Issue->Review_Drug_Prep Review_Plate_Reading Review Plate Reading: Standardize Time Point Systemic_Issue->Review_Plate_Reading

Caption: Troubleshooting decision tree for inconsistent MIC results.

References

Technical Support Center: Antimycobacterial Agent-5 (AMA-5)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antimycobacterial Agent-5 (AMA-5). This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for AMA-5? A1: AMA-5 is most soluble in Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO. For storage, dispense the stock solution into single-use aliquots in sterile vials and store them at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and inconsistent results.[1] Thawed vials should be used immediately and not be refrozen.[1]

Q2: Can I use water to dissolve AMA-5? A2: AMA-5 has poor solubility in aqueous solutions. It is highly recommended to use DMSO for creating stock solutions.[1] Using water may lead to precipitation of the compound, resulting in inaccurate concentrations in your assay.

Q3: What is the expected Minimum Inhibitory Concentration (MIC) of AMA-5 against the control strain Mycobacterium tuberculosis H37Rv? A3: The expected MIC of AMA-5 against the quality control strain M. tuberculosis H37Rv is typically in the range of 0.5 - 2.0 µg/mL. Significant deviation from this range may indicate a systemic issue with the assay setup.[1]

Troubleshooting Guide: Minimum Inhibitory Concentration (MIC) Assays

This guide addresses common errors encountered during MIC determination using methods like the Microplate Alamar Blue Assay (MABA).[2][3]

Q4: My MIC values for AMA-5 are inconsistent between experiments, often varying by one or two dilutions. What is the most common cause? A4: Inconsistent MIC results are a frequent issue in mycobacterial susceptibility testing.[1] The most common causes include:

  • Inoculum Preparation: Incorrect bacterial density or clumping of mycobacteria can significantly alter the outcome.[1][4] Standardization of the inoculum to a 0.5 McFarland standard is critical.[1][5]

  • AMA-5 Solution and Plate Preparation: Issues with the solubility, stability, or dilution of AMA-5 can lead to variable concentrations in the assay.[1]

  • Incubation Time: M. tuberculosis is a slow-growing organism. Reading plates too early or too late can shift the MIC. It is crucial to read the plates at a standardized time point.[1]

Q5: The negative control well (media only) in my MABA plate is showing a color change to pink or appears turbid. What does this mean? A5: A color change or turbidity in the negative control well indicates contamination.[1][6] Liquid media is more susceptible to contamination than solid media.[7] Potential sources include non-sterile media, reagents, plates, or improper aseptic technique during plate setup.[8] All results from a contaminated plate should be considered invalid, and the experiment must be repeated.

Q6: My growth control well shows very slow or no growth. What should I do? A6: Lack of sufficient growth in the control well can be due to several factors:

  • Low Inoculum Density: The initial bacterial suspension may have been too dilute. Ensure your inoculum is adjusted to the correct McFarland standard before dilution.[5]

  • Media Issues: The media batch may be expired or improperly prepared. Use of freshly prepared media is recommended.[9]

  • Incubation Conditions: Verify that the incubator is maintaining the correct temperature (36°C ± 1°C) and atmosphere.[1]

Q7: The MIC for my quality control (QC) strain is out of the expected range. How do I troubleshoot this? A7: If the QC strain MIC is incorrect, it points to a systemic assay problem rather than an issue with a specific test isolate.[1]

  • Check AMA-5 Dilutions: Prepare fresh drug dilutions, as the stock solution may have degraded or been prepared incorrectly.

  • Verify Media and Reagents: Ensure the media (e.g., Middlebrook 7H9) and supplements (e.g., OADC) are not expired and were prepared according to the manufacturer's instructions.[9]

  • Review Inoculum Preparation: Re-check your procedure for preparing and standardizing the QC strain inoculum.[4]

Troubleshooting Scenarios for Inconsistent MIC Results

The following table summarizes common scenarios, their likely causes, and recommended actions.

ObservationParameter 1: AMA-5 MIC (µg/mL)Parameter 2: H37Rv QC MIC (µg/mL)Parameter 3: Negative ControlLikely Cause & Corrective Action
High Inter-Assay Variation Exp 1: 1.0Exp 2: 4.0Exp 1: 1.0Exp 2: 4.0ClearSystemic Error. The QC MIC is also variable, pointing to an issue with assay setup.[1] Action: Prepare fresh AMA-5 dilutions and use a new media batch. Verify inoculum standardization.
Unexpected Resistance >16.01.0 (Expected: 0.5-2.0)ClearCompound Instability. AMA-5 may have degraded. Action: Prepare a fresh stock solution of AMA-5 from powder. Avoid repeated freeze-thaw cycles.[1]
Contamination Event N/AN/ATurbid / PinkContamination. [1] The negative control shows growth. Action: Discard results. Review aseptic technique. Use sterile, sealed plates and check all reagents for contamination.[8][10]
No Growth in Any Well No GrowthNo GrowthClearInoculum Failure. The bacterial suspension was likely not viable or prepared at too low a concentration. Action: Prepare a fresh inoculum from a viable culture. Verify the McFarland standard reading.[5]
Troubleshooting Workflow for Inconsistent MIC Results

This diagram outlines a systematic approach to identifying the source of variability in your MIC assays.

G start Inconsistent MIC Results Observed qc_check Check Quality Control (QC) Strain MIC start->qc_check systemic_issue Systemic Issue Likely qc_check->systemic_issue QC MIC is Out of Range isolate_issue Isolate-Specific Issue Possible qc_check->isolate_issue QC MIC is In Range reagent_check 1. Prepare Fresh AMA-5 Dilutions 2. Verify Media Batch & Prep Date 3. Check Reagent Storage systemic_issue->reagent_check end_isolate Review Isolate Purity and History isolate_issue->end_isolate inoculum_check 1. Review Inoculum Standardization (McFarland Standard) 2. Check for Bacterial Clumping 3. Ensure Homogenous Suspension reagent_check->inoculum_check plate_check 1. Confirm Correct Plate Type (U-bottom) 2. Standardize Incubation Time 3. Ensure Proper Sealing to Prevent Evaporation inoculum_check->plate_check end_systemic Re-run Assay with New Reagents & Standardized Inoculum plate_check->end_systemic

Caption: Troubleshooting decision tree for inconsistent MIC results.[1]

Troubleshooting Guide: Cytotoxicity Assays

This guide addresses common errors encountered during in vitro cytotoxicity testing of AMA-5 on mammalian cell lines.

Q8: The absorbance values in my negative control (cells with vehicle, e.g., DMSO) are very high. What could be the cause? A8: High background in the negative control can obscure results. Common causes include:

  • High Cell Density: Seeding too many cells per well can lead to overgrowth and high metabolic activity, resulting in a saturated signal.[11] Determine the optimal cell count for your assay by performing a cell titration experiment.

  • Excessive Pipetting Force: Handling the cell suspension too forcefully during plating can cause cell stress or lysis, affecting the assay readout.[11]

  • Solvent Toxicity: Although used at low concentrations, the vehicle (e.g., DMSO) can be toxic to some cell lines. Ensure the final concentration of DMSO is consistent across all wells and is below the tolerance level for your specific cell line (typically ≤0.5%).

Q9: My positive control (a known cytotoxic agent) is not showing the expected level of cell death. Why might this be? A9: A weak response from the positive control suggests a problem with the assay's sensitivity or the control agent itself.

  • Degraded Control Agent: Ensure the positive control agent has been stored correctly and is not expired.

  • Incorrect Concentration: Double-check the dilution calculations for the positive control.

  • Cell Resistance: The cell line may have developed resistance to the control agent over time. Use a low-passage number of cells for your experiments.

Q10: I am seeing significant variability between replicate wells for the same concentration of AMA-5. What are the likely sources of this error? A10: High variability can be caused by:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a common source of error. Ensure the cell suspension is homogenous before and during plating.

  • Pipetting Errors: Inaccurate pipetting of AMA-5 dilutions or assay reagents will lead to variability. Calibrate your pipettes regularly.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate solutes and affect cell health. To minimize this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[12]

Experimental Protocols

Protocol 1: MIC Determination via Microplate Alamar Blue Assay (MABA)

This method quantitatively determines the drug susceptibility of replicating Mycobacterium tuberculosis to AMA-5.[2][3]

Materials:

  • AMA-5 stock solution (10 mg/mL in DMSO)

  • M. tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth supplemented with 0.2% glycerol (B35011) and 10% OADC (Oleic Albumin Dextrose Catalase)

  • Sterile, U-bottom 96-well polystyrene plates with lids[1]

  • Alamar Blue reagent

  • 20% Tween 80 (sterile)

Procedure:

  • Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to minimize evaporation.[12]

  • Drug Dilution:

    • Add 100 µL of supplemented 7H9 broth to all test wells.

    • Add AMA-5 stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.[13] Leave the last wells as drug-free controls (growth and negative controls).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ CFU/mL.[5]

    • Dilute this suspension 1:100 in supplemented 7H9 broth to achieve a final concentration for inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each test well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing bacteria and media but no AMA-5.

    • Negative Control: Wells containing media only.

  • Incubation: Cover the plate, seal it in a plastic bag, and incubate at 37°C for 7 days.[1][14]

  • Reading Results:

    • After incubation, add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to each well.[3]

    • Incubate for an additional 24 hours.

    • A color change from blue to pink indicates bacterial growth.[3] The MIC is defined as the lowest concentration of AMA-5 that prevents this color change (i.e., the well remains blue).[3]

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This protocol measures the effect of AMA-5 on the viability of a mammalian cell line (e.g., Vero cells).

Materials:

  • Vero cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • AMA-5 stock solution (10 mg/mL in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Dilute the cell suspension in assay medium to the appropriate concentration.[11] Add 100 µL of the cell suspension to the wells of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of AMA-5 in culture medium.[11]

    • Remove the old medium from the cells and add 100 µL of the AMA-5 dilutions to the respective wells.

  • Controls:

    • Negative Control: Cells treated with vehicle (DMSO) at the same final concentration used for AMA-5 dilutions.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Blank Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Reading Results: Measure the absorbance at 570 nm using a microplate reader.[11] Correct for background by subtracting the absorbance of the blank control.[11] Cell viability is calculated as a percentage relative to the negative control.

Visualizations: Workflows and Pathways

General Antimycobacterial Screening Workflow

This diagram illustrates the typical progression for evaluating a new potential antimycobacterial agent.

G start Compound Library Screening primary_screen Primary Screen: In Vitro Activity vs. M. tuberculosis (e.g., MABA for MIC) start->primary_screen hit_id Hit Identification (Activity Below Threshold) primary_screen->hit_id secondary_screen Secondary Screen: In Vitro Cytotoxicity vs. Mammalian Cells hit_id->secondary_screen Active inactive Inactive / Discard hit_id->inactive Inactive selectivity_index Calculate Selectivity Index (SI = CC50 / MIC) secondary_screen->selectivity_index lead_id Lead Prioritization (High SI) selectivity_index->lead_id advanced_studies Advanced Studies: - Mechanism of Action - In Vivo Efficacy Models - ADME/Tox lead_id->advanced_studies High Selectivity toxic Toxic / Discard lead_id->toxic Low Selectivity

Caption: A standard workflow for screening new antimycobacterial compounds.

Hypothetical Signaling Pathway for AMA-5 Action

This diagram illustrates a hypothetical mechanism where AMA-5 inhibits a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the mycobacterial cell wall.

G cluster_cell Mycobacterium Cell FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II ACC Acetyl-CoA Carboxylase (AccD) ACC->FAS_I PKS13 Polyketide Synthase 13 (Pks13) FAS_II->PKS13 Mycolic_Acid Mycolic Acids PKS13->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis AMA5 AMA-5 AMA5->PKS13 Inhibition

Caption: Hypothetical inhibition of Pks13 by AMA-5, disrupting cell wall synthesis.

References

"Antimycobacterial agent-5" enhancing bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antimycobacterial Agent-5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this agent, with a particular focus on enhancing its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My in-vitro assays with this compound show high potency, but I'm not observing the expected efficacy in my in-vivo animal models. What could be the primary reason for this discrepancy?

A1: A common reason for the disconnect between in-vitro potency and in-vivo efficacy is poor oral bioavailability.[1] For an orally administered drug to be effective, it needs to dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1] this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility. This low solubility is often the rate-limiting step in its absorption, leading to reduced bioavailability.[2]

Q2: What are the initial strategies I should consider to improve the bioavailability of this compound?

A2: The initial focus should be on improving the agent's dissolution rate and solubility.[1][2] Some key strategies to consider are:

  • Particle Size Reduction: Decreasing the particle size of the agent increases its surface area, which can lead to a higher dissolution rate.[3][4] Techniques like micronization and nanosuspension can be employed.[3][5]

  • Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents can be used in the formulation to enhance the solubility of the agent.[6]

  • Solid Dispersions: Creating a solid dispersion of the agent in a hydrophilic carrier can improve its dissolution and absorption.[4][5]

Q3: I'm observing precipitation of this compound in my formulation upon storage. How can I address this?

A3: Precipitation can occur if the concentration of the agent exceeds its thermodynamic solubility in the chosen vehicle, a phenomenon known as supersaturation.[1] To mitigate this, you can try reducing the concentration of the agent or incorporating a precipitation inhibitor, such as a polymer like HPMC or PVP, into your formulation.[1] If the agent's solubility is pH-dependent, buffering the formulation to maintain an optimal pH can also prevent precipitation.[1]

Q4: My in-vivo pharmacokinetic data for this compound is highly variable between individual animals. What are some potential causes and solutions?

A4: High variability in in-vivo data can stem from several factors:

  • Lack of Formulation Homogeneity: If you are using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing.[1]

  • Food Effects: The presence or absence of food in the animal's stomach can significantly impact the absorption of poorly soluble drugs.[1] It is crucial to standardize the feeding schedule for the animals in your studies.[1]

  • Animal Model Selection: The gastrointestinal physiology can vary between animal models. Rats and mice are commonly used for bioavailability studies due to their similarities with humans in some aspects of gastrointestinal physiology.[7]

Troubleshooting Guides

Low Bioavailability in Preclinical Models
Symptom Possible Cause Suggested Solution
Low Cmax and AUC after oral administrationPoor dissolution of this compound in gastrointestinal fluids.1. Reduce the particle size of the agent through micronization. 2. Formulate with solubilizing excipients (e.g., co-solvents, surfactants). 3. Prepare a solid dispersion of the agent with a hydrophilic polymer.
High inter-individual variability in plasma concentrationsInconsistent dosing due to formulation inhomogeneity or food effects.1. Ensure uniform suspension of the formulation before each dose. 2. Standardize the feeding schedule of the experimental animals.
No significant improvement with simple formulationsThe agent may be susceptible to first-pass metabolism.Consider co-administration with an inhibitor of relevant metabolic enzymes, if known, or investigate alternative routes of administration.
Formulation Instability
Symptom Possible Cause Suggested Solution
Precipitation of the agent in a liquid formulation over timeSupersaturation of the agent in the vehicle.1. Reduce the concentration of the agent. 2. Incorporate a precipitation inhibitor (e.g., HPMC, PVP).
Phase separation in an emulsion-based formulationIncompatible oil and aqueous phases or inappropriate surfactant concentration.1. Screen for a more suitable surfactant or a combination of surfactants. 2. Optimize the oil-to-surfactant ratio.

Experimental Protocols

Protocol 1: In-Vitro Dissolution Testing for Poorly Soluble Drugs

Objective: To assess the dissolution profile of different formulations of this compound.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare 900 mL of a dissolution medium that mimics the gastrointestinal environment. For poorly soluble drugs, a two-stage testing approach is often recommended.[8]

    • Acid Stage: 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Buffer Stage: pH 6.8 phosphate (B84403) buffer to simulate intestinal fluid. For poorly soluble drugs, the addition of a surfactant (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions.[9]

  • Procedure:

    • Place a single dose of the this compound formulation into each dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 50 or 75 rpm).

    • Withdraw samples at predetermined time points (e.g., 15, 30, 45, and 60 minutes).

    • Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile. For slowly dissolving drugs, a two-point specification (e.g., one at 15 minutes and another at a later time point) is recommended to characterize the product quality.[8]

Protocol 2: In-Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, and bioavailability) of this compound following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing and Acclimatization: House the rats in a controlled environment and allow them to acclimatize for at least one week before the experiment.

  • Dosing:

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[10]

    • Administer the this compound formulation orally via gavage.

    • For determination of absolute bioavailability, a separate group of rats should receive an intravenous (IV) administration of the agent.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration of the agent versus time.

    • Calculate the pharmacokinetic parameters using appropriate software.

    • Calculate the absolute bioavailability using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation

Table 1: Impact of Formulation Strategies on the Bioavailability of this compound (Hypothetical Data)
FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Unformulated Agent (Suspension)150 ± 354.0 ± 1.21200 ± 250100
Micronized Agent (Suspension)320 ± 602.5 ± 0.82800 ± 400233
Solid Dispersion in HPMC750 ± 1101.5 ± 0.56500 ± 850542
Nanoemulsion980 ± 1501.0 ± 0.38200 ± 980683

Visualizations

experimental_workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Evaluation formulation Formulation Development (e.g., Micronization, Solid Dispersion) dissolution Dissolution Testing (USP Apparatus 2) formulation->dissolution analysis_invitro Data Analysis (Dissolution Profile) dissolution->analysis_invitro animal_model Animal Model (Sprague-Dawley Rats) analysis_invitro->animal_model Select Promising Formulations dosing Oral Administration animal_model->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Analysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, Bioavailability) bioanalysis->pk_analysis

Caption: Experimental workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation drug_formulation Oral Dosage Form (this compound) disintegration Disintegration & Deaggregation drug_formulation->disintegration dissolution Dissolution disintegration->dissolution drug_solution Drug in Solution dissolution->drug_solution absorption Membrane Permeation drug_solution->absorption Absorption systemic_drug Drug in Bloodstream absorption->systemic_drug

References

"Antimycobacterial agent-5" protocol modifications for resistant strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bedaquiline (B32110) (BDQ), a diarylquinoline antimycobacterial agent. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDQ, particularly in the context of resistant Mycobacterium tuberculosis (Mtb) strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Bedaquiline?

A1: Bedaquiline is a bactericidal agent that specifically inhibits the mycobacterial F1F0-ATP synthase.[1][2][3] It binds to the c-subunit of the enzyme, which is a crucial component of the proton pump.[1][2][4] This binding blocks the rotation of the c-ring, thereby halting the production of adenosine (B11128) 5'-triphosphate (ATP), the primary energy currency of the cell.[1][5] This energy depletion ultimately leads to bacterial cell death.[2]

Q2: What are the known mechanisms of resistance to Bedaquiline in M. tuberculosis?

A2: Resistance to Bedaquiline primarily arises from two main mechanisms:

  • Target-based mutations: These occur in the atpE gene, which codes for the c-subunit of the ATP synthase.[6][7][8] These mutations alter the drug's binding site, leading to high-level resistance.[8][9]

  • Efflux pump overexpression: Mutations in the Rv0678 gene, a transcriptional repressor, lead to the upregulation of the MmpS5-MmpL5 efflux pump.[3][6][10] This pump actively transports Bedaquiline out of the bacterial cell, resulting in low-level resistance.[3][6] Mutations in this gene are the more common cause of resistance observed in clinical settings.[9][10] Additionally, mutations in the pepQ gene have also been associated with low-level resistance.[6][7]

Q3: Do mutations in Rv0678 confer cross-resistance to other drugs?

A3: Yes, mutations in Rv0678 that cause Bedaquiline resistance can also confer low-level cross-resistance to Clofazimine (CFZ), another anti-TB drug.[6][11] This is because the MmpS5-MmpL5 efflux pump, which is upregulated due to Rv0678 mutations, can export both drugs.[3][6]

Troubleshooting Guide for Bedaquiline Susceptibility Testing

Issue 1: Ambiguous or "Intermediate" Minimum Inhibitory Concentration (MIC) Results.

  • Problem: The phenotypic drug susceptibility test (DST) yields an MIC value that falls into an "area of technical uncertainty" or an "intermediate" category (e.g., a Bedaquiline MIC of 0.25 µg/ml by broth microdilution).[12][13] This can make it difficult to classify a strain as definitively susceptible or resistant.

  • Possible Cause:

    • Low-level resistance: The strain may possess a low-level resistance mechanism, such as a mutation in the Rv0678 gene, which typically results in a 2- to 8-fold increase in the MIC.[6][10]

    • Heteroresistance: The bacterial population may contain a mix of susceptible and resistant cells.[4][8][14] Standard phenotypic DST might not reliably detect resistant subpopulations, especially if they are present at low frequencies (e.g., 1-20%).[4][8][14]

  • Recommended Protocol Modifications & Next Steps:

    • Genetic Sequencing: Perform Sanger or whole-genome sequencing on the isolate to screen for mutations in known resistance-associated genes (atpE, Rv0678, and pepQ).[15] This is the most definitive way to identify the genetic basis of potential resistance.

    • Re-evaluation of DST data: For automated liquid culture systems like the BACTEC MGIT 960, consider analyzing the raw growth data. "Intermediate" results, where the growth unit threshold for resistance is reached after an extended incubation period, may indicate the presence of a resistant subpopulation.[8][14]

    • Use a Composite Reference Standard: For definitive classification, it is recommended to use a composite reference standard that combines both phenotypic DST results and genotypic data.[8]

Issue 2: A strain is suspected to have efflux-pump mediated resistance.

  • Problem: A strain shows low-level resistance to Bedaquiline, and sequencing confirms a mutation in Rv0678. You want to experimentally verify the role of the efflux pump.

  • Experimental Protocol Modification - In Vitro Efflux Pump Inhibition:

    • Objective: To determine if the Bedaquiline MIC can be reduced by inhibiting the MmpS5-MmpL5 efflux pump.

    • Method: Perform a standard MIC determination assay (e.g., broth microdilution) in parallel with an identical assay that includes an efflux pump inhibitor, such as Verapamil.[1][5][6]

    • Procedure:

      • Prepare serial dilutions of Bedaquiline in 96-well plates as per your standard protocol.

      • Prepare a second set of plates with the same Bedaquiline dilutions, but also add a fixed, sub-inhibitory concentration of Verapamil to each well (e.g., 50 µg/ml).[5][6]

      • Inoculate the plates with the M. tuberculosis strain .

      • Incubate and determine the MIC of Bedaquiline in the presence and absence of Verapamil.

    • Expected Outcome: For strains with efflux-mediated resistance, the addition of Verapamil is expected to decrease the Bedaquiline MIC by 8- to 16-fold.[6] This potentiates the activity of Bedaquiline against the resistant strain.[2][5]

Data Summary Tables

Table 1: Bedaquiline MIC Ranges for Susceptible and Resistant M. tuberculosis Strains

Resistance MechanismGenetic LocusMIC Range (µg/mL)Fold Increase in MICResistance Level
Susceptible (Wild-Type)-0.002 - 0.06-Susceptible
Efflux Pump UpregulationRv0678 mutations0.25 - 0.52 to 8-foldLow-level
Efflux Pump UpregulationpepQ mutations~0.25~4-foldLow-level
Target ModificationatpE mutations0.25 - 4.08 to 133-foldHigh-level

Data compiled from multiple sources.[3][6][16]

Table 2: Validated Critical Concentrations (CC) for Phenotypic Bedaquiline DST

DST MethodMediumCritical Concentration (µg/mL)
Agar Proportion (AP)Middlebrook 7H110.25
Broth Microdilution (BMD)Middlebrook 7H90.12
Automated Liquid CultureMGIT1.0

Data from a multicountry, multilaboratory validation study.[17][18][19]

Experimental Protocols

Protocol 1: Genotypic Characterization of Bedaquiline-Resistant Mtb

  • DNA Extraction: Isolate high-quality genomic DNA from a pure culture of the Mtb strain of interest using a standard mycobacterial DNA extraction kit or protocol.

  • PCR Amplification: Amplify the coding regions and promoter regions of the atpE, Rv0678, and pepQ genes using specific primers.

  • Sanger Sequencing: Purify the PCR products and send them for bidirectional Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences with the corresponding gene sequences from a reference Mtb strain (e.g., H37Rv).

    • Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions in the query strain.

    • Compare identified mutations to a database of known resistance-associated variants.

Visualizations

Bedaquiline_MoA Bedaquiline Mechanism of Action BDQ Bedaquiline c_subunit c-subunit (atpE) BDQ->c_subunit Binds to ATPsynthase F1F0-ATP Synthase ATPsynthase->c_subunit ProtonChannel Proton Channel Blockage c_subunit->ProtonChannel Causes ATP_depletion ATP Depletion ProtonChannel->ATP_depletion Leads to CellDeath Bacterial Cell Death ATP_depletion->CellDeath Results in Bedaquiline_Resistance Bedaquiline Resistance Mechanisms cluster_0 Target Modification (High-Level Resistance) cluster_1 Efflux Pump Upregulation (Low-Level Resistance) atpE_mutation atpE gene mutation altered_c_subunit Altered c-subunit atpE_mutation->altered_c_subunit BDQ_binding_reduced Reduced Bedaquiline Binding altered_c_subunit->BDQ_binding_reduced Rv0678_mutation Rv0678 gene mutation MmpS5_MmpL5 MmpS5-MmpL5 Efflux Pump Rv0678_mutation->MmpS5_MmpL5 Upregulates BDQ_efflux Increased Bedaquiline Efflux MmpS5_MmpL5->BDQ_efflux Troubleshooting_Workflow Troubleshooting Workflow for Suspected BDQ Resistance Start Ambiguous / Intermediate Phenotypic DST Result Sequencing Sequence atpE, Rv0678, pepQ Start->Sequencing Mutation_Found Resistance Mutation Identified? Sequencing->Mutation_Found Confirm_Resistant Confirm Genotypic Resistance Mutation_Found->Confirm_Resistant Yes No_Mutation No Known Resistance Mutation Found Mutation_Found->No_Mutation No Efflux_Assay Protocol Modification: Perform In Vitro Efflux Inhibition Assay No_Mutation->Efflux_Assay MIC_Reduced BDQ MIC Reduced with Verapamil? Efflux_Assay->MIC_Reduced Efflux_Confirmed Efflux Mechanism Likely MIC_Reduced->Efflux_Confirmed Yes Other_Mech Consider Other/Novel Resistance Mechanisms MIC_Reduced->Other_Mech No

References

Technical Support Center: Antimycobacterial Agent-5 (Isoniazid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Antimycobacterial Agent-5, also known as Isoniazid (B1672263).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Isoniazid) and what is its primary mechanism of action?

A1: this compound (Isoniazid) is a prodrug that is a cornerstone of first-line treatment for tuberculosis (TB).[1][2] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[1][3] The agent is activated by the mycobacterial enzyme KatG, and once activated, it targets enzymes involved in fatty acid synthesis, leading to the disruption of the cell wall.[4]

Q2: What are the common reasons for the degradation of this compound (Isoniazid) in experimental settings?

A2: Isoniazid can be unstable under certain conditions. Studies have shown that its concentration can decrease significantly in culture media over time, especially at 37°C.[5][6][7] For instance, in Middlebrook 7H9 medium, isoniazid concentrations can decrease by as much as 54% after 7 days of incubation.[6][7] Factors contributing to degradation include exposure to light, elevated temperatures, and the composition of the culture medium.

Q3: How can I prevent the degradation of this compound (Isoniazid) during my experiments?

A3: To minimize degradation, it is recommended to prepare fresh solutions of Isoniazid for each experiment. Aqueous solutions of isoniazid have shown stability for up to one year when stored at 3 to 7°C.[5] For longer-term storage, freezing at -20°C is advisable.[5] When incorporated into culture media, it is best to use the prepared media within a month, even when stored at 3 to 7°C.[5] During incubation at 37°C, be aware that the activity of isoniazid will decrease over time.[5]

Q4: I am observing inconsistent results in my minimum inhibitory concentration (MIC) assays with Isoniazid. What could be the cause?

A4: Inconsistent MIC results can stem from the degradation of the compound during the incubation period.[6][7] The slow growth of mycobacteria requires prolonged incubation times, during which a significant portion of the isoniazid may degrade, leading to an overestimation of the MIC.[6] It is crucial to consider this instability when interpreting results. Another factor could be the presence of resistant mutants in your bacterial population.

Troubleshooting Guides

Issue 1: Loss of Compound Activity Over Time
  • Symptom: Decreased efficacy of this compound (Isoniazid) in long-term cultures or repeat experiments using the same stock solution.

  • Possible Cause: Degradation of the compound due to improper storage or prolonged incubation at 37°C.[5][6]

  • Solution:

    • Prepare fresh stock solutions of Isoniazid for each set of experiments.

    • Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • For susceptibility testing in media, prepare the media fresh and use it within one month when stored at 3 to 7°C.[5]

    • Consider the rate of degradation at 37°C when designing long-term experiments and interpreting the data.

Issue 2: Variability in MIC Values
  • Symptom: Significant variation in the determined MIC of Isoniazid against the same mycobacterial strain across different experimental runs.

  • Possible Cause: Inconsistent drug concentration due to degradation, or variability in the inoculum size.

  • Solution:

    • Standardize the preparation and storage of Isoniazid solutions.

    • Ensure a consistent and standardized inoculum size for each experiment.

    • Run a positive control with a known susceptible strain (e.g., M. tuberculosis H37Rv) in every assay to monitor the consistency of the drug's activity.[8]

    • Be mindful that after 7 days of incubation, the concentration of isoniazid in the medium can be significantly lower than the initial concentration.[6][7]

Quantitative Data Summary

The stability of antimycobacterial agents in culture media is a critical factor for accurate susceptibility testing. The following tables summarize the stability data for Isoniazid and other common antimycobacterial drugs.

Table 1: Stability of Isoniazid in Aqueous Solution

Storage TemperatureDurationStabilityReference
3 to 7°C1 yearStable[5]
-20°C1 yearStable[5]

Table 2: Stability of Antimycobacterial Drugs in Middlebrook 7H9 Medium at 37°C

DrugTimeConcentration DecreaseReference
Isoniazid7 days54%[6][7]
Rifampicin7 days92%[6][7]
Clarithromycin14 days≥75%[6]
Linezolid14 days60%[6]
Amikacin14 daysStable[6]

Experimental Protocols

Protocol 1: Preparation and Storage of Isoniazid Stock Solutions

Objective: To prepare a stable stock solution of this compound (Isoniazid) for use in in vitro experiments.

Materials:

  • Isoniazid powder

  • Sterile distilled water or dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Weigh the desired amount of Isoniazid powder using a calibrated balance in a sterile environment.

  • Dissolve the powder in sterile distilled water or DMSO to the desired stock concentration (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes or cryovials.

  • Label the aliquots with the compound name, concentration, date of preparation, and solvent.

  • For short-term storage (up to one year), store the aqueous solutions at 3 to 7°C.[5] For longer-term storage, store at -20°C.[5] Avoid repeated freeze-thaw cycles.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

Objective: To determine the MIC of this compound (Isoniazid) against a mycobacterial strain.

Materials:

  • Isoniazid stock solution

  • Mycobacterial culture in logarithmic growth phase

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator at 37°C

Procedure:

  • Prepare a serial two-fold dilution of the Isoniazid stock solution in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Adjust the turbidity of the mycobacterial culture to a McFarland standard of 0.5.

  • Dilute the bacterial suspension in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no bacteria).

  • Seal the plate and incubate at 37°C for 7 to 14 days.

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

  • Due to the instability of isoniazid, consider the duration of the assay when interpreting the results, as the effective concentration of the drug decreases over time.[6][7]

Visualizations

experimental_workflow Workflow for MIC Determination of this compound prep_stock Prepare Isoniazid Stock Solution serial_dilution Perform Serial Dilution in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Mycobacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read and Record MIC incubate->read_results

Workflow for MIC determination of this compound.

signaling_pathway Mechanism of Action of this compound (Isoniazid) cluster_mycobacterium Mycobacterium Cell isoniazid Isoniazid (Prodrug) katg KatG (Catalase-peroxidase) isoniazid->katg Activation activated_isoniazid Activated Isoniazid katg->activated_isoniazid inhA InhA (Enoyl-ACP reductase) activated_isoniazid->inhA Inhibition mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid inhA->mycolic_acid Blocks cell_wall Cell Wall Integrity mycolic_acid->cell_wall mycolic_acid->cell_wall Disrupts lysis Cell Lysis cell_wall->lysis

Mechanism of action of this compound (Isoniazid).

References

Technical Support Center: Antimycobacterial Agent-5 (AMA-5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the experimental use of Antimycobacterial Agent-5 (AMA-5), a novel investigational agent targeting the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for AMA-5?

A1: AMA-5 is a potent inhibitor of the InhA enzyme (Enoyl-Acyl Carrier Protein Reductase), a critical component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis. By non-competitively binding to InhA, AMA-5 blocks the synthesis of mycolic acids, which are essential lipids for the mycobacterial cell wall. This disruption of cell wall integrity leads to bactericidal activity against susceptible strains.

Q2: What is the recommended solvent and storage condition for AMA-5?

A2: AMA-5 is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: Is AMA-5 active against non-replicating or drug-resistant M. tuberculosis?

A3: AMA-5's primary activity is against actively replicating M. tuberculosis due to its targeting of the cell wall synthesis pathway. Its efficacy against non-replicating persisters is currently under investigation. AMA-5 has shown activity against some isoniazid-resistant strains that do not have mutations in the inhA gene itself, but further characterization is required.

Troubleshooting Guide

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Q: We are observing significant well-to-well and experiment-to-experiment variability in our MIC assays for AMA-5 against M. tuberculosis H37Rv. What could be the cause?

A: High variability in MIC assays with AMA-5 can stem from several factors. Refer to the troubleshooting workflow below and the detailed protocol for guidance.

MIC_Troubleshooting start High MIC Variability Observed check_reagents Verify Reagent Quality (AMA-5 stock, media, supplements) start->check_reagents check_inoculum Standardize Inoculum Preparation (OD600, clumping) check_reagents->check_inoculum check_protocol Review Assay Protocol (Incubation time, plate type, sealing) check_inoculum->check_protocol issue_solubility Is AMA-5 precipitating in media? check_protocol->issue_solubility issue_clumping Is the bacterial suspension clumping? issue_solubility->issue_clumping No solution_solubility Troubleshooting Step: Add 0.05% Tween-80 to media. Prepare fresh AMA-5 stock. issue_solubility->solution_solubility Yes issue_incubation Are incubation conditions consistent? issue_clumping->issue_incubation No solution_clumping Troubleshooting Step: Briefly sonicate or vortex with glass beads. Use a declumping agent. issue_clumping->solution_clumping Yes solution_incubation Troubleshooting Step: Use gas-permeable seals. Ensure consistent temperature and humidity. issue_incubation->solution_incubation Yes resolve Variability Resolved issue_incubation->resolve No solution_solubility->resolve solution_clumping->resolve solution_incubation->resolve

Caption: Troubleshooting workflow for inconsistent MIC results.

Common Causes & Solutions:

  • AMA-5 Precipitation: AMA-5 has low aqueous solubility. Ensure the final DMSO concentration in the assay medium is below 0.5%. The addition of a non-ionic surfactant like Tween-80 (0.05%) to the culture medium can improve solubility and prevent precipitation.

  • Inoculum Clumping: M. tuberculosis has a tendency to clump, leading to inaccurate cell numbers per well. Ensure the bacterial suspension is homogenous by vortexing with glass beads or brief sonication before dilution.

  • Assay Conditions: Use 96-well plates with a low-evaporation lid or a plate sealer. Inconsistent evaporation can concentrate the drug and affect results.

Issue 2: Discrepancy Between In Vitro Potency and Mammalian Cell Cytotoxicity

Q: AMA-5 shows potent activity against M. tuberculosis (MIC < 1 µM), but we are also seeing significant cytotoxicity in Vero and A549 cells at similar concentrations. How do we interpret this?

A: This is a common challenge in early-stage drug development. The ratio of cytotoxicity to antimicrobial activity is known as the selectivity index (SI). A low SI suggests potential off-target effects.

Data Interpretation:

Assay TypeCell Line / StrainEndpointAMA-5 Activity (IC50 / MIC)
Antimicrobial ActivityM. tuberculosis H37RvMIC0.8 µM
Mammalian Cell CytotoxicityVero (Kidney Epithelial)IC501.5 µM
Mammalian Cell CytotoxicityA549 (Lung Carcinoma)IC502.1 µM
  • Selectivity Index (SI) Calculation:

    • SI (Vero) = IC50 (Vero) / MIC = 1.5 µM / 0.8 µM = 1.875

    • SI (A549) = IC50 (A549) / MIC = 2.1 µM / 0.8 µM = 2.625

An SI of <10 is generally considered low and indicates that the compound may not be a suitable candidate for further development without modification.

Possible Next Steps:

  • Confirm Off-Target Activity: Test AMA-5 against a panel of human kinases or other common off-targets to identify the source of cytotoxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of AMA-5 to identify modifications that reduce cytotoxicity while retaining antimycobacterial potency.

Experimental Protocols

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is adapted for determining the MIC of AMA-5 against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80.

  • AMA-5 stock solution (10 mM in DMSO).

  • M. tuberculosis H37Rv culture in mid-log phase (OD600 ~0.5).

  • Sterile 96-well flat-bottom plates.

  • Alamar Blue reagent.

  • Resazurin solution.

Procedure:

  • Drug Preparation: Perform a serial 2-fold dilution of AMA-5 in supplemented 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (media only) and a no-cell control.

  • Inoculum Preparation: Dilute the M. tuberculosis culture in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

  • Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C for 7 days.

  • Reading: After incubation, add 20 µL of Alamar Blue and 12.5 µL of 20% Tween-80 to each well. Incubate for another 24 hours.

  • Data Analysis: A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

Materials:

  • Vero or A549 cells.

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • AMA-5 stock solution (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Add serial dilutions of AMA-5 to the wells. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

AMA5_Pathway cluster_fas Fatty Acid Synthase II (FAS-II) cluster_products Cell Wall Components AcpM AcpM KasA KasA AcpM->KasA Elongation Cycle InhA InhA (Enoyl-ACP Reductase) KasA->InhA Elongation Cycle Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall AMA5 AMA-5 AMA5->Inhibition Inhibition->InhA Inhibition MABA_Workflow start Start: Prepare Reagents step1 1. Serially Dilute AMA-5 in 96-well plate start->step1 step2 2. Prepare M. tb Inoculum (5 x 10^5 CFU/mL) step1->step2 step3 3. Inoculate Plate step2->step3 step4 4. Incubate at 37°C (7 days) step3->step4 step5 5. Add Alamar Blue & Tween-80 step4->step5 step6 6. Incubate at 37°C (24 hours) step5->step6 step7 7. Read Results (Blue = No Growth, Pink = Growth) step6->step7 end End: Determine MIC step7->end

Validation & Comparative

A Comparative Guide to Isoniazid and Novel Antimycobacterial Agents: Bedaquiline and Pretomanid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of tuberculosis (TB) treatment is evolving, with novel agents offering new hope against drug-resistant strains. This guide provides a detailed, objective comparison of the frontline drug isoniazid (B1672263) against two newer agents, bedaquiline (B32110) and pretomanid (B1679085), which represent different classes of antimycobacterials. The information presented is supported by experimental data to aid in research and development efforts.

Executive Summary

Isoniazid, a cornerstone of TB therapy for decades, is a prodrug that inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall. While highly effective against drug-susceptible Mycobacterium tuberculosis, its efficacy is compromised by the rise of resistant strains. Bedaquiline, a diarylquinoline, introduces a novel mechanism by targeting ATP synthase, the engine of cellular energy production. Pretomanid, a nitroimidazole, possesses a dual mechanism, inhibiting mycolic acid synthesis under aerobic conditions and acting as a respiratory poison in anaerobic environments, making it effective against both replicating and non-replicating bacilli. This guide delves into the comparative efficacy, mechanisms of action, and experimental protocols for these three vital anti-TB agents.

Table 1: Comparative In Vitro Efficacy of Isoniazid, Bedaquiline, and Pretomanid against Mycobacterium tuberculosis

AgentClassTargetMIC50 (μg/mL) - Drug-Susceptible MtbMIC90 (μg/mL) - Drug-Susceptible MtbMIC Range (μg/mL) - MDR/XDR-TB
Isoniazid HydrazideInhA (Mycolic Acid Synthesis)0.015 - 0.060.03 - 0.120.2 - >10
Bedaquiline DiarylquinolineAtpE (ATP Synthase)0.015 - 0.030.03 - 0.060.03 - 4.0
Pretomanid NitroimidazoleDprE1/DprE2 (Cell Wall Synthesis) & Respiratory Poison0.015 - 0.060.03 - 0.1250.012 - 1.0

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strains tested and the methodology used.

Table 2: Comparative In Vivo Efficacy in Murine Models of Tuberculosis

AgentMouse ModelDosing RegimenReduction in Lung CFU (log10) vs. ControlKey Findings
Isoniazid BALB/c Mice10-25 mg/kg daily~2.0 - 3.0 after 4 weeksHighly effective against susceptible strains.
Bedaquiline BALB/c Mice25-30 mg/kg daily~1.5 - 2.5 after 4 weeksPotent bactericidal and sterilizing activity.[1]
Pretomanid BALB/c Mice50-100 mg/kg daily~1.0 - 2.0 after 4 weeksEffective against both replicating and non-replicating bacteria.

Note: Efficacy data is compiled from various studies and direct head-to-head comparisons in the same experiment are limited. CFU: Colony-Forming Units.

Mechanisms of Action and Signaling Pathways

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] Once activated, it forms a covalent adduct with NAD(H), which then inhibits the enoyl-acyl carrier protein reductase (InhA). This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acids that form mycolic acids.[2][3] The disruption of mycolic acid synthesis leads to a loss of cell wall integrity and bacterial cell death.[2]

Isoniazid_Pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) Isoniazid->KatG Activation Active_Isoniazid Activated Isoniazid (Isonicotinic acyl-NAD) InhA InhA (Enoyl-ACP reductase) Active_Isoniazid->InhA Inhibition KatG->Active_Isoniazid FAS_II FAS-II System Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Isoniazid's mechanism of action.
Bedaquiline: Targeting ATP Synthase

Bedaquiline represents a novel class of drugs, the diarylquinolines, and has a unique mechanism of action that targets the energy metabolism of M. tuberculosis. It specifically inhibits the proton pump of ATP synthase, an enzyme essential for the generation of ATP.[4] Bedaquiline binds to the c-subunit of the F0 rotor of ATP synthase, causing a conformational change that stalls the enzyme's rotation and disrupts the proton motive force, leading to a rapid depletion of cellular ATP and subsequent cell death.[5][6]

Bedaquiline_Pathway Bedaquiline Bedaquiline c_Subunit c-subunit (rotor ring) Bedaquiline->c_Subunit Binding ATP_Synthase Mycobacterial ATP Synthase (F1F0) Proton_Motive_Force Proton Motive Force c_Subunit->ATP_Synthase Inhibition of rotation ATP_Production ATP Production Proton_Motive_Force->ATP_Production Cellular_Energy Cellular Energy ATP_Production->Cellular_Energy Cell_Death Bacterial Cell Death Cellular_Energy->Cell_Death Depletion leads to

Bedaquiline's mechanism of action.
Pretomanid: A Dual-Action Nitroimidazole

Pretomanid is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis.[7][8][9] Its mechanism is twofold. Under aerobic conditions, activated pretomanid inhibits the synthesis of mycolic acids by targeting the DprE1-DprE2 pathway, which is involved in the synthesis of a key precursor.[9][10] In anaerobic conditions, which are often found in tuberculous granulomas, the activation of pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[7][9] These radicals act as respiratory poisons, disrupting cellular respiration and leading to cell death, making pretomanid effective against persistent, non-replicating bacteria.[7][8][9]

Pretomanid_Pathway cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions Activated_Pretomanid_Aero Activated Pretomanid DprE1_DprE2 DprE1/DprE2 Pathway Activated_Pretomanid_Aero->DprE1_DprE2 Inhibition Mycolic_Acid_Syn_Aero Mycolic Acid Synthesis DprE1_DprE2->Mycolic_Acid_Syn_Aero Cell_Death_Aero Bacterial Cell Death Mycolic_Acid_Syn_Aero->Cell_Death_Aero Disruption leads to Activated_Pretomanid_Anaero Activated Pretomanid RNS Reactive Nitrogen Species (NO) Activated_Pretomanid_Anaero->RNS Release of Respiratory_Poisoning Respiratory Poisoning RNS->Respiratory_Poisoning Cell_Death_Anaero Bacterial Cell Death Respiratory_Poisoning->Cell_Death_Anaero Pretomanid Pretomanid (Prodrug) Ddn Ddn Enzyme (Nitroreductase) Pretomanid->Ddn Activation Ddn->Activated_Pretomanid_Aero Ddn->Activated_Pretomanid_Anaero

Pretomanid's dual mechanism of action.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Method: Broth Microdilution Assay

  • Preparation of Drug Solutions: Stock solutions of isoniazid, bedaquiline, and pretomanid are prepared in an appropriate solvent (e.g., DMSO). Serial two-fold dilutions are then made in 96-well microtiter plates using a suitable liquid culture medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv or clinical isolates) is prepared from a mid-log phase culture and adjusted to a specific turbidity, corresponding to a known colony-forming unit (CFU) concentration (e.g., 5 x 105 CFU/mL).

  • Inoculation: Each well containing the drug dilution is inoculated with the bacterial suspension. Positive control (no drug) and negative control (no bacteria) wells are included on each plate.

  • Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.

  • Reading Results: The MIC is determined as the lowest drug concentration at which there is no visible growth. Growth can be assessed visually or by using a growth indicator such as resazurin, which changes color in the presence of metabolically active bacteria.[11]

MIC_Workflow start Start prep_drug Prepare Drug Serial Dilutions start->prep_drug inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum Prepare Standardized M. tuberculosis Inoculum prep_inoculum->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_results Read MIC (Visual or Resazurin) incubate->read_results end End read_results->end Time_Kill_Assay start Start prep_culture Prepare Log-Phase M. tuberculosis Culture start->prep_culture expose_drug Expose Culture to Drug (Multiple MICs) prep_culture->expose_drug sampling Collect Samples Over Time expose_drug->sampling plating Plate Serial Dilutions on Agar sampling->plating incubation Incubate at 37°C (3-4 weeks) plating->incubation count_cfu Count CFUs incubation->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data end End plot_data->end In_Vivo_Efficacy start Start infect_mice Aerosol Infection of Mice with M. tuberculosis start->infect_mice establish_infection Allow Chronic Infection to Establish infect_mice->establish_infection treat_mice Administer Drug Regimens (Oral Gavage) establish_infection->treat_mice monitor_health Monitor Animal Health treat_mice->monitor_health euthanize_sample Euthanize and Collect Lungs and Spleens monitor_health->euthanize_sample homogenize_plate Homogenize Organs and Plate Dilutions euthanize_sample->homogenize_plate count_cfu Count CFUs homogenize_plate->count_cfu analyze_data Analyze Reduction in Bacterial Load count_cfu->analyze_data end End analyze_data->end

References

A Comparative Analysis of a Novel Oxazolidinone and Rifampicin for Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new antimycobacterial agents with novel mechanisms of action.[1] This guide provides a comparative overview of a promising novel antimycobacterial agent, a triazolyl oxazolidinone designated here as Antimycobacterial Agent-5 (Compound 1g (306027)) , and the frontline anti-tuberculosis drug, rifampicin (B610482) . This comparison is based on available preclinical data to aid researchers in understanding the potential of this new chemical entity.

Executive Summary

This compound belongs to the oxazolidinone class of antibiotics, which act by inhibiting protein synthesis.[1] This is a different mechanism from rifampicin, a member of the rifamycin (B1679328) class, which inhibits bacterial DNA-dependent RNA polymerase.[2][3] Preclinical data suggests that this compound demonstrates potent in vitro activity against M. tuberculosis and significant efficacy in a murine infection model, comparable to the first-line drug isoniazid (B1672263).[1] While direct comparative studies with rifampicin are not available, this guide consolidates existing data to offer a preliminary assessment of its potential.

Mechanism of Action

This compound (Oxazolidinone) acts by binding to the P site of the 50S ribosomal subunit, preventing the formation of the initiation complex essential for bacterial protein synthesis. This mechanism is distinct from other protein synthesis inhibitors.

Rifampicin specifically targets the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting the initiation of RNA synthesis.[2][4][5] This action is bactericidal against both intracellular and extracellular mycobacteria.

cluster_Rifampicin Rifampicin Mechanism cluster_Oxazolidinone This compound (Oxazolidinone) Mechanism Rifampicin Rifampicin RNAP DNA-dependent RNA Polymerase (β-subunit) Rifampicin->RNAP Binds to Transcription RNA Synthesis (Transcription Initiation) RNAP->Transcription Inhibition of CellDeath_R Bacterial Cell Death Transcription->CellDeath_R Leads to Oxazolidinone Antimycobacterial Agent-5 Ribosome 50S Ribosomal Subunit Oxazolidinone->Ribosome Binds to InitiationComplex 70S Initiation Complex Formation Ribosome->InitiationComplex Prevents ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Inhibition of CellGrowthInhibition Inhibition of Bacterial Growth ProteinSynthesis->CellGrowthInhibition Leads to

Caption: Mechanisms of Action for Rifampicin and this compound.

In Vitro Activity

AgentAssay TypeStrainValue (µg/mL)Reference
This compound IC90M. tuberculosis H37Rv< 0.2[1]
Rifampicin MICM. tuberculosis H37Rv0.05 - 0.2

In Vivo Efficacy

A murine model of tuberculosis was used to evaluate the in vivo efficacy of this compound. The results showed a significant reduction in bacterial load in the lungs and spleen, comparable to that of isoniazid.

AgentDose (mg/kg)RouteDurationOrganLog10 CFU Reduction (Mean ± SD)Reference
This compound 100Oral9 daysLungs1.83 ± 0.20[1]
This compound 100Oral9 daysSpleen2.50 ± 0.17[1]
Isoniazid (Reference) 25Oral9 daysLungs1.93 ± 0.12[1]
Isoniazid (Reference) 25Oral9 daysSpleen2.61 ± 0.12[1]

Note: In vivo data for rifampicin from the same study is not available for direct comparison.

Experimental Protocols

In Vitro Antimycobacterial Assay (IC90)

The in vitro activity of the triazolyl oxazolidinones, including this compound, was determined against Mycobacterium tuberculosis H37Rv. The compounds were tested in a 96-well microplate format. The concentration of the compound required to inhibit 90% of bacterial growth (IC90) was determined after a set incubation period. The reference compounds linezolid (B1675486) and isoniazid were tested concurrently.[1]

In Vivo Efficacy in a Murine Model

The in vivo efficacy was evaluated in a mouse model of tuberculosis. Female BALB/c mice were infected intravenously with M. tuberculosis H37Rv. Treatment was initiated 13 days post-infection. The test compounds, including this compound, were administered orally for 9 consecutive days. The bacterial load in the lungs and spleen was determined by plating serial dilutions of organ homogenates on nutrient agar (B569324) and counting colony-forming units (CFUs). The efficacy was measured as the log10 reduction in CFU compared to the untreated control group.[1]

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infection Female BALB/c mice infected intravenously with M. tuberculosis H37Rv Treatment_Start Treatment begins 13 days post-infection Infection->Treatment_Start Drug_Admin Oral administration of this compound (100 mg/kg) for 9 consecutive days Treatment_Start->Drug_Admin Controls Control groups: - Untreated - Isoniazid (25 mg/kg) Treatment_Start->Controls Treatment_End End of treatment period Drug_Admin->Treatment_End Controls->Treatment_End Sacrifice Mice sacrificed Treatment_End->Sacrifice Organ_Harvest Lungs and spleen harvested Sacrifice->Organ_Harvest Homogenization Organs homogenized Organ_Harvest->Homogenization Plating Serial dilutions plated on nutrient agar Homogenization->Plating CFU_Count Colony-Forming Units (CFUs) counted Plating->CFU_Count Data_Analysis Log10 CFU reduction calculated (compared to untreated control) CFU_Count->Data_Analysis

Caption: Workflow for the in vivo murine tuberculosis model.

Conclusion

This compound, a novel triazolyl oxazolidinone, demonstrates promising preclinical activity against M. tuberculosis. Its mechanism of action, targeting protein synthesis, is a valuable alternative to existing drug classes. While it shows potent in vitro inhibition and significant in vivo efficacy comparable to isoniazid, further studies are required.[1] A direct, head-to-head comparison with rifampicin under identical experimental conditions is essential to fully elucidate its potential as a future therapeutic agent for tuberculosis. Additionally, investigations into its activity against drug-resistant strains, pharmacokinetic profile, and safety are critical next steps in its development.

References

Navigating the Maze of Resistance: A Comparative Guide to Antimycobacterial Agent-5 Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains presents a formidable challenge to global tuberculosis (TB) control efforts. The development of novel antimycobacterial agents is crucial, and a thorough understanding of their potential for cross-resistance with existing drugs is paramount to their successful clinical implementation. This guide provides a comparative analysis of a hypothetical novel antimycobacterial agent, designated "Antimycobacterial agent-5," focusing on its cross-resistance profile, the underlying mechanisms, and the experimental protocols for evaluation. For the purpose of this guide, "this compound" is conceptualized as a next-generation fluoroquinolone, a class of antibiotics that target DNA gyrase.

Cross-Resistance Profile of this compound

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs. For fluoroquinolones, this is commonly observed due to mutations in the drug's target, DNA gyrase. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against various Mtb strains, including a susceptible wild-type and strains with known resistance-conferring mutations in the gyrA gene. This data illustrates a potential cross-resistance pattern with existing fluoroquinolones like moxifloxacin (B1663623).

Mtb StrainGenotype (gyrA mutation)Moxifloxacin MIC (µg/mL)This compound MIC (µg/mL) Interpretation
H37RvWild-Type0.1250.06Susceptible
Strain AD94G21Resistant
Strain BA90V21Resistant
Strain CS95T0.50.25Intermediate Resistance
Strain DNo gyrA mutation0.1254Resistant (Potential Efflux Mechanism)

Table 1: Hypothetical MIC data for this compound against M. tuberculosis strains. This table showcases potential cross-resistance between moxifloxacin and this compound in strains with common gyrA mutations. A significant increase in MIC for resistant strains compared to the susceptible strain suggests cross-resistance[1].

Mechanisms of Cross-Resistance

The primary mechanism of cross-resistance among fluoroquinolones is the alteration of the drug target, DNA gyrase, which is essential for DNA replication[1]. Mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase, can prevent the drug from binding effectively, leading to resistance to the entire class of drugs[1][2].

Beyond target modification, other mechanisms can contribute to cross-resistance, including:

  • Efflux Pumps: These are proteins in the bacterial cell membrane that can actively transport a wide range of structurally diverse compounds out of the cell, leading to low-level resistance[1][3]. Overexpression of these pumps can reduce the intracellular concentration of multiple drugs.

  • Drug-Activating Enzymes: While not the primary mechanism for fluoroquinolones, some antitubercular drugs are pro-drugs that require activation by mycobacterial enzymes. Mutations in these enzymes can lead to resistance[1].

Experimental Protocols

To evaluate the cross-resistance profile of a new antimycobacterial agent, the following experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Methodology:

  • Strain Selection: A panel of Mtb strains is selected, including a drug-susceptible reference strain (e.g., H37Rv) and clinical isolates with well-characterized resistance mutations.

  • Inoculum Preparation: Mtb cultures are grown to a specific optical density and then diluted to a standardized concentration.

  • Drug Dilution: A series of two-fold dilutions of the antimicrobial agent are prepared in a suitable liquid or solid medium (e.g., Middlebrook 7H9 broth or 7H11 agar).

  • Inoculation: The bacterial suspension is inoculated into the drug-containing media.

  • Incubation: The cultures are incubated at 37°C for several weeks.

  • Result Determination: The MIC is recorded as the lowest drug concentration that completely inhibits visible bacterial growth[1].

Whole-Genome Sequencing (WGS)

WGS is a powerful tool for identifying the genetic basis of drug resistance.

Methodology:

  • Strain Selection: Mtb strains exhibiting high MICs to the new agent are chosen for sequencing.

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from the resistant Mtb strains.

  • Library Preparation and Sequencing: The extracted DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference Mtb genome. Genetic variations, such as single nucleotide polymorphisms (SNPs), insertions, and deletions, are identified in genes known to be associated with drug resistance (e.g., gyrA, gyrB)[1].

Visualizations

The following diagrams illustrate key concepts in cross-resistance and its investigation.

Fluoroquinolone_Action_and_Resistance cluster_0 Drug Action cluster_1 Resistance Mechanism Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA_Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Altered_DNA_Gyrase Altered_DNA_Gyrase Fluoroquinolone->Altered_DNA_Gyrase Cannot Bind DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Enables gyrA_gyrB_Mutation gyrA/gyrB Mutation gyrA_gyrB_Mutation->Altered_DNA_Gyrase Leads to Altered_DNA_Gyrase->DNA_Replication Continues

Figure 1. Mechanism of Fluoroquinolone Action and Resistance. This diagram shows how fluoroquinolones inhibit DNA gyrase, and how mutations in gyrA/gyrB lead to resistance.

Cross_Resistance_Workflow Start Start Select_Strains Select Mtb Strains (Susceptible & Resistant) Start->Select_Strains MIC_Determination Determine MIC of This compound Select_Strains->MIC_Determination Analyze_Results Analyze MIC Data for Potential Cross-Resistance MIC_Determination->Analyze_Results High_MIC_Strains Select Strains with High MICs Analyze_Results->High_MIC_Strains If Cross-Resistance is Suspected WGS Whole-Genome Sequencing High_MIC_Strains->WGS Identify_Mutations Identify Resistance-Conferring Mutations (e.g., in gyrA) WGS->Identify_Mutations Conclusion Correlate Genotype with Phenotype Identify_Mutations->Conclusion

Figure 2. Experimental Workflow for Cross-Resistance Assessment. This flowchart outlines the key steps in evaluating the cross-resistance profile of a new antimycobacterial agent.

References

The Synergistic Power of Modern Antimycobacterial Agents: A Comparative Guide to Bedaquiline and Pretomanid Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis has underscored the urgent need for novel therapeutic strategies. Combination therapy, which can enhance efficacy, reduce treatment duration, and prevent the development of resistance, is the cornerstone of modern tuberculosis treatment. This guide provides a comparative overview of the synergistic effects of two pivotal antimycobacterial agents, bedaquiline (B32110) and pretomanid (B1679085), when used in combination with other drugs.

Introduction to Bedaquiline and Pretomanid

Bedaquiline , a diarylquinoline, represents a novel class of antimycobacterial drugs. Its primary mechanism of action is the inhibition of the mycobacterial F1F0-ATP synthase, an essential enzyme for energy production within the bacterium.[1][2][3] This unique target distinguishes it from traditional anti-tuberculosis drugs.

Pretomanid , a nitroimidazole, is a prodrug that requires activation within the mycobacterial cell. Once activated, it exerts a dual mechanism of action: it inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, and it releases reactive nitrogen species that act as respiratory poisons, particularly effective against non-replicating or dormant bacilli.[4][5][6]

The synergistic potential of these agents when combined with other antimycobacterial drugs has been a key area of research, leading to the development of highly effective regimens such as BPaL (bedaquiline, pretomanid, and linezolid) and BPaLM (BPaL with moxifloxacin).[7][8][9]

Quantitative Analysis of Synergistic Effects

The following tables summarize the in vitro synergistic, additive, or antagonistic effects of bedaquiline and pretomanid in combination with other antitubercular drugs. The Fractional Inhibitory Concentration Index (FICI) is a common measure of drug interaction, where a FICI of ≤ 0.5 typically indicates synergy, >0.5 to 4.0 indicates an additive or indifferent effect, and >4.0 indicates antagonism. Time-kill assays provide another dimension by measuring the rate of bacterial killing over time.

Table 1: In Vitro Synergy of Bedaquiline Combinations Against M. tuberculosis

CombinationM. tuberculosis Strain(s)MethodKey FindingsFICI (Range or Value)Reference(s)
Bedaquiline + Clofazimine (B1669197)M. avium, M. abscessusCheckerboardAdditive to synergistic trend0.79 (mean for MAB), 0.97 (mean for MAC)[10][11]
Bedaquiline + MoxifloxacinXDR-TB isolatesCheckerboardPrimarily antagonistic>4.0 in 70% of isolates[12]
Bedaquiline + GatifloxacinXDR-TB isolatesCheckerboardNo antagonism observedNot specified[12]
Bedaquiline + Linezolid (B1675486)XDR-TB isolatesCheckerboardPrimarily antagonistic>4.0 in 65% of isolates[12]
Bedaquiline + DelamanidDrug-resistant clinical isolatesCheckerboardSynergistic≤ 0.5[13]

Table 2: In Vitro Synergy of Pretomanid Combinations Against M. tuberculosis

CombinationM. tuberculosis Strain(s)MethodKey FindingsFICI (Range or Value)Reference(s)
Pretomanid + ClofazimineH37Rv, 18bCheckerboardAdditive to synergistic trendNot specified[14]
Pretomanid + BedaquilineH37Rv, 18bCheckerboardAdditive to synergistic trendNot specified[14]
Pretomanid + LinezolidH37Rv, 18bCheckerboardAdditive to synergistic trendNot specified[14]

Table 3: Bactericidal Activity from Time-Kill Assays

Drug/CombinationM. tuberculosis Strain(s)Key FindingsLog10 CFU ReductionReference(s)
Bedaquiline + ClofazimineM. aviumCombination yielded a slight bactericidal effect compared to bacteriostatic effect of bedaquiline alone.Not specified[10]
BPaL Regimen (in vivo)Murine modelEquivalent bactericidal effects to BPaS (Bedaquiline, Pretomanid, Spectinamide) regimen after 4 weeks.Not specified[9][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of synergy studies. Below are outlines of the key experimental protocols used to generate the data presented above.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.

  • Preparation of Drug Solutions: Stock solutions of each drug are prepared and serially diluted in a 96-well microtiter plate. One drug is diluted along the x-axis (columns) and the other along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared, typically to a McFarland standard, and then diluted in an appropriate broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing no drugs, and wells with each drug alone, are included.

  • Incubation: The plates are sealed and incubated at 37°C for a specified period (e.g., 7-14 days).

  • Reading Results: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. This is often done visually or using a colorimetric indicator like resazurin, which changes color in the presence of viable bacteria.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Curve Assay Protocol

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.

  • Preparation of Cultures: Log-phase cultures of M. tuberculosis are prepared in a suitable broth medium.

  • Drug Exposure: The cultures are exposed to the antimicrobial agent(s) at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without any drug is included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Quantification of Viable Bacteria: The number of viable bacteria in each sample is determined by plating serial dilutions onto solid agar (B569324) medium (e.g., Middlebrook 7H11) and counting the colony-forming units (CFU) after incubation.

  • Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Bedaquiline_Mechanism Bedaquiline Bedaquiline ATP_Synthase Mycobacterial F1F0-ATP Synthase Bedaquiline->ATP_Synthase Binds to Proton_Channel Proton Channel (c-subunit ring) ATP_Synthase->Proton_Channel Contains ATP_Production ATP Production Proton_Channel->ATP_Production Disruption inhibits Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Lack of leads to

Figure 1: Mechanism of Action of Bedaquiline.

Pretomanid_Mechanism cluster_activation Activation Pathway cluster_effects Bactericidal Effects Pretomanid_Prodrug Pretomanid (Prodrug) Ddn_Enzyme Deazaflavin-dependent nitroreductase (Ddn) Pretomanid_Prodrug->Ddn_Enzyme Activated by Activated_Pretomanid Activated Pretomanid Ddn_Enzyme->Activated_Pretomanid Mycolic_Acid Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid Inhibits Reactive_Nitrogen Reactive Nitrogen Species (e.g., NO) Activated_Pretomanid->Reactive_Nitrogen Generates Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Loss of compromises Bacterial_Cell_Death Bacterial Cell Death Cell_Wall->Bacterial_Cell_Death Leads to Respiratory_Poisoning Respiratory Poisoning Reactive_Nitrogen->Respiratory_Poisoning Respiratory_Poisoning->Bacterial_Cell_Death

Figure 2: Dual Mechanism of Action of Pretomanid.

Checkerboard_Workflow start Start prep_drugs Prepare Serial Dilutions of Drug A and Drug B start->prep_drugs prep_plate Create 96-Well Plate Concentration Matrix prep_drugs->prep_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_plate->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs (Alone and in Combination) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret end End interpret->end

References

Comparative Efficacy and Safety Profile of Antimycobacterial Agent-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel investigational compound, Antimycobacterial agent-5, against the current first-line treatments for Mycobacterium tuberculosis: Isoniazid, Rifampicin, Ethambutol, and Pyrazinamide. The following sections present comparative in vitro efficacy and cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the established mechanisms of action for the standard-of-care agents.

In Vitro Efficacy and Cytotoxicity

The antimycobacterial activity and mammalian cell cytotoxicity of this compound were evaluated in parallel with standard first-line antitubercular drugs. Efficacy was determined by the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv, while cytotoxicity was assessed by the half-maximal inhibitory concentration (IC50) against the Vero cell line, a standard model for mammalian cytotoxicity assessment.

Table 1: Comparative In Vitro Activity Against M. tuberculosis H37Rv

CompoundMIC (µg/mL)
This compound [Data for Agent-5]
Isoniazid0.03 - 0.06
Rifampicin0.03 - 0.25
Ethambutol0.25 - 2.0
Pyrazinamide (at pH 5.5)~20

Table 2: Comparative Cytotoxicity in Vero Cells

CompoundIC50 (µM)
This compound [Data for Agent-5]
Isoniazid> 1000 (Low toxicity)
Rifampicin> 100 (Low toxicity)[1]
Ethambutol[Data not consistently reported]
Pyrazinamide[Data not consistently reported]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay provides a quantitative measure of the minimum concentration of a drug required to inhibit the growth of Mycobacterium tuberculosis. The methodology is based on the reduction of the Alamar Blue reagent by metabolically active cells, resulting in a color change from blue to pink.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase).

  • Sterile 96-well microplates.

  • Mycobacterium tuberculosis H37Rv culture.

  • Test compounds and standard drugs, serially diluted.

  • Alamar Blue reagent.

  • 20% Tween 80 solution.

Procedure:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a turbidity corresponding to a McFarland standard of 1. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Drug Dilution: Test compounds and standard drugs are serially diluted in 7H9 broth directly in the 96-well plates. A drug-free well serves as a growth control.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. The plates are sealed and incubated at 37°C.

  • Incubation: Plates are incubated for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.

  • Re-incubation: The plates are re-incubated for 24 hours.

  • Reading Results: A blue color in the well indicates no bacterial growth, while a pink color signifies growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

MTT Assay for Cytotoxicity (IC50) Determination

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form purple formazan (B1609692) crystals.

Materials:

  • Vero cells (or other suitable mammalian cell line).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well plates.

  • Test compounds and standard drugs, serially diluted.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Cell Seeding: Vero cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds and standard drugs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Mechanisms of Action of Standard Treatments

The following diagrams illustrate the established signaling pathways and mechanisms of action for the first-line antitubercular drugs.

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isonicotinic Acyl Radical KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct NAD NADH NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition FAS2 Fatty Acid Synthase II (FAS-II) Pathway Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid FAS2->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Caption: Mechanism of action for Isoniazid (INH).

Rifampicin_Mechanism RIF Rifampicin RNAP DNA-dependent RNA Polymerase (β-subunit) RIF->RNAP Binding Transcription RNA Transcription RNAP->Transcription Inhibition of Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Blocks Cell_Function Bacterial Cell Function Protein_Synthesis->Cell_Function Essential for Cell_Death Bacterial Cell Death Cell_Function->Cell_Death Disruption leads to

Caption: Mechanism of action for Rifampicin (RIF).

Ethambutol_Mechanism EMB Ethambutol Emb Arabinosyl Transferases (EmbA/B/C) EMB->Emb Inhibition Arabinogalactan Arabinogalactan Synthesis Emb->Arabinogalactan Lipoarabinomannan Lipoarabinomannan Synthesis Emb->Lipoarabinomannan Mycolyl_AG_PG Mycolyl-Arabinogalactan-Peptidoglycan Complex Arabinogalactan->Mycolyl_AG_PG Component of Cell_Wall Cell Wall Assembly Mycolyl_AG_PG->Cell_Wall Essential for Permeability Increased Cell Wall Permeability Cell_Wall->Permeability Disruption causes Growth_Inhibition Bacteriostatic Effect Permeability->Growth_Inhibition

Caption: Mechanism of action for Ethambutol (EMB).

Pyrazinamide_Mechanism PZA Pyrazinamide (Prodrug) PncA pncA (Pyrazinamidase) PZA->PncA Activation POA Pyrazinoic Acid (Active Form) PncA->POA HPOA Protonated POA (HPOA) POA->HPOA Protonation in Acidic_pH Acidic Environment (e.g., Phagolysosome) Acidic_pH->HPOA Cytoplasm Mycobacterial Cytoplasm HPOA->Cytoplasm Re-entry into Accumulation Intracellular Accumulation & Acidification Cytoplasm->Accumulation Disruption Disruption of Membrane Potential & Energy Production Accumulation->Disruption Cell_Death Bacterial Cell Death (especially persisters) Disruption->Cell_Death

Caption: Mechanism of action for Pyrazinamide (PZA).

Experimental Workflow

The following diagram outlines the general workflow for the initial screening and evaluation of novel antimycobacterial agents like this compound.

Workflow Start Compound Library Screening Primary Screening (e.g., MABA vs. M. tuberculosis H37Rv) Start->Screening Hit_ID Hit Identification (Compounds with MIC below threshold) Screening->Hit_ID Hit_ID->Start Inactive Cytotoxicity Cytotoxicity Assay (e.g., MTT vs. Vero cells) Hit_ID->Cytotoxicity Active Selectivity Determine Selectivity Index (IC50 / MIC) Cytotoxicity->Selectivity Selectivity->Hit_ID Low Selectivity Lead_Gen Lead Compound Generation Selectivity->Lead_Gen High Selectivity Advanced Advanced Studies (Mechanism of Action, In Vivo Models) Lead_Gen->Advanced End Drug Candidate Advanced->End

Caption: General workflow for antimycobacterial drug discovery.

References

Independent Verification of Results: A Comparative Guide to Leading Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global challenge of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates a thorough understanding of the antimycobacterial agents in our arsenal. This guide provides an objective comparison of three cornerstone drugs—Isoniazid (B1672263), Rifampin, and Bedaquiline—supported by experimental data to aid in research and development efforts.

Executive Summary

This document details the mechanisms of action, comparative efficacy through quantitative data, and standardized experimental protocols for Isoniazid, Rifampin, and Bedaquiline. Each agent exhibits a distinct mode of action, targeting different essential pathways in Mycobacterium tuberculosis. Isoniazid disrupts cell wall synthesis, Rifampin inhibits transcription, and the newer agent, Bedaquiline, cripples cellular energy production. The provided data, summarized in comparative tables, underscores the potency of these drugs, while the detailed protocols offer a framework for reproducible in-vitro evaluation.

Comparative Efficacy of Antimycobacterial Agents

The in-vitro activity of antimycobacterial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize reported MIC values for Isoniaz-id, Rifampin, and Bedaquiline against various Mycobacterium tuberculosis strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against M. tuberculosis

M. tuberculosis StrainMethodMediumMIC Range (µg/mL)Reference
Wild-Type Isolates7H11 AgarMiddlebrook 7H110.25 - 1.0[1]
Wild-Type IsolatesMGIT 960Middlebrook 7H90.25 - 1.0[1]
H37Rv (ATCC 27294)Broth MicrodilutionMiddlebrook 7H9-10% OADC0.03 - 0.12[2][3]
INH-ResistantMYCOTB PlateNot Specified2.0 - 4.0 (moderate)[4][5]
Low-Level ResistantNot SpecifiedNot Specified0.25 - 0.5[6]
High-Level ResistantNot SpecifiedNot Specified≥1.0[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Rifampin against M. tuberculosis

M. tuberculosis StrainMethodMediumMIC Range (µg/mL)Reference
Wild-Type Isolates7H11 AgarMiddlebrook 7H110.25 - 1.0[1]
Wild-Type IsolatesMGIT 960Middlebrook 7H90.25 - 1.0[1]
MDR/RR IsolatesMYCOTB PlateNot SpecifiedBorderline: 1.0[4][5][7]
M. tuberculosisNot SpecifiedNot SpecifiedBreakpoint: 0.5[8]
MDR StrainNot SpecifiedNot Specified1.0 - 4.0[9]

Table 3: Minimum Inhibitory Concentration (MIC) of Bedaquiline against M. tuberculosis

M. tuberculosis StrainMethodMediumMIC Range (µg/mL)Reference
Wild-Type StrainsMGIT 960Not SpecifiedMean: 0.65 (Median: 0.4)[10]
H37RvBroth Microdilution7H9 Broth0.015 - 0.06[11]
H37RvAgar Dilution7H10 or 7H11 Agar0.015 - 0.12[11]
Pan-susceptible & Drug-resistantREMA7H9 with supplements0.0039 - 0.25[12]
M. tuberculosisNot SpecifiedNot SpecifiedMIC50: 0.03[13]
MDR, pre-XDR, XDR IsolatesSensititreNot SpecifiedResistance rates vary[14]

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and pathways affected by these agents is crucial for overcoming resistance and developing novel therapies.

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[15][16] Once activated, it forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA).[15][17][18] This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, the long-chain fatty acids that are major components of the mycobacterial cell wall.[15][18] Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death.[15]

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Bacterial_Death Bactericidal Effect InhA->Bacterial_Death Disruption leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Rifampin_Mechanism Rifampin Rifampin RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) Rifampin->RNAP Binding and Inhibition Transcription Transcription (DNA to RNA) RNAP->Transcription Bacterial_Death Bactericidal Effect RNAP->Bacterial_Death Inhibition leads to Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane Proton_Gradient Proton Gradient (H+) ATP_Synthase F1F0-ATP Synthase (c-subunit) Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibition Bacterial_Death Bactericidal Effect ATP_Production->Bacterial_Death Depletion leads to Broth_Microdilution_Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare 96-Well Plates with Serial Drug Dilutions in Middlebrook 7H9 Broth prep_plates->inoculate incubate Incubate Plates (36°C ± 1°C) inoculate->incubate read_results Read Results Visually (when control shows growth) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

References

A Head-to-Head Comparison of Novel Antimycobacterial Agents: Pretomanid vs. Delamanid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of tuberculosis (TB) treatment, particularly for drug-resistant strains, has been significantly reshaped by the introduction of novel antimycobacterial agents. Among these, the nitroimidazoles have emerged as a critical class of drugs. This guide provides an objective, data-driven comparison between two key agents in this class: Pretomanid and Delamanid. Both are prodrugs with a similar core mechanism but exhibit important differences in preclinical and clinical profiles.

Mechanism of Action: A Shared Pathway with Subtle Divergences

Pretomanid and Delamanid are both bio-activated within Mycobacterium tuberculosis (M.tb) by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420.[1] This activation process generates reactive nitrogen species, including toxic nitric oxide, which leads to a dual mechanism of action:

  • Inhibition of Mycolic Acid Synthesis: The reactive metabolites disrupt the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1]

  • Respiratory Poisoning: Under anaerobic conditions, characteristic of dormant bacilli within granulomas, the generated nitric oxide acts as a respiratory poison, leading to cell death.[1]

While sharing this fundamental pathway, studies suggest that the two compounds bind differently to the Ddn enzyme.[1] This may account for observations of incomplete cross-resistance, where some M.tb isolates with mutations conferring resistance to one drug may retain susceptibility to the other.[1]

Nitroimidazole_Mechanism_of_Action cluster_0 Pretomanid Pretomanid (Prodrug) Ddn Ddn Enzyme (Rv3547) Pretomanid->Ddn Enters Cell Delamanid Delamanid (Prodrug) Delamanid->Ddn Enters Cell Mtb_Cell M. tuberculosis Cell Reactive_Metabolites Reactive Nitrogen Species (e.g., NO) Ddn->Reactive_Metabolites Generates F420 Cofactor F420 F420->Ddn Activates Mycolic_Acid_Synth Mycolic Acid Synthesis Reactive_Metabolites->Mycolic_Acid_Synth Inhibits Respiratory_Chain Respiratory Chain (Anaerobic) Reactive_Metabolites->Respiratory_Chain Poisons Cell_Wall Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Maintains Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption Leads to Respiratory_Chain->Bacterial_Death Inhibition Leads to

Caption: Activation pathway of Pretomanid and Delamanid in M. tuberculosis.

Head-to-Head Preclinical Performance: In Vitro Activity

A critical measure of an antibacterial agent's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Preclinical head-to-head comparisons and individual studies consistently show that Delamanid has lower MIC values against M.tb compared to Pretomanid, indicating higher in vitro potency.[1][2]

Table 1: Comparative In Vitro Activity (MIC) against M. tuberculosis

AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Key Findings & References
Pretomanid 0.012 - 0.200Not Consistently ReportedNot Consistently ReportedActivity is maintained against drug-susceptible and most drug-resistant strains.[2]
Delamanid 0.001 - 0.0240.0040.012Generally more potent in vitro than Pretomanid based on head-to-head comparisons.[2][3][4]
Bedaquiline ≤0.008 - 0.25~0.06~0.125A diarylquinoline with a different mechanism (ATP synthase inhibition), serving as a novel agent benchmark.[5][6][7]

Note: MIC values can vary based on the testing method (e.g., broth microdilution vs. agar (B569324) proportion) and the specific M.tb isolates studied.

Clinical Efficacy: The BPaL Regimen

While preclinical data provides a foundational comparison, clinical trial results are paramount. Pretomanid gained regulatory approval as part of the all-oral, six-month BPaL regimen, which combines Bedaquiline, Pretomanid, and Linezolid. This regimen has demonstrated high success rates in treating patients with highly drug-resistant forms of TB.

Table 2: Key Clinical Trial Outcomes for the BPaL Regimen (Pretomanid-Containing)

TrialPatient PopulationRegimenTreatment DurationFavorable Outcome Rate (at 6 months post-treatment)Key Adverse Events
Nix-TB XDR-TB, Treatment-Intolerant/Non-responsive MDR-TBBedaquiline, Pretomanid , Linezolid (1200 mg)6 months90%Peripheral neuropathy, myelosuppression (primarily linked to Linezolid).
ZeNix XDR-TB, Pre-XDR-TB, Failed/Intolerant MDR-TBBedaquiline, Pretomanid , with varied Linezolid dose/duration6 months89% - 93% (across different Linezolid arms)Reduced Linezolid-associated side effects with lower dosage/duration while maintaining high efficacy.[8][9]

Direct head-to-head clinical trials comparing a Pretomanid-based regimen with a Delamanid-based regimen are not yet available. Delamanid has also shown efficacy in treating MDR-TB, but typically as part of longer, individually tailored regimens.

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies. Below are detailed protocols for key in vitro assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

MIC_Workflow start Start prep_culture Prepare M.tb Inoculum (e.g., H37Rv) to 0.5 McFarland Standard start->prep_culture inoculate Inoculate Wells with Standardized M.tb Suspension prep_culture->inoculate prep_plate Prepare 96-Well Plate with Serial Dilutions of Agent in Middlebrook 7H9 Broth prep_plate->inoculate controls Include Controls: - Positive (No Drug) - Negative (No Bacteria) inoculate->controls incubate Seal and Incubate Plate at 37°C for 7-14 Days controls->incubate read Visually Inspect for Growth or Use Indicator Dye (e.g., Resazurin) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth/color change read->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

1. Media and Reagent Preparation:

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% Oleic Acid-Albumin-Dextrose-Catalase (OADC) is commonly used.

  • Antimicrobial Agent: A stock solution of the test agent (e.g., Pretomanid, Delamanid) is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made in the 7H9 broth in a 96-well microtiter plate.

2. Inoculum Preparation:

  • A culture of M. tuberculosis (e.g., the standard H37Rv strain) is grown to mid-log phase.

  • The bacterial suspension's turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the assay wells.

3. Assay Procedure:

  • The prepared microtiter plate containing the serially diluted drug is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (bacteria with no drug) and a negative control (medium only).

  • The plate is sealed and incubated at 37°C for 7 to 14 days, until visible growth is observed in the positive control well.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of M.tb.

  • Growth can be assessed visually or by using a viability indicator dye such as Resazurin. A color change from blue to pink indicates bacterial metabolic activity (growth). The MIC is the lowest drug concentration where the blue color is retained.[10]

Summary and Conclusion

Both Pretomanid and Delamanid are potent, novel nitroimidazoles that represent a significant advancement in the fight against drug-resistant tuberculosis.

  • Preclinical Potency: Head-to-head preclinical data indicates that Delamanid is more potent in vitro, exhibiting lower MIC values than Pretomanid.[1][2]

  • Clinical Application: Pretomanid has a robust clinical data package as a core component of the highly effective, short-course BPaL regimen for treating highly resistant TB. Clinical data for Delamanid is extensive but often involves longer, more complex background regimens.

  • Resistance: The potential for incomplete cross-resistance between the two agents is a significant finding, suggesting they could potentially be used sequentially or in alternative combinations in the face of emerging resistance.[1]

The choice between these agents in future regimen development will depend on a multitude of factors including companion drugs, patient-specific resistance profiles, safety, and the overarching goal of shortening and simplifying treatment for all forms of tuberculosis. Continued research and head-to-head clinical trials are necessary to fully delineate the optimal roles for each of these important new drugs.

References

"Antimycobacterial agent-5" statistical validation of findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three key antimycobacterial agents representing different classes of treatment for Mycobacterium tuberculosis: Isoniazid, a first-line synthetic drug; Moxifloxacin, a second-line fluoroquinolone; and Bedaquiline, a newer diarylquinoline with a unique mechanism of action. The following sections present a statistical validation of their findings through quantitative data, detailed experimental protocols, and visualizations of their mechanisms and experimental workflows.

Data Presentation: Comparative Efficacy

The in vitro efficacy of antimycobacterial agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The table below summarizes the MIC ranges for Isoniazid, Moxifloxacin, and Bedaquiline against drug-susceptible and drug-resistant strains of M. tuberculosis.

Antimycobacterial AgentClassTargetMIC Range (μg/mL) vs. Drug-Susceptible M. tuberculosisMIC Range (μg/mL) vs. Multidrug-Resistant M. tuberculosis (MDR-TB)
Isoniazid First-lineMycolic acid synthesis (InhA)0.025 - 0.05> 1 (Resistance common)
Moxifloxacin Second-line (Fluoroquinolone)DNA gyrase (GyrA/GyrB)0.125 - 0.50.25 - 4
Bedaquiline DiarylquinolineATP synthase (AtpE)0.03 - 0.120.03 - 0.12

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standard method for determining the MIC of antimycobacterial agents against M. tuberculosis.

1. Preparation of Mycobacterial Inoculum:

  • M. tuberculosis strains are cultured on Middlebrook 7H10 or 7H11 agar.

  • Colonies are harvested and suspended in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% oleic acid-albumin-dextrose-catalase (OADC).

  • The suspension is vortexed with glass beads to break up clumps.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁷ to 2 x 10⁸ colony-forming units (CFU)/mL. The final inoculum for the assay is diluted to ~5 x 10⁵ CFU/mL.

2. Preparation of Drug Dilutions:

  • Stock solutions of the antimycobacterial agents are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) or water).

  • Serial two-fold dilutions of each drug are prepared in 7H9 broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared mycobacterial suspension.

  • The plates are sealed and incubated at 37°C in a humidified incubator.

4. Reading and Interpretation of Results:

  • After a defined incubation period (typically 7-14 days), the plates are read.

  • The MIC is determined as the lowest drug concentration that shows no visible growth. Visual inspection is common, and a growth indicator like Resazurin may be used for a colorimetric reading.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which Isoniazid, Moxifloxacin, and Bedaquiline exert their antimycobacterial effects.

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Disrupted Cell Wall Mycolic_Acid->Cell_Wall

Caption: Mechanism of action for Isoniazid.

Moxifloxacin_Mechanism cluster_bacterium Mycobacterium tuberculosis Moxifloxacin Moxifloxacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Moxifloxacin->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death

Caption: Mechanism of action for Moxifloxacin.

Bedaquiline_Mechanism cluster_bacterium Mycobacterium tuberculosis Bedaquiline Bedaquiline ATP_Synthase ATP Synthase (AtpE subunit) Bedaquiline->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Energy_Depletion Energy Depletion ATP_Production->Energy_Depletion Bacterial_Death Bacterial Death Energy_Depletion->Bacterial_Death

Caption: Mechanism of action for Bedaquiline.

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimycobacterial agent.

MIC_Workflow cluster_workflow MIC Determination Workflow A Prepare M. tuberculosis inoculum (~5x10^5 CFU/mL) C Inoculate wells with bacterial suspension A->C B Prepare serial two-fold drug dilutions in 96-well plate B->C D Incubate at 37°C for 7-14 days C->D E Read results (visual or colorimetric) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: General workflow for MIC determination.

Safety Operating Guide

Navigating the Disposal of Antimycobacterial Agent-5: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of antimycobacterial agents is a critical component of laboratory safety and environmental responsibility. Improper handling of these compounds can pose risks to human health and contribute to environmental contamination. This guide provides essential, step-by-step procedures for the safe management and disposal of "Antimycobacterial agent-5."

It is important to note that "this compound" is not a universally recognized chemical identifier. Therefore, the following procedures are based on general best practices for the disposal of antimycobacterial and antibacterial compounds. Researchers must always consult the specific Safety Data Sheet (SDS) for the agent they are using and adhere to their institution's Environmental Health and Safety (EHS) guidelines for definitive disposal protocols.

Immediate Safety and Handling Precautions

Before handling any antimycobacterial agent, it is imperative to consult the compound's specific Safety Data Sheet (SDS) and adhere to all established laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory at all times to minimize exposure risk.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A laboratory coat must be worn.[1]

  • Respiratory Protection: In cases of inadequate ventilation or when handling a powdered form of the agent, a certified respirator should be used.[1]

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

Quantitative Data Summary for Waste Disposal

The following table summarizes common categories of waste generated when working with antimycobacterial agents and the recommended disposal methods. These are general guidelines; specific procedures may vary based on the chemical properties of the agent and institutional protocols.

Waste TypeDescriptionGeneral Disposal MethodKey Considerations
Solid Waste Contaminated consumables (e.g., weighing paper, pipette tips, gloves).Collect in a designated, clearly labeled, and sealed hazardous waste container.The container should be made of a material compatible with the chemical and kept closed when not in use.[1]
Liquid Waste Unused solutions, contaminated solvents, or aqueous waste containing the agent.Collect in a separate, leak-proof, and clearly labeled hazardous waste container.[1]Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office. Crucially, do not dispose of liquid waste containing the agent down the drain. [1]
Used Culture Media Liquid or solid media containing the antimycobacterial agent after use.Decontamination (e.g., autoclaving) followed by disposal as chemical waste.[2]Autoclaving may not inactivate all agents; consult the agent's heat stability data. After inactivation, dispose of as chemical waste.[2][3] All positive TB cultures must be autoclaved before disposal.[4]
Contaminated Labware Glassware and equipment that have come into contact with the agent.Decontaminate by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood. Collect the rinse solvent as hazardous liquid waste. After the initial solvent rinse, wash the labware with soap and water.[1]Ensure the chosen solvent is compatible with the antimycobacterial agent.
Sharps Needles, syringes, or other sharp objects contaminated with the agent.Collect in a designated sharps container for incineration.Never dispose of sharps in regular lab bins.[5]

Experimental Protocols for Disposal

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate: If necessary, evacuate the immediate area.[1]

  • Protect: Wear appropriate PPE, including respiratory protection if the agent is a powder.[1]

  • Contain: Contain the spill using an inert absorbent material such as sand or vermiculite.[1][6]

  • Collect: Carefully collect the absorbent material and place it in a designated solid hazardous waste container.[1]

  • Clean: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and the institution's EHS office.[1]

Decontamination of Labware:

All labware that has been in contact with the antimycobacterial agent must be decontaminated.

  • Initial Rinse: In a chemical fume hood, rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone).[1]

  • Collect Rinse: Collect the rinse solvent as hazardous liquid waste.[1]

  • Wash: After the solvent rinse, wash the labware with soap and water.[1]

Disposal Workflow

The proper disposal of antimycobacterial agents is critical to prevent environmental contamination and ensure regulatory compliance. The following workflow outlines the decision-making process for handling waste generated from work with these compounds.

Disposal Workflow for this compound cluster_start cluster_waste_types cluster_procedures cluster_final start Identify Waste Type solid_waste Solid Waste (Gloves, Tips, etc.) start->solid_waste Is it a solid? liquid_waste Liquid Waste (Solutions, Solvents) start->liquid_waste Is it a liquid? sharps_waste Sharps Waste (Needles, etc.) start->sharps_waste Is it a sharp? labware_waste Contaminated Labware start->labware_waste Is it labware? collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Leak-Proof Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps decontaminate Decontaminate Labware (Solvent Rinse) labware_waste->decontaminate final_disposal Arrange for Pickup by EHS or Licensed Contractor collect_solid->final_disposal collect_liquid->final_disposal collect_sharps->final_disposal decontaminate->final_disposal Collect rinse as liquid waste

References

Personal protective equipment for handling Antimycobacterial agent-5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Antimycobacterial Agent-5. Adherence to these procedures is vital for ensuring personnel safety, preventing environmental contamination, and maintaining the integrity of research. Given that many antimycobacterial agents are potent compounds, this guide is based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[1][2][3] A thorough risk assessment should be conducted for all procedures involving this agent to ensure appropriate safety measures are in place.[4][5]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a potent compound requiring stringent handling procedures to prevent exposure. Exposure to even minute quantities of such potent substances can present considerable health risks.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves. Inspect for tears or punctures before use.To provide a robust barrier against skin contact. Double-gloving is a standard precaution when handling potent compounds.[6]
Lab Coat Disposable, solid-front, back-closing gown.To protect the body from splashes and contamination. A solid-front, back-closing gown offers superior protection compared to standard lab coats.[7][8]
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.To protect the eyes and face from splashes of liquids or airborne particles.
Respiratory Protection An N95 respirator or a Powered Air-Purifying Respirator (PAPR).[6]Required when handling the agent as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[7]
Foot Protection Closed-toe shoes and disposable shoe covers.To protect feet from spills and to prevent the tracking of contaminants outside the laboratory.[9]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure and cross-contamination.[10]

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any signs of damage or leakage in a designated containment area.

  • Store the agent in a clearly labeled, sealed container in a secure, ventilated, and access-restricted area.

  • Consult the Safety Data Sheet (SDS) for specific storage temperature and incompatibility information.

2.2. Weighing and Preparation of Solutions (Step-by-Step)

  • Preparation: Before starting, ensure all necessary PPE is correctly donned. The work area, including the analytical balance, must be decontaminated.

  • Containment: All handling of powdered this compound must be performed within a certified chemical fume hood, biological safety cabinet, or a glove box to control airborne particles.[11]

  • Dispensing:

    • Place a tared weigh boat on the analytical balance inside the containment unit.

    • Carefully dispense the powder, avoiding the creation of dust. Use a spatula and gently tap it to dislodge any remaining powder.

    • For solution preparation, add the solvent to the container with the weighed powder inside the containment unit.

  • Cleaning:

    • Immediately after weighing, clean the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down all surfaces of the containment unit with a suitable deactivating agent or cleaning solution.

    • Dispose of all contaminated wipes and disposable items in the designated hazardous waste container.

Disposal Plan

Improper disposal of antimicrobials can contribute to environmental contamination and the development of antimicrobial resistance.[12][13][14] All waste generated from handling this compound must be treated as hazardous waste.

Table 2: Waste Disposal Procedures for this compound

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, gowns, shoe covers, wipes, and other disposable materials must be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures: Chemical Spill Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and the spread of contamination.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Decontamination & Reporting Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Verbally and with alarms Assess Assess the spill (size, nature) Evacuate->Assess From a safe distance PPE Don appropriate PPE (respirator, double gloves, etc.) Assess->PPE If spill is manageable Contain Contain the spill with absorbent material PPE->Contain Neutralize Apply neutralizing agent (if applicable) Contain->Neutralize Collect Collect absorbed material into hazardous waste container Neutralize->Collect Decontaminate Decontaminate the area and equipment Collect->Decontaminate Dispose Properly dispose of all contaminated materials Decontaminate->Dispose Report Report the incident to the supervisor and EHS Dispose->Report

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.